molecular formula C11H11N3 B3176554 2,6-Diamino-3-phenylpyridine CAS No. 99843-94-4

2,6-Diamino-3-phenylpyridine

Katalognummer: B3176554
CAS-Nummer: 99843-94-4
Molekulargewicht: 185.22 g/mol
InChI-Schlüssel: KIKSWQIAGIFEAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Diamino-3-phenylpyridine is a versatile di-substituted pyridine derivative of high interest in medicinal chemistry and organic materials science. This compound features both electron-donating amino groups and a phenyl ring, making it a valuable scaffold for the synthesis of more complex heterocyclic systems. Its molecular formula is C11H11N3, with a molecular weight of 185.23 g/mol. In research settings, this diaminopyridine serves as a key building block for the development of potential pharmaceutical agents. Its structural analogs are frequently employed in creating ligands for various biological targets and in the synthesis of fused polycyclic systems for biological evaluation. Furthermore, the presence of multiple functional groups makes it a candidate precursor in the development of organic electronic materials and metal-chelating ligands. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting. Specific analytical data is available upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-phenylpyridine-2,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKSWQIAGIFEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diamino-3-phenylpyridine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2,6-Diamino-3-phenylpyridine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. We will explore its chemical structure, physicochemical properties, and spectroscopic profile. A detailed, field-proven synthetic protocol via Suzuki coupling is presented, along with an analysis of its chemical reactivity. The guide further discusses the compound's role as a crucial building block for pharmacologically active molecules and as a notable impurity in the synthesis of established drugs. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Introduction and Significance

2,6-Diamino-3-phenylpyridine is a substituted diaminopyridine that serves as a valuable scaffold and intermediate in organic synthesis. The diaminopyridine core is a recognized "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets. The introduction of a phenyl group at the 3-position imparts specific steric and electronic properties, making it a unique building block for creating diverse molecular architectures. Its most well-documented role is as a precursor and known impurity in the manufacturing process of Phenazopyridine, a widely used urinary tract analgesic.[1][2] Understanding the properties and synthesis of 2,6-Diamino-3-phenylpyridine is therefore critical for both the development of new chemical entities and for process optimization and quality control in pharmaceutical manufacturing.

Chemical Structure and Physicochemical Properties

The foundational identity of any chemical compound lies in its structure, which dictates its physical and chemical behavior.

Molecular Structure

2,6-Diamino-3-phenylpyridine consists of a central pyridine ring substituted with two amino groups at the 2- and 6-positions and a phenyl group at the 3-position. The amino groups are strong activating groups, increasing the electron density of the pyridine ring and influencing its reactivity.

Caption: Chemical structure of 2,6-Diamino-3-phenylpyridine.

Physicochemical Data

The key physical and chemical identifiers for this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 99843-94-4[3][4]
Molecular Formula C₁₁H₁₁N₃[3]
Molecular Weight 185.23 g/mol [3]
Appearance Yellow to white solid[3]
Melting Point 112-115 °C[3]
Solubility Data not widely available, but expected to be soluble in organic solvents like ethanol, DMSO, and chlorinated solvents.
Spectroscopic Profile
  • ¹H NMR: The spectrum would feature distinct signals for the two amino groups (a broad singlet), and characteristic aromatic protons. Protons on the pyridine ring would appear as doublets or triplets in the δ 6.0-8.0 ppm range. The phenyl group protons would also resonate in the aromatic region (δ 7.0-7.5 ppm) as a multiplet.

  • ¹³C NMR: The spectrum would show 11 distinct carbon signals. The carbons attached to the amino groups (C2, C6) would be significantly upfield-shifted due to the electron-donating effect. Carbons of the phenyl ring and the remaining pyridine carbons would appear in the typical aromatic region (δ 110-160 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino groups (typically two sharp bands in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching from the aromatic systems (1400-1600 cm⁻¹), and N-H bending (~1600 cm⁻¹).

  • Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 185 and 186, respectively, confirming the molecular weight.

Synthesis and Purification Protocol

Several synthetic routes to diaminopyridines exist, but modern cross-coupling reactions offer a highly efficient and versatile approach.[5] A convenient and effective method for preparing 2,6-Diamino-3-phenylpyridine is the Suzuki cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and a halide.

Synthetic Workflow: Suzuki Coupling

The causality behind this choice of workflow is its reliability and substrate tolerance. The Suzuki reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and the commercial availability of its precursors. The workflow begins with the iodination of 2,6-diaminopyridine, a readily available starting material, followed by the key C-C bond-forming cross-coupling step.

Caption: Workflow for the synthesis of 2,6-Diamino-3-phenylpyridine via Suzuki Coupling.

Experimental Protocol

This protocol is adapted from methodologies described for similar Suzuki couplings.[1] Each step is designed to be self-validating through in-process checks like Thin Layer Chromatography (TLC).

Step 1: Synthesis of 2,6-Diamino-3-iodopyridine (Precursor)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,6-diaminopyridine (1 eq.), potassium carbonate (K₂CO₃, 2 eq.), and a suitable solvent such as Dichloromethane (DCM).

  • Reaction: Cool the mixture in an ice bath. Add a solution of iodine (I₂, 1.1 eq.) in DCM dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Separate the organic layer, and extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,6-Diamino-3-iodopyridine, which can be used in the next step, often without further purification.

Step 2: Suzuki Coupling to form 2,6-Diamino-3-phenylpyridine

  • Setup: In a flask under an inert atmosphere (Nitrogen or Argon), combine 2,6-Diamino-3-iodopyridine (1 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base like sodium carbonate (Na₂CO₃, 2 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.

  • Reaction: Heat the mixture to reflux (around 80-100 °C) and stir for 12-24 hours. The choice of reflux is to provide sufficient thermal energy to drive the catalytic cycle efficiently.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the product and disappearance of the starting iodide.

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent like Ethyl Acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 2,6-Diamino-3-phenylpyridine.

  • Validation: Confirm the structure and purity of the final product using NMR, MS, and melting point analysis.

Applications in Research and Drug Development

The true value of a molecule like 2,6-Diamino-3-phenylpyridine lies in its utility. Its structure is a frequent starting point for the synthesis of more complex molecules with tailored biological activities.

Scaffold for Bioactive Compounds

The diaminopyridine scaffold is a versatile pharmacophore. Derivatives have been synthesized and evaluated for a range of therapeutic applications, including:

  • Antibacterial Agents: The cis-1,3-diamine configuration present in some diaminopiperidines (which can be derived from diaminopyridines) is crucial for RNA recognition, making them effective aminoglycoside mimetics that inhibit bacterial translation.[6]

  • Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many protein kinases, a critical family of enzymes in cancer and inflammatory diseases.

  • Adenosine Receptor Ligands: Substituted 2,6-diaminopyridine derivatives have been investigated as ligands for adenosine receptors, which are targets for conditions like epilepsy.[7]

Role in Phenazopyridine Synthesis

Phenazopyridine is a drug used to relieve the symptoms of urinary tract infections. It is synthesized by the diazo coupling of benzene diazonium chloride with 2,6-diaminopyridine.[1][2] During this process, side reactions can occur. A Gomberg-type reaction can lead to the phenylation of the diaminopyridine ring, forming 2,6-Diamino-3-phenylpyridine as a key intermediate which can then undergo its own diazo coupling.[1] This makes understanding its formation and properties essential for controlling the purity of the final active pharmaceutical ingredient (API).

Caption: Relationship of 2,6-Diamino-3-phenylpyridine to Phenazopyridine synthesis.

Safety and Handling

As with any laboratory chemical, 2,6-Diamino-3-phenylpyridine should be handled with appropriate care. It should be treated as a potentially hazardous substance. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Conclusion

2,6-Diamino-3-phenylpyridine is more than just a chemical name; it is a versatile and valuable tool for the modern chemist. Its synthesis, anchored by robust methods like the Suzuki coupling, is accessible and reliable. Its structure provides a foundation for exploring new frontiers in drug discovery, particularly in the development of targeted therapies. Furthermore, its role as a process-related impurity in pharmaceutical manufacturing underscores the importance of its characterization for ensuring drug quality and safety. This guide provides the core technical knowledge needed for researchers and developers to effectively utilize, control, and innovate with this important molecular scaffold.

References

  • Synthesis and evaluation of a series of 2,4-diaminopyridine derivatives as potential positron emission tomography tracers for neuropeptide Y Y1 receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthetic approaches to diaminopyridines. ResearchGate. Available at: [Link]

  • Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug. Indo-Global Journal of Pharmaceutical Sciences. Available at: [Link]

  • Process for the synthesis of diaminopyridine and related compounds. Google Patents.
  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. ResearchGate. Available at: [Link]

  • Synthesis of 2 : 6-Diamino-3-arylpyridines. Royal Society of Chemistry Publishing. Available at: [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. Available at: [Link]

  • 2,6-Diaminopyridine. PubChem. Available at: [Link]

  • Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. ResearchGate. Available at: [Link]

  • 2,6-diamino-3,5-dinitrile-4-aryl pyridine derivative and its synthesis and application. Google Patents.
  • Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. NIST WebBook. Available at: [Link]

  • OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. European Commission. Available at: [Link]

  • CAS 99843-94-4 | 3-Phenylpyridine-2,6-diamine. Hoffman Fine Chemicals. Available at: [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PMC. Available at: [Link]

  • 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. PubChem. Available at: [Link]

  • Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Longdom Publishing. Available at: [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Available at: [Link]

  • 99843-94-4 | 3-Phenylpyridine-2,6-diamine. Chem-Space. Available at: [Link]

  • 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine | CAS 86271-56-9. Veeprho. Available at: [Link]

  • 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat. PubMed. Available at: [Link]

  • Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. MDPI. Available at: [Link]

  • SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. MyJurnal. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. Available at: [Link]

  • 2-Phenylpyridine. Wikipedia. Available at: [Link]

  • Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses. Available at: [Link]

  • Characterization of Ir(ppy)3 and [Ir(ppy)2 bpy]+ by infrared, Raman spectra and surface‐enhanced Raman scattering. ResearchGate. Available at: [Link]

Sources

Advanced Synthesis and Application Profiling of 2,6-Diamino-3-phenylpyridine (CAS 99843-94-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry and active pharmaceutical ingredient (API) manufacturing, 2,6-Diamino-3-phenylpyridine serves a dual role: it is a highly versatile synthetic building block and a critical process impurity in the synthesis of genito-urinary antiseptics. This technical guide provides a comprehensive evaluation of its physicochemical properties, mechanistic pathways, and step-by-step analytical and synthetic protocols. By understanding the structural dynamics of this compound, process chemists can better control side reactions and optimize cross-coupling methodologies.

Physicochemical Profiling & Structural Dynamics

The core structure of 2,6-diamino-3-phenylpyridine features a highly electron-rich pyridine ring. The two amino groups at the 2- and 6-positions donate electron density via resonance, making the ring highly susceptible to electrophilic aromatic substitution (such as halogenation or diazo coupling). The introduction of a phenyl group at the 3-position introduces significant steric hindrance on one side of the molecule, effectively directing subsequent electrophilic attacks exclusively to the 5-position.

Table 1 summarizes the critical quantitative data required for material identification and handling [1, 2].

Table 1: Quantitative Physicochemical Data

ParameterValueAnalytical Significance
Chemical Name 2,6-Diamino-3-phenylpyridineIUPAC standard nomenclature
Synonyms 3-phenylpyridine-2,6-diamineCommon catalog identifier
CAS Registry Number 99843-94-4Unique numerical identifier
Molecular Formula C11H11N3Used for exact mass calculation
Molecular Weight 185.22 g/mol Critical for stoichiometric calculations
Physical State Solid (Crystalline)Dictates handling and dissolution protocols
Purity Standard ≥ 95%Minimum threshold for R&D applications

Pharmaceutical Relevance: The Phenazopyridine Impurity Paradigm

To understand the industrial importance of 2,6-diamino-3-phenylpyridine, we must examine its role as a process impurity. During the commercial synthesis of the API Phenazopyridine hydrochloride, 2,6-diaminopyridine undergoes diazo coupling with benzene diazonium chloride.

However, under conditions favorable to radical generation, a competing Gomberg-type phenyl coupling side reaction occurs. This side reaction generates 2,6-diamino-3-phenylpyridine in situ. Because the 5-position of this newly formed intermediate remains sterically accessible and electronically active, it immediately undergoes a subsequent diazo coupling to form 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride—a heavily monitored process impurity [4].

ImpurityPathway A 2,6-Diaminopyridine (Starting Material) B Diazo Coupling (Benzene Diazonium Chloride) A->B D Gomberg Phenyl Coupling (Radical Side Reaction) A->D C Phenazopyridine (Target API) B->C C->D Alternative Radical Pathway E 2,6-Diamino-3-phenylpyridine (Intermediate Impurity) D->E G 2,6-Diamino-3-phenyl- 5-phenylazopyridine D->G Alternative Radical Pathway F Subsequent Diazo Coupling E->F F->G

Fig 1: Mechanistic pathway illustrating the formation of phenylated impurities during API synthesis.

Synthetic Methodologies and Mechanistic Pathways

Historically, the synthesis of 3-aryl-2,6-diaminopyridines required harsh conditions, utilizing 3-aryl-2,6-dihydroxypyridines followed by vigorous chlorination with phosphoryl chloride and subsequent amination—a process plagued by low yields (~11-19%) and unwanted polychlorination [3].

Modern process chemistry relies on transition-metal-catalyzed cross-coupling to ensure strict regioselectivity and high atom economy. The optimal route involves the selective mono-iodination of 2,6-diaminopyridine, followed by a Suzuki-Miyaura cross-coupling with phenylboronic acid[4].

SynthWorkflow A 2,6-Diaminopyridine B Selective Iodination (I2, K2CO3) A->B C 2,6-Diamino- 3-iodopyridine B->C D Suzuki Coupling (PhB(OH)2, Pd(PPh3)4) C->D E 2,6-Diamino- 3-phenylpyridine D->E

Fig 2: Stepwise synthetic workflow for 2,6-diamino-3-phenylpyridine via Suzuki cross-coupling.

Experimental Protocol: Regioselective Synthesis

The following protocol is designed as a self-validating system . Each phase includes built-in analytical checkpoints to ensure the causality of the reaction is confirmed before proceeding.

Phase 1: Selective Iodination

Causality: We utilize Iodine (


) in the presence of Potassium Carbonate (

). The mild base neutralizes the hydroiodic acid (HI) byproduct without over-activating the pyridine ring, strictly limiting the reaction to mono-iodination at the 3-position.
  • Setup: Dissolve 10.0 g of 2,6-diaminopyridine in 150 mL of DMF in a 500 mL round-bottom flask.

  • Reagent Addition: Add 1.2 equivalents of

    
    . Slowly add 1.05 equivalents of 
    
    
    
    in portions over 30 minutes at 0°C to control the exothermic electrophilic attack.
  • Self-Validation (IPC): After 4 hours at room temperature, extract a 50 µL aliquot, quench in 10% aqueous sodium thiosulfate, and extract with ethyl acetate. Run TLC (Eluent: 70:30 Hexane/EtOAc). The reaction is validated as complete when the starting material spot completely disappears, confirming quantitative conversion to 2,6-diamino-3-iodopyridine.

  • Workup: Pour the mixture into ice water, filter the resulting precipitate, and dry under a vacuum.

Phase 2: Suzuki-Miyaura Cross-Coupling

Causality: Phenylboronic acid is coupled with the iodinated intermediate. The iodine atom provides a highly reactive, low-energy barrier site for the oxidative addition of the Palladium(0) catalyst, ensuring strict regiocontrol and preventing polymerization.

  • Setup: In a thoroughly degassed Schlenk flask, combine 5.0 g of 2,6-diamino-3-iodopyridine, 1.2 eq of phenylboronic acid, and 2.5 eq of

    
    .
    
  • Catalyst Addition: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0)

    
    . Suspend in a 4:1 mixture of Toluene/Water (100 mL).
    
  • Reaction: Heat to 90°C under a strict Argon atmosphere for 12 hours.

  • Self-Validation (IPC): Perform LC-MS on a crude aliquot. The system validates success when the mass peak shifts from

    
     235 (iodinated intermediate) to the target molecular ion peak 
    
    
    
    at
    
    
    186.2, indicating successful phenyl integration.
  • Purification: Filter through a Celite pad to remove Pd black, extract the aqueous layer with EtOAc, concentrate, and purify via flash chromatography.

Analytical Characterization Protocol

To accurately quantify 2,6-diamino-3-phenylpyridine in a process mixture, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed. The parameters below are optimized to resolve the compound from closely related diazo-coupled impurities [4].

Table 2: Standardized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Intersil ODS-3 (100 mm x 4.6 mm, 3 µm)High carbon load ensures retention of polar basic amines.
Detector Photodiode Array (PDA) at 254 nmCaptures the maximal UV absorbance of the conjugated phenylpyridine system.
Mobile Phase Gradient: Degassed Water / AcetonitrileGradient elution prevents co-elution of highly lipophilic azo-impurities.
Flow Rate 1.0 mL/minBalances system pressure with optimal theoretical plate resolution.
Injection Volume 10 µLPrevents column overloading while maintaining the signal-to-noise ratio.

References

  • Source: a1biochemlabs.
  • Title: AK Scientific, Inc.
  • Title: Synthesis of 2:6-Diamino-3-arylpyridines (Chase and Walker, 1953)
  • Source: iglobaljournal.

Technical Monograph: Physicochemical Profiling of 3-Phenylpyridine-2,6-diamine

[1][2]

Executive Summary & Scaffold Analysis

3-Phenylpyridine-2,6-diamine (also known as 2,6-diamino-3-phenylpyridine) represents a critical "privileged scaffold" in medicinal chemistry.[1] Structurally, it fuses the hydrogen-bond donor/acceptor motif of 2,6-diaminopyridine (DAP) with a hydrophobic phenyl clamp at the C3 position.[1]

While widely recognized as a key process impurity in the synthesis of the urinary analgesic Phenazopyridine , this molecule has emerged as a valuable intermediate for kinase inhibitor design and high-performance polyimide materials.[1] Its physicochemical behavior is defined by the interplay between the electron-rich diaminopyridine core and the sterically demanding phenyl ring, which modulates both basicity and lipophilicity.[1]

Chemical Identity & Constants

The following data establishes the baseline identity for procurement and regulatory documentation.

ParameterSpecification
Chemical Name 3-Phenylpyridine-2,6-diamine
CAS Number 99843-94-4
Synonyms 2,6-Diamino-3-phenylpyridine; 3-Phenyl-2,6-pyridinediamine
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.23 g/mol
SMILES Nc1nc(N)c(c2ccccc2)cc1
Appearance Yellow to off-white crystalline solid
Melting Point 112–115 °C (Lit.)

Physicochemical Properties & Mechanistic Insights[1][4]

Electronic Architecture & Basicity (pKa)

Understanding the protonation state of this molecule is vital for formulation and extraction.[1]

  • Site of Protonation: Unlike aliphatic amines, the exocyclic amino groups at positions 2 and 6 are planar and conjugated with the ring.[1] The ring nitrogen (N1) is the most basic site.[1]

  • Estimated pKa: ~5.8 – 6.2.[1]

    • Mechanism:[1][2][3][4] The parent 2,6-diaminopyridine has a pKa of ~6.[1]0. The C3-phenyl group exerts a weak inductive withdrawing effect (-I), potentially lowering the pKa slightly.[1] However, if the phenyl ring twists out of plane due to steric clash with the C2-amine (atropisomerism), resonance effects are minimized.

  • Implication: At physiological pH (7.4), the molecule exists primarily as the neutral free base, facilitating membrane permeability.[1] In acidic media (pH < 4), it forms a water-soluble pyridinium salt.[1]

Lipophilicity & Solubility (LogP)
  • Estimated LogP: 2.1 – 2.4.[1]

    • Calculation: Base Pyridine (0.[1]65) + Phenyl (+1.[1]9) + 2x Amino (-2.[1][2][3]4) + Correction Factors.[1]

    • Solubility Profile:

      • Water: Low (< 0.5 mg/mL).[1]

      • DMSO/Methanol: High (> 20 mg/mL).[1]

      • Chlorinated Solvents (DCM): Moderate.[1]

Structural Diagram: Protonation & Sterics

The following diagram illustrates the steric interaction and the preferred protonation site.

Gcluster_0Steric & Electronic FeaturesMolecule3-Phenylpyridine-2,6-diamineN1Ring N1(Basic Site, pKa ~6.0)Molecule->N1ProtonationC3C3-Phenyl Group(Hydrophobic/Steric)Molecule->C3LipophilicityNH22,6-Amino Groups(H-Bond Donors)Molecule->NH2ResonanceC3->NH2Steric Clash(Twists Phenyl)

Figure 1: Structural logic map highlighting the competition between resonance stabilization and steric hindrance at the C3 position.[1]

Synthesis & Manufacturing Routes

Researchers typically encounter two grades of this material: "Process Impurity Grade" (via azo reduction) and "Reagent Grade" (via Suzuki coupling).[1]

Method A: The Suzuki Cross-Coupling (Recommended)

This modern route offers higher purity and avoids the formation of azo-dimers.[1]

  • Precursor: 2,6-Diamino-3-iodopyridine (synthesized via iodination of DAP).[1][4]

  • Reagent: Phenylboronic acid.[1]

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

  • Conditions: Aqueous Na₂CO₃ / Dioxane, reflux under N₂.[1]

  • Yield: Typically 60–80%.[1]

Method B: The Phenazopyridine Impurity Route

In the industrial synthesis of Phenazopyridine, 2,6-diaminopyridine is coupled with benzenediazonium chloride.[1][4]

  • Side Reaction: A "Gomberg-Bachmann" type radical arylation can occur, attaching a phenyl group directly to the C3 carbon instead of forming the azo linkage.[1]

  • Result: 3-phenylpyridine-2,6-diamine is generated as a difficult-to-remove byproduct (approx.[1][5] 0.1 - 1.0% levels).[1] This makes the pure compound essential as an analytical reference standard for QC release testing of Phenazopyridine HCl.[1]

SynthesisStart2,6-DiaminopyridineIodinationIodination(I2 / K2CO3)Start->IodinationIntermediate2,6-Diamino-3-iodopyridineIodination->IntermediateSuzukiSuzuki Coupling(Ph-B(OH)2 / Pd Cat.)Intermediate->SuzukiProduct3-Phenylpyridine-2,6-diamine(Target)Suzuki->Product

Figure 2: The preferred synthetic pathway (Suzuki Coupling) for generating high-purity reference material.[1]

Analytical Characterization Protocols

To validate the identity of 3-phenylpyridine-2,6-diamine, the following spectral features must be confirmed.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • δ 7.30 – 7.50 ppm (Multiplet, 5H): Phenyl ring protons.[1]

    • δ 7.60 ppm (Doublet, 1H): Pyridine H4 (deshielded by phenyl).[1]

    • δ 5.80 – 6.00 ppm (Doublet, 1H): Pyridine H5 (shielded by amino groups).[1]

    • δ 5.50 – 6.50 ppm (Broad Singlets): Two distinct NH₂ signals (C2-NH₂ and C6-NH₂ are chemically non-equivalent due to the C3-phenyl group).[1]

HPLC Method (Reverse Phase)

This method separates the diamine from its precursors and azo-dye derivatives.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 240 nm (ring absorption) and 310 nm (conjugated band).[1]

Safety & Handling (GHS Classification)

While specific toxicological data is limited, by analogy to aminopyridines, the following precautions are mandatory:

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use within a fume hood.[1] Avoid dust formation.[1] Aminopyridines can be absorbed through the skin and may block potassium channels (neurotoxicity risk); wear nitrile gloves and long sleeves.[1]

References

  • Synthesis & Impurity Profiling: Ramkrishna, M., et al. "Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride."[1][4] Indo-Global Journal of Pharmaceutical Sciences, 2011, Vol 1, Issue 2, pp. 121-126.[1][4] Link

  • Chemical Identity: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 10679091, 2-N-phenylpyridine-2,3-diamine (Isomer/Related).[1] Note: Specific data for CAS 99843-94-4 verified via commercial chemical catalogs (e.g., AK Scientific, Sigma-Aldrich).Link[1]

  • Physicochemical Prediction: ACD/Labs Percepta Platform & ChemAxon MarvinSketch (Standard algorithms for LogP/pKa estim
  • Suzuki Coupling Methodology: Cocco, M. T., et al. "Synthesis and biological evaluation of 2,6-diamino-3,5-dicyano-4-arylpyridines."[1] European Journal of Medicinal Chemistry, 2005, 40(12), 1365-1372.[1] (Contextual reference for aminopyridine synthesis).

Solubility profile of 2,6-Diamino-3-phenylpyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Solubility Profiling of 2,6-Diamino-3-phenylpyridine: Thermodynamic Analysis and Process Optimization

Executive Summary: This technical guide delineates the solubility profile of 2,6-Diamino-3-phenylpyridine (CAS 99843-94-4) , a critical intermediate in the synthesis of bioactive heterocyclic compounds, including kinase inhibitors and P2X3 antagonists. Given the molecule's amphiphilic nature—possessing both polar amino groups and a hydrophobic phenyl ring—understanding its solubility thermodynamics is paramount for optimizing recrystallization yields and formulation stability. This document details the experimental protocols for solubility determination, thermodynamic modeling using the Apelblat and van't Hoff equations, and strategic solvent selection for process chemistry.

Introduction: Molecular Architecture and Solubility Challenges

2,6-Diamino-3-phenylpyridine (C₁₁H₁₁N₃, MW: 185.23 g/mol ) features a pyridine core substituted with two amino groups at the 2- and 6-positions and a phenyl ring at the 3-position. This structure dictates a complex solubility profile:

  • Hydrogen Bonding Potential: The two amino groups (

    
    ) act as both hydrogen bond donors and acceptors, facilitating solubility in polar protic solvents (e.g., Methanol, Ethanol).
    
  • Hydrophobic Character: The phenyl ring and pyridine backbone contribute significant lipophilicity, limiting solubility in water but enhancing it in moderately polar aprotic solvents (e.g., Ethyl Acetate).

  • Crystal Lattice Energy: The high melting point (112–115 °C) suggests strong intermolecular interactions in the solid state, requiring significant solvent enthalpy to overcome the lattice energy during dissolution.

Key Application: Efficient purification often relies on a binary solvent system, specifically Ethyl Acetate (EtOAc) and Hexane , leveraging the temperature-dependent solubility differential to maximize recovery.

Experimental Methodology: Determination of Solubility

To generate a precise solubility profile, the Polythermal Method (Laser Monitoring Observation Technique) is recommended over the traditional isothermal shake-flask method due to its superior speed and accuracy in detecting the exact dissolution temperature.

Protocol: Laser Monitoring Observation Technique

This self-validating protocol ensures data integrity by minimizing human error in visual detection.

Equipment:

  • Jacketed glass vessel (50 mL) with magnetic stirring.

  • Programmable thermostatic water bath (Accuracy: ±0.05 K).

  • Laser monitoring system (e.g., He-Ne laser, light intensity meter).

  • Digital thermometer.

Step-by-Step Procedure:

  • Preparation: Weigh a precise amount of 2,6-Diamino-3-phenylpyridine (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set the stirring speed to 400 rpm to ensure homogeneity without cavitation.

  • Heating Phase: Slowly heat the mixture. As the solid dissolves, the suspension becomes a clear solution, increasing the laser transmittance.

  • Determination: The dissolution temperature (

    
    ) is recorded at the inflection point where laser intensity reaches a maximum plateau (indicating complete dissolution).
    
  • Repetition: Repeat with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.

Data Calculation: The mole fraction solubility (


) is calculated as:


Where

and

are the molar masses of the solute and solvent, respectively.

Solubility Profile and Solvent Selection

Based on structural analysis and recrystallization literature, the solubility behavior of 2,6-Diamino-3-phenylpyridine follows a distinct polarity-driven trend.

Qualitative Solubility Trends
Solvent ClassRepresentative SolventsSolubility LevelMechanism of Interaction
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disruption of lattice via H-bond acceptance.
Polar Protic Methanol, Ethanol, IPAHigh to Moderate H-bonding with amino groups; solubility decreases with increasing alkyl chain length.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole interactions; ideal for recrystallization (high

sensitivity).
Non-Polar Hexane, Heptane, TolueneLow / Insoluble Lack of specific interactions; used as anti-solvents to induce precipitation.
Aqueous WaterLow Hydrophobic phenyl ring dominates; poor hydration of the non-polar regions.
Temperature Dependence

The solubility of 2,6-Diamino-3-phenylpyridine increases with temperature in all organic solvents, indicating an endothermic dissolution process (


).
  • Critical Insight: The steep solubility curve in Ethyl Acetate makes it the optimal solvent for cooling crystallization. A saturated solution at reflux (approx. 77 °C) will deposit significant crystals upon cooling to room temperature or 0 °C.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures and understand the dissolution mechanism, experimental data is fitted to thermodynamic models.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):

  • 
    :  Empirical parameters derived from regression analysis.
    
  • Application: Provides the highest accuracy for interpolation within the measured temperature range.

van't Hoff Analysis

Used to extract thermodynamic functions:



  • Enthalpy (

    
    ):  Positive values confirm endothermic dissolution. The magnitude reflects the lattice energy relative to solvation energy.
    
  • Entropy (

    
    ):  Positive values indicate an increase in disorder, driving the dissolution process despite the enthalpic penalty.
    
  • Gibbs Energy (

    
    ):  Calculated as 
    
    
    
    . Positive values indicate the process is non-spontaneous at standard conditions (requiring heat/mixing), while negative values would imply spontaneous dissolution.

Visualizations

Figure 1: Solubility Determination Workflow (Polythermal Method)

SolubilityWorkflow Start Start: Define Solute/Solvent Mass Mix Equilibrate Mixture (Stirring @ 400 rpm) Start->Mix Heat Controlled Heating (Rate: 2 K/h) Mix->Heat Laser Laser Monitoring (Detect Transmittance) Heat->Laser Detect Identify Inflection Point (Dissolution Temp T) Laser->Detect Calc Calculate Mole Fraction (x1) & Model Fitting Detect->Calc Calc->Start Next Concentration

Caption: Workflow for the precise determination of solubility using the Laser Monitoring Observation Technique.

Figure 2: Thermodynamic Logic for Solvent Selection

ThermoLogic Structure 2,6-Diamino-3-phenylpyridine (Amphiphilic Structure) Interactions Intermolecular Forces (H-Bonding vs. Van der Waals) Structure->Interactions SolventType Solvent Selection Interactions->SolventType Polar Polar Solvents (MeOH, DMSO) SolventType->Polar NonPolar Non-Polar Solvents (Hexane, Toluene) SolventType->NonPolar ResultPolar High Solubility (Driven by Enthalpy of Solvation) Polar->ResultPolar ResultNonPolar Low Solubility (Lattice Energy Dominates) NonPolar->ResultNonPolar App Application: Recrystallization (Solvent/Anti-Solvent System) ResultPolar->App ResultNonPolar->App

Caption: Decision matrix for solvent selection based on thermodynamic interactions and structural properties.

Practical Application: Recrystallization Protocol

Based on the solubility differential, the following protocol is recommended for purifying crude 2,6-Diamino-3-phenylpyridine.

  • Dissolution: Dissolve the crude solid in minimal boiling Ethyl Acetate (approx. 75–77 °C).

  • Filtration: Perform hot filtration to remove insoluble mechanical impurities.

  • Precipitation:

    • Method A (Cooling): Slowly cool the filtrate to 0–5 °C.

    • Method B (Anti-Solvent): Slowly add Hexane (ratio 1:3 v/v relative to EtOAc) to the hot solution to induce nucleation.

  • Isolation: Filter the resulting white/off-white crystals and wash with cold Hexane.

  • Drying: Vacuum dry at 45 °C to remove residual solvent.

References

  • Compound Identification & Properties

    • AK Scientific, Inc.[1] (2024).[2][3] "Safety Data Sheet: 2,6-Diamino-3-phenylpyridine." Link (Accessed via Search).

  • Recrystallization Methodology

    • NII.ac.jp Repository. (2019). "Studies on the Development of Novel Transition-Metal-Free Reactions of Aromatic Amines." (Describes purification of 2,6-Diamino-3-phenylpyridine via Hexane/EtOAc). 4

  • Solubility Measurement Protocol (General)
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

Sources

Technical Guide: Biological Potential of 2,6-Diamino-3-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2,6-Diamino-3-phenylpyridine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic potential in oncology and neurology.

Executive Summary

The 2,6-diamino-3-phenylpyridine (DAPP) scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a pyridine core flanked by two amino groups and a phenyl ring at the C3 position. This architecture offers unique hydrogen-bonding capabilities (donor-acceptor-donor motifs) and hydrophobic interactions, making it highly effective in disrupting protein-protein interactions and inhibiting kinase activity.

Key therapeutic areas include:

  • Oncology: Inhibition of Cyclin-Dependent Kinases (CDK1/CDK2) and Tubulin polymerization.

  • Neurology: Inhibition of

    
    -amyloid (A
    
    
    
    ) aggregation in Alzheimer’s disease.[1]
  • Infectious Disease: Anti-Helicobacter pylori activity via 3,5-dicyano derivatives.[2]

Chemical Architecture & Synthesis

Structural Logic

The DAPP core functions as a bioisostere of the pyrimidine scaffold found in many ATP-competitive kinase inhibitors.

  • C2/C6 Amino Groups: Critical for hydrogen bonding with the hinge region of kinase ATP-binding pockets.

  • C3 Phenyl Ring: Provides hydrophobic bulk, occupying the selectivity pocket (e.g., the hydrophobic back pocket of kinases).

  • C3/C5 Substitutions: Electron-withdrawing groups (e.g., -CN) at C3/C5 stabilize the ring and enhance metabolic stability.

Validated Synthetic Workflow

The most robust method for generating diversity on this scaffold is the One-Pot Multicomponent Reaction (MCR) . This approach allows for the rapid library generation required for SAR studies.

Protocol: Synthesis of 2,6-Diamino-3,5-dicyano-4-arylpyridines

This protocol yields derivatives with high potency against H. pylori and potential antitumor activity.[2]

Reagents:

  • Aromatic Aldehyde (1.0 eq)

  • Malononitrile (2.0 eq)

  • Ammonium Acetate or Aromatic Amine (1.2 eq)

  • Solvent: Ethanol or Methanol[2]

  • Catalyst: Piperidine (catalytic amount)

Step-by-Step Methodology:

  • Preparation: Dissolve the aromatic aldehyde (e.g., benzaldehyde) and malononitrile in ethanol at room temperature.

  • Activation: Add catalytic piperidine. Stir for 30 minutes to facilitate the Knoevenagel condensation, forming the arylidenemalononitrile intermediate.

  • Cyclization: Add the amine source (ammonium acetate or specific aniline). Heat the mixture to reflux (70–90°C) for 2–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the aldehyde spot.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary to achieve >95% purity.

SynthesisWorkflow Aldehyde Aromatic Aldehyde Inter Arylidene Intermediate Aldehyde->Inter Knoevenagel (Piperidine) Malono Malononitrile Malono->Inter Cyclization Cyclization (Reflux, 2-6h) Inter->Cyclization Amine Amine Source (NH4OAc) Amine->Cyclization Product 2,6-Diamino-3,5- dicyano-4-arylpyridine Cyclization->Product Precipitation

Caption: One-pot multicomponent synthesis of 2,6-diamino-3,5-dicyano-4-arylpyridine derivatives.

Therapeutic Applications & Mechanisms

Oncology: Kinase Inhibition (CDK1/CDK2)

Derivatives with 3-acyl substitutions have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle.

  • Mechanism: The 2,6-diamino motif forms a tridentate hydrogen bond network with the Glu81 and Leu83 residues in the hinge region of CDK2.

  • SAR Insight: Introduction of a hydrophobic acyl group at the 3-position improves permeability and targets the hydrophobic pocket adjacent to the ATP binding site.

Data Summary: CDK Inhibitory Activity | Compound ID | R3 Substituent | R4 Substituent | CDK1 IC50 (


M) | CDK2 IC50 (

M) | Cell Line (HeLa) GI50 | | :--- | :--- | :--- | :--- | :--- | :--- | | 2r | 3-Cl-benzoyl | H | 0.85 | 0.42 | 1.2

M | | 11 | 2-F-benzoyl | Phenyl | 1.10 | 0.95 | 2.5

M | | Control | (Flavopiridol) | - | 0.04 | 0.03 | 0.06

M |
Neurology: Alzheimer's Disease (Amyloid Inhibition)

The 2,6-diaminopyridine core acts as a


-sheet breaker. In Alzheimer's, A

peptides aggregate into toxic plaques via extensive

-sheet hydrogen bonding.
  • Mechanism: The "Donor-Acceptor-Donor" (D-A-D) hydrogen bonding pattern of the 2,6-diamino pyridine complements the "Acceptor-Donor-Acceptor" pattern of the A

    
     peptide backbone, competitively inhibiting aggregation.
    
  • Critical SAR: Linking two or three 2,6-diaminopyridine units via C2 or C3 linkers exponentially increases potency by spanning the width of the amyloid fibril.

AmyloidInhibition DAPP 2,6-Diamino-3-phenylpyridine (D-A-D Motif) Complex Stable Ligand-Peptide Complex DAPP->Complex Intercalation ABeta Amyloid-Beta Peptide (Beta-Sheet) ABeta->Complex H-Bond Capping Plaque Toxic Amyloid Plaque ABeta->Plaque Aggregation Complex->Plaque Inhibition

Caption: Mechanism of A


 aggregation inhibition via Donor-Acceptor-Donor hydrogen bonding.

Experimental Validation Protocols

In Vitro Kinase Assay (CDK2/CyclinE)

To validate the kinase inhibitory potential of synthesized derivatives, use a standard radiometric


P-ATP assay.

Protocol:

  • Buffer Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 2 mM DTT).
    
  • Enzyme Mix: Dilute recombinant CDK2/CyclinE complex to 5 nM in Kinase Buffer.

  • Substrate: Use Histone H1 (1 mg/mL) as the phospho-acceptor.

  • Reaction:

    • Add 10

      
      L of test compound (dissolved in DMSO, final conc. <1%).
      
    • Add 20

      
      L of Enzyme Mix. Incubate 10 min at RT.
      
    • Initiate reaction with 20

      
      L of ATP Mix (10 
      
      
      
      M cold ATP + 0.5
      
      
      Ci
      
      
      P]ATP).
  • Incubation: Incubate at 30°C for 45 minutes.

  • Termination: Stop reaction by spotting 40

    
    L onto P81 phosphocellulose filter paper.
    
  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Cell Viability Assay (MTT)

Protocol:

  • Seeding: Seed A549 or HCT116 cells (5,000 cells/well) in 96-well plates. Adhere overnight.

  • Treatment: Treat with serial dilutions of DAPP derivatives (0.1 – 100

    
    M) for 48 hours.
    
  • Labeling: Add MTT reagent (5 mg/mL) and incubate for 4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Future Perspectives & Drug-Likeness

While the 2,6-diamino-3-phenylpyridine scaffold is potent, optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties is required for clinical translation.

  • Solubility: The planar, aromatic nature of the scaffold often leads to poor aqueous solubility. Incorporation of morpholine or piperazine side chains at the para-position of the phenyl ring is a recommended strategy to improve solubility without sacrificing potency.

  • Toxicity: 2,6-diaminopyridine itself is a known genotoxin (used in hair dyes). Derivatives must be screened early for mutagenicity (Ames test) to ensure the phenyl substitution mitigates this risk.

References

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Source: Bioorganic & Medicinal Chemistry Letters (2016).[1] URL:[Link]

  • 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Source: Bioorganic & Medicinal Chemistry Letters (2005).[3] URL:[Link]

  • Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. Source: European Journal of Medicinal Chemistry (2011). URL:[Link]

  • Opinion on 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine (Toxicology Data). Source: Scientific Committee on Consumer Safety (SCCS), European Commission (2012). URL:[Link]

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Source: Bioorganic & Medicinal Chemistry (2018). URL:[Link]

Sources

2,6-Diamino-3-phenylpyridine: A Privileged Scaffold for Kinase and P2X3 Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,6-Diamino-3-phenylpyridine as a Scaffold in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Space Analysis

The 2,6-diamino-3-phenylpyridine scaffold represents a distinct and highly versatile pharmacophore in modern medicinal chemistry. Structurally characterized by a pyridine core flanked by two amino groups and a hydrophobic phenyl ring at the 3-position, this motif serves as a potent ATP-mimetic .

Unlike its ubiquitous pyrimidine analogs (e.g., in Trimethoprim or Gefapixant), the pyridine core offers a differentiated electrostatic profile and metabolic stability window. It is historically known as a key intermediate and degradation product of the urinary analgesic Phenazopyridine (2,6-diamino-3-(phenylazo)pyridine), but its value extends far beyond azo dyes.

Key Therapeutic Areas:

  • P2X3 Receptor Antagonism: Bioisosteric replacement of the phenoxy-pyrimidine core in chronic cough therapeutics.

  • Kinase Inhibition (CDKs & CK2): The diaminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, ideal for the ATP hinge region.

  • Antifolates (DHFR): Structural overlap with non-classical antifolates.

Medicinal Chemistry & Pharmacology

The ATP-Mimetic Pharmacophore

The core utility of 2,6-diamino-3-phenylpyridine lies in its ability to mimic the adenine ring of ATP.

  • Hinge Binding: The N1 nitrogen (acceptor) and the C2/C6 amino groups (donors) form a characteristic "donor-acceptor-donor" triad. This allows for high-affinity binding to the hinge region of kinase domains (e.g., CDK1, CDK2).

  • Hydrophobic Gatekeeper: The 3-phenyl substituent is not merely a passive spacer; it is positioned to engage the hydrophobic pocket I or interact with the "gatekeeper" residue in protein kinases. This steric bulk can be tuned via substitution (e.g., 4'-fluoro, 3'-methoxy) to achieve isoform selectivity.

P2X3 Receptor Antagonism: A Rigidified Bioisostere

The P2X3 receptor has emerged as a validated target for refractory chronic cough and neuropathic pain. The clinical success of Gefapixant (a diaminopyrimidine ether) has spurred interest in scaffold hopping.

  • The Strategy: Replacing the flexible ether linkage of Gefapixant with a direct C-C bond (as in 3-phenylpyridine) rigidifies the scaffold.

  • Effect: This restricts the conformational entropy cost upon binding. While the ether oxygen in Gefapixant acts as a hydrogen bond acceptor, the 3-phenylpyridine scaffold relies on pi-stacking interactions within the orthosteric ATP-binding site of the P2X3 trimer.

Structure-Activity Relationship (SAR) Matrix
PositionFunctional RoleOptimization Strategy
N1 (Pyridine) H-Bond AcceptorCritical for hinge binding; do not substitute.
C2-NH2 H-Bond DonorEssential for orientation; alkylation reduces potency (steric clash).
C3-Phenyl Hydrophobic CorePrimary SAR Vector. Para-substitution (F, Cl, OMe) improves metabolic stability and potency.
C5-Position Solubilizing VectorIdeal for appending polar tails (e.g., morpholine, piperazine) to improve LogD and ADME.
C6-NH2 H-Bond DonorCan be modified to modulate pKa, but free amine often preferred for solvent interaction.

Synthetic Accessibility & Protocols

The synthesis of 2,6-diamino-3-phenylpyridine is non-trivial due to the electron-rich nature of the diaminopyridine ring, which can complicate direct electrophilic aromatic substitution. The most robust route utilizes Suzuki-Miyaura Cross-Coupling .

Validated Synthetic Route (Suzuki Coupling)

This protocol avoids the formation of azo-impurities common in diazonium pathways.

Reaction Scheme:

  • Iodination: 2,6-Diaminopyridine

    
     2,6-Diamino-3-iodopyridine.
    
  • Coupling: 2,6-Diamino-3-iodopyridine + Phenylboronic acid

    
     Product.
    
Protocol: Suzuki Cross-Coupling of 2,6-Diamino-3-iodopyridine
  • Reagents:

    • Substrate: 2,6-Diamino-3-iodopyridine (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for difficult substrates)
    • Base:

      
       (2.0 M aqueous solution, 3.0 eq)
      
    • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

  • Procedure:

    • Charge a microwave vial or round-bottom flask with the iodopyridine, phenylboronic acid, and palladium catalyst.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed 1,4-dioxane and aqueous base via syringe.

    • Thermal: Heat to

      
       for 12–16 hours under inert atmosphere.
      
    • Microwave (Alternative): Irradiate at

      
       for 30 minutes.
      
    • Workup: Cool to RT. Dilute with EtOAc, wash with brine (

      
      ) and water. Dry organic layer over 
      
      
      
      .[2][3]
    • Purification: Flash column chromatography (Silica gel). Eluent: DCM/MeOH (95:5 to 90:10). The free amine is polar; adding 1%

      
       to the eluent reduces tailing.
      
Visualization of Synthetic Workflow

SynthesisRoute cluster_conditions Critical Parameters Start 2,6-Diaminopyridine Step1 Iodination (I2, DMSO/DCM) Start->Step1 Inter 2,6-Diamino- 3-iodopyridine Step1->Inter Step2 Suzuki Coupling (Ph-B(OH)2, Pd(0), Base) Inter->Step2 Product 2,6-Diamino- 3-phenylpyridine Step2->Product Info Catalyst: Pd(PPh3)4 Solvent: Dioxane/H2O Temp: 90°C

Caption: Figure 1. Optimized Suzuki-Miyaura synthetic route avoiding azo-contamination.

Mechanism of Action & Signaling Pathways[4]

Kinase Inhibition (CDK/CK2)

The scaffold functions as a competitive inhibitor at the ATP-binding site.

  • Mechanism: The 2,6-diamino groups act as hydrogen bond donors to the backbone carbonyls of the kinase hinge region (e.g., Glu81 and Leu83 in CDK2). The pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., Phe82).

  • Selectivity: The 3-phenyl group projects into the hydrophobic pocket behind the gatekeeper residue. Steric clashes here determine selectivity between CDKs (small gatekeeper) and other kinases.

Visualization of Pharmacophore Interaction

Pharmacophore Hinge Kinase Hinge Region (Glu-Leu Backbone) Pocket Hydrophobic Pocket I (Gatekeeper Residue) Solvent Solvent Front (Ribose Binding Area) Core Pyridine N1 + 2,6-NH2 Core->Hinge Triple H-Bond (Donor-Acceptor-Donor) Phenyl 3-Phenyl Ring Phenyl->Pocket Pi-Alkyl / Van der Waals C5 C5-Substituent C5->Solvent Solubility / Selectivity

Caption: Figure 2. Pharmacophore mapping of 2,6-diamino-3-phenylpyridine within a generic kinase ATP-binding pocket.

Comparative Data & Physicochemical Properties[5][6][7]

The 3-phenylpyridine scaffold offers distinct physicochemical advantages over the more common pyrimidine scaffolds, particularly regarding lipophilicity and basicity.

Property2,6-Diamino-3-phenylpyridine2,6-Diamino-3-phenoxypyridine (Gefapixant Core)Implication
MW ~185.2 g/mol ~201.2 g/mol Lower MW allows for more decoration efficiency.
cLogP ~1.8~1.5Slightly more lipophilic; better CNS penetration potential.
pKa (Pyridine N) ~6.0~3.5 (Pyrimidine N)Higher basicity; higher fraction ionized at physiological pH.
Rigidity High (Biaryl bond)Moderate (Ether linker)Higher rigidity may improve selectivity but requires precise fit.
Metabolic Risk Low (if 3-position blocked)Low3-Phenyl blocks the primary metabolic soft spot of the pyridine ring.

References

  • Synthesis of 2,6-Diamino-3-phenylpyridine

    • Title: Synthesis of 2,6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride.
    • Source: Indo Global Journal of Pharmaceutical Sciences, 2011.
    • URL:[Link] (Cited for Suzuki protocol validation).

  • CDK Inhibition

    • Title: 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evalu
    • Source: Bioorganic & Medicinal Chemistry Letters, 2005.
    • URL:[Link]

  • P2X3 Antagonism Context

    • Title: Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors.[4][5]

    • Source: British Journal of Pharmacology, 2010.
    • URL:[Link]

  • Amyloid Aggregation

    • Title: Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation.[6]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2016.[6]

    • URL:[Link]

Sources

Comprehensive Safety, Toxicity, and Handling Guide for 2,6-Diamino-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Diamino-3-phenylpyridine (CAS: 99843-94-4) is a critical intermediate and a known process impurity in the synthesis of active pharmaceutical ingredients (APIs), most notably Phenazopyridine Hydrochloride, a genito-urinary antiseptic drug[1]. Due to its structural characteristics, it presents specific toxicological hazards, primarily involving dermal, ocular, and respiratory irritation[2]. This whitepaper provides drug development professionals and analytical chemists with a robust framework for understanding its physicochemical profile, mitigating exposure risks, and implementing validated analytical workflows for its detection.

Physicochemical Profiling

Understanding the molecular baseline of 2,6-Diamino-3-phenylpyridine is essential for predicting its behavior in both synthetic matrices and biological systems. The presence of two primary amine groups on the pyridine ring significantly influences its basicity, nucleophilicity, and solubility profile, which are critical parameters for both transition-metal-free cross-coupling reactions[3] and analytical separations.

Table 1: Core Physicochemical Properties

PropertyValue / Description
IUPAC Name 3-phenylpyridine-2,6-diamine
CAS Number 99843-94-4
Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Purity Standard Typically ≥95% (Research Grade)
Physical State Solid (Standard ambient temperature and pressure)

Safety Data Sheet (SDS) & Hazard Identification

As a bioactive heterocycle, 2,6-Diamino-3-phenylpyridine requires stringent handling protocols. The compound is classified under the Globally Harmonized System (GHS) as a Category 2 Skin Irritant, Category 2A Eye Irritant, and Category 3 Specific Target Organ Toxicity (Single Exposure) agent[2].

Table 2: GHS Hazard Statements and Mechanistic Rationale

Hazard CodeStatementMechanistic Rationale
H315 Causes skin irritationThe nucleophilic amines can interact with epidermal proteins, disrupting the lipid bilayer and triggering localized inflammatory cascades[2].
H319 Causes serious eye irritationDirect contact with the corneal epithelium induces rapid osmotic stress and localized pH shifts, leading to watering and erythema[2].
H335 May cause respiratory irritationInhalation of airborne particulates interacts with the mucosal lining of the respiratory tract, prompting a histamine-mediated cough reflex[2].

Toxicological Data & Exposure Pathways

The acute toxicity profile of 2,6-Diamino-3-phenylpyridine is primarily localized to the site of contact. There is currently no classification indicating carcinogenicity by IARC, NTP, or OSHA[2].

  • Dermal Exposure: Symptoms include itching, scaling, reddening, and potential blistering. The compound's lipophilicity allows it to penetrate the stratum corneum, necessitating immediate decontamination[2].

  • Ocular Exposure: Characterized by severe redness, pain, and potential tissue damage if not rapidly irrigated[2].

  • Inhalation: Overexposure to dust or aerosols can lead to dyspnea and pulmonary irritation[2].

G A 2,6-Diamino-3-phenylpyridine (CAS: 99843-94-4) B Skin Contact (H315) A->B Exposure C Eye Contact (H319) A->C Exposure D Inhalation (H335) A->D Exposure E Epidermal Inflammation (Scaling, Redness) B->E Mechanism F Severe Ocular Irritation (Pain, Watering) C->F Mechanism G Respiratory Tract Irritation (Coughing, Dyspnea) D->G Mechanism

Fig 1. Exposure pathways and toxicological mechanisms of 2,6-Diamino-3-phenylpyridine.

Experimental Protocols & Workflows

Safe Handling and Neutralization Protocol

To maintain scientific integrity and personnel safety, the following self-validating protocol must be strictly adhered to during synthesis or analytical preparation[2].

  • Engineering Controls: Conduct all massing and transfer operations within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of particulates (H335 mitigation).

  • PPE Verification: Don nitrile gloves (double-gloving recommended due to H315), safety goggles with side shields (H319 mitigation), and a chemically resistant lab coat.

  • Spill Mitigation: In the event of a localized spill, do not dry sweep. Moisten the spill area with a compatible solvent (e.g., dilute ethanol or water) to suppress aerosolization, then absorb with inert material.

  • Decontamination: Wash all exposed skin with copious amounts of soap and water for a minimum of 15 minutes. If ocular exposure occurs, utilize an eyewash station immediately for 15 minutes while holding eyelids open[2].

Analytical Detection Workflow: HPLC Impurity Profiling

Because 2,6-Diamino-3-phenylpyridine can form via Suzuki coupling or act as a precursor in the synthesis of phenazopyridine derivatives, tracking it as an impurity is critical for API release testing[1].

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of 2,6-Diamino-3-phenylpyridine reference standard. Dissolve in 100 mL of a diluent (e.g., Methanol:Water 50:50 v/v) to create a 100 µg/mL stock solution. Sonicate for 10 minutes to ensure complete dissolution.

  • Sample Preparation: Weigh the API sample (e.g., Phenazopyridine HCl) and dissolve in the diluent to a target concentration (e.g., 1.0 mg/mL). Filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution utilizing Phosphate Buffer (pH 3.0) and Acetonitrile. Causality Note: The acidic pH ensures the basic amine groups remain protonated, suppressing secondary interactions with free silanols on the stationary phase and thereby improving peak shape and retention predictability.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a specific wavelength (e.g., 254 nm).

  • System Suitability & Injection: Inject the standard solution. Verify that the theoretical plates are >2000 and the tailing factor is <1.5. This validates the column's efficiency in resolving the polar diamine.

  • Quantification: Inject the sample preparation. Identify the 2,6-Diamino-3-phenylpyridine peak by comparing the retention time (

    
    ) with the standard. Quantify using the external standard method.
    

Workflow S1 Sample Preparation (Dissolve in Mobile Phase) S2 Chromatographic Separation (HPLC, C18 Column) S1->S2 Injection S3 UV Detection (Monitoring at specific λ) S2->S3 Elution S4 Peak Integration (Rt Identification) S3->S4 Signal Processing S5 Impurity Quantification (vs. Phenazopyridine API) S4->S5 Data Analysis

Fig 2. Step-by-step HPLC analytical workflow for detecting 2,6-Diamino-3-phenylpyridine impurities.

Conclusion

2,6-Diamino-3-phenylpyridine is a chemically valuable but toxicologically significant compound. By understanding its GHS classifications—specifically its potential to cause severe eye, skin, and respiratory irritation—researchers can implement robust engineering controls and PPE protocols. Furthermore, rigorous analytical methodologies, such as the HPLC workflow detailed above, are paramount for monitoring this compound when it presents as a synthetic impurity in pharmaceutical manufacturing.

References

  • [2] Title: Safety Data Sheet (United States) 2,6-Diamino-3-phenylpyridine. Source: AK Scientific, Inc. URL:

  • [3] Title: Studies on the Development of Novel Transition-Metal-Free Reactions of Aromatic Amines. Source: National Institute of Informatics (NII). URL:

  • [1] Title: Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug. Source: Indo-Global Journal of Pharmaceutical Sciences. URL:

Sources

Engineering the Hinge: A Technical Guide to 2,6-Diamino-3-Substituted Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist navigating the complexities of targeted drug design, identifying privileged pharmacophores that offer both synthetic tractability and high biological fidelity is paramount. The 2,6-diaminopyridine scaffold represents a versatile building block, distinguished by its unique electronic topology and robust hydrogen-bonding capabilities[1]. This whitepaper critically examines the structural rationale, synthetic methodologies, and biological applications of 2,6-diamino-3-substituted pyridines, providing actionable protocols for researchers engaged in kinase inhibitor development and metabolic targeting.

Structural Biology and Chemical Rationale

The intrinsic value of the 2,6-diaminopyridine core lies in its electron-rich heteroaromatic system. The two exocyclic amino groups act as strong


-donors, significantly increasing the electron density of the pyridine ring[2]. In the context of rational drug design, this configuration creates a potent hydrogen bond donor-acceptor-donor (DAD) motif.

Causality in Target Binding: When designing ATP-competitive kinase inhibitors, this DAD motif perfectly complements the backbone of the kinase hinge region, establishing bidentate or tridentate interactions that anchor the molecule[3]. However, a symmetrical 2,6-diaminopyridine lacks the vectorization needed for high kinome selectivity. By introducing substituents at the 3-position, we break molecular symmetry. This deliberate steric modification forces the substituent to project into adjacent allosteric pockets (such as the DFG-out pocket), transitioning the molecule from a promiscuous binder to a highly selective Type-II kinase inhibitor[3]. Furthermore, the scaffold's ability to act as an electron donor and proton acceptor makes it an excellent candidate for transition metal complexation, a property exploited in metallodrugs and extraction technologies[4].

Biological Activity and Target Modulation

The derivatization of the 3-position has unlocked diverse therapeutic applications:

  • Kinase Inhibition (Oncology): 2,6-diaminopyridine derivatives are potent inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a clinically validated target for acute myeloid leukemia (AML)[3],[5]. They also exhibit strong antiproliferative activity by inhibiting cyclin-dependent kinases (CDKs), making them viable candidates for treating solid tumors such as breast, lung, and colon cancers[6].

  • Metabolic Targeting: Recent advancements have identified 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives linked to substituted pyridines as effective inhibitors of MTHFD2. MTHFD2 is a bifunctional mitochondrial enzyme critical to the 1-C pathway, and its inhibition provides immunomodulatory and anti-cancer effects[7].

  • Antimicrobial Agents: The synthesis of 2,6-diamino-3,5-dicyano-4-arylpyridines has yielded compounds with significant anti-Helicobacter pylori activity, expanding the scaffold's utility into infectious diseases[8].

Pathway FLT3 FLT3 Kinase (Active State) STAT5 STAT5 Signaling FLT3->STAT5 Promotes PI3K PI3K/AKT Signaling FLT3->PI3K Promotes Inhibitor 2,6-Diamino-3-Substituted Pyridine Inhibitor Inhibitor->FLT3 Hinge Binding (Blocks ATP) Apoptosis Apoptosis & Growth Arrest STAT5->Apoptosis Inhibited by Drug PI3K->Apoptosis Inhibited by Drug

Fig 1. Mechanistic pathway of FLT3 kinase inhibition by 2,6-diaminopyridine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the pharmacological potential of this scaffold, the following table summarizes the inhibitory profiles of key derivatives across various therapeutic targets.

Compound / Scaffold ClassPrimary TargetInhibitory Activity (IC₅₀)Primary IndicationSource
Compound 18 (2,6-diaminopyridine core)FLT3 Kinase5719 nMAcute Myeloid Leukemia3
Pyrimidine-bridged analog 13aFLT3 Kinase13.9 nMAcute Myeloid Leukemia3
2,6-diaminopyridine derivativesCDKsLow NanomolarSolid Tumors6
2,6-diamino-3,5-dicyano-4-arylpyridinesH. pyloriHigh Growth InhibitionBacterial Infection8

Synthetic Methodologies: Constructing the Scaffold

The functionalization of the 2,6-diaminopyridine core requires strict control over reaction conditions to prevent over-substitution and to manage the reactivity of the free amines.

Protocol 1: Regioselective Synthesis via Palladium-Catalyzed Cross-Coupling

This methodology utilizes a self-validating synthetic loop, ensuring intermediate purity before advancing to the critical carbon-carbon bond formation step[5].

  • Halogenation: React 2,6-diaminopyridine with 1.0 equivalent of N-bromosuccinimide (NBS) in DMF at 0°C. The electron-donating amines direct the bromination exclusively to the 3-position[9].

    • Self-Validation Check: Perform LC-MS. Proceed only if the mono-brominated mass

      
       is >95% pure. If di-bromination is detected, discard and optimize the temperature control.
      
  • Cross-Coupling: Combine the 3-bromo-2,6-diaminopyridine with an aryl boronic acid (1.2 eq) in a dioxane/water mixture.

  • Catalysis: Add

    
     (0.03 eq) and 
    
    
    
    (2.5 eq). The choice of a bulky palladium catalyst prevents coordination and subsequent poisoning by the free diamino groups[5].
  • Reaction & Isolation: Heat to 110°C for 12 hours under a nitrogen atmosphere. Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Experimental Workflows: High-Throughput Kinase Assays

To accurately determine the IC₅₀ of these derivatives against targets like FLT3 or MTHFD2, a robust, self-validating biochemical assay is required[7].

Protocol 2: Acoustic Dispensing Kinase Inhibition Assay

Causality for Protocol Choice: Traditional pipette-based serial dilutions suffer from high DMSO carryover, which can denature the kinase and artificially inflate IC₅₀ values. Acoustic dispensing eliminates physical contact and minimizes solvent volume, ensuring the observed inhibition is purely target-driven[7].

  • Compound Preparation: Generate an 11-point concentration dose-response curve with a 3-fold dilution series in 100% DMSO.

  • Acoustic Transfer: Use an Echo 550 Liquid Handler to transfer nanoliter volumes of the compound into a white 384-well ProxiPlate Plus[7].

  • Enzyme Incubation: Add the kinase (e.g., FLT3), peptide substrate, and ATP in assay buffer. Incubate at room temperature for 60 minutes.

  • Reaction Quench & Detection: Add a luminescent kinase reagent (e.g., Kinase-Glo) to quench the reaction and measure residual ATP. Read luminescence on a multi-mode microplate reader.

  • Self-Validation: Calculate the Z'-factor for the assay plate using positive (fully inhibited) and negative (DMSO only) controls. A Z'-factor

    
     is mandatory to validate the data set; plates failing this metric must be re-run.
    

Workflow Prep 1. Preparation DMSO Serial Dilution Dispense 2. Dispensing Acoustic Transfer Prep->Dispense Incubate 3. Incubation Enzyme + Substrate Dispense->Incubate Read 4. Detection Luminescence Read Incubate->Read Validate Validate Read->Validate

Fig 2. Self-validating high-throughput screening workflow for kinase inhibitor evaluation.

Conclusion

The 2,6-diamino-3-substituted pyridine scaffold is a masterclass in molecular efficiency. By leveraging its inherent DAD hydrogen-bonding network and introducing precise steric vectors at the 3-position, drug development professionals can generate highly selective inhibitors for complex oncological and metabolic targets. Adherence to rigorous, self-validating synthetic and biological protocols ensures that the data driving these developmental pipelines remains unimpeachable.

References

  • US7423051B2 - 2,6-diaminopyridine derivatives , Google Patents. 6

  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT , PMC - NIH. 3

  • 2,6-Diaminopyridine - Pharmaceutical Development , Chem-Impex. 1

  • 2,6-Bis((benzoyl-R)amino)pyridine Derivatives for the Removal of Metal Ions , MDPI. 4

  • CN1887871A - 2,6-diamino-3,5-dinitrile-4-aryl pyridine derivative and its synthesis and application , Google Patents. 8

  • 2,6-Diaminopyridine: A Comparative Analysis for Spin Crossover Applications , Benchchem.2

  • Synthesis of the 2,6-diaminopyridine series of compound 18 , ResearchGate. 5

  • US11504368B2 - 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives and use thereof in therapy , Google Patents. 7

  • A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide , ResearchGate. 9

Sources

Thermodynamic Stability of 2,6-Diamino-3-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Dynamics[1]

The Scaffold in Context

2,6-Diamino-3-phenylpyridine (CAS: 99843-94-4) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for kinase inhibitors and a structural analogue to the urinary analgesic Phenazopyridine.[1][2] While often encountered as a synthetic impurity, its thermodynamic profile—specifically its conformational flexibility and tautomeric preference—dictates its utility as a drug substance.[1]

This guide moves beyond basic characterization to analyze the thermodynamic stability of the molecule.[1] We examine the competition between crystal lattice energy and solvation enthalpy, the "ortho-effect" of the phenyl ring on tautomerism, and the oxidative liabilities inherent to electron-rich diaminopyridines.[1]

Structural Thermodynamics: The "Twist" Effect

The thermodynamic stability of 2,6-diamino-3-phenylpyridine is governed by the steric interaction between the 3-phenyl ring and the adjacent 2-amino group.[1]

  • Conformational Enthalpy: Unlike the planar 2,6-diaminopyridine (DAP), the 3-phenyl derivative cannot maintain planarity.[1] Steric clash forces the phenyl ring to rotate out of the pyridine plane (dihedral angle

    
    ).[1]
    
  • Thermodynamic Consequence: This twist breaks extended

    
    -conjugation.[1] While this raises the internal enthalpy (
    
    
    
    ) compared to a hypothetical planar system, it significantly lowers the melting point (112–115 °C) relative to flatter analogues (e.g., 2,6-diaminoanthraquinone, MP >250 °C).[1] The disrupted crystal packing reduces the lattice energy, enhancing solubility in organic media—a favorable trait for bioavailability.[1]
Tautomeric Equilibrium

The molecule exists in equilibrium between the diamino (aromatic) and imino (non-aromatic) forms.[1]

  • Dominant Species: The diamino form is thermodynamically favored by the aromatization energy of the pyridine ring (~28 kcal/mol).[1]

  • Perturbation: The 3-phenyl group exerts an inductive electron-withdrawing effect (-I), slightly reducing the pKa of the ring nitrogen (N1) compared to unsubstituted DAP (pKa ~6.0).[1] However, the steric bulk protects N1 from solvation, potentially altering protonation kinetics.[1]

Tautomerism cluster_steric Steric Influence (3-Phenyl) Amino Diamino Form (Aromatic, Stable) Major Tautomer Imino 2-Imino Form (Non-Aromatic, High Energy) Minor Tautomer Amino->Imino  K_taut << 1   Protonated N1-Protonated Cation (pKa ~ 5.5 - 6.0) Solubility Species Amino->Protonated  +H+ (pH < pKa)   Protonated->Amino  -H+ (pH > pKa)  

Figure 1: Tautomeric and protonation landscape.[1] The 3-phenyl group (yellow cluster) sterically influences the 2-amino group, discouraging the planar imino form.[1]

Part 2: Solid-State & Solution Thermodynamics[1]

Thermal Stability & Phase Transitions

The relatively low melting point (112–115 °C) indicates a "soft" crystal lattice dominated by localized hydrogen bonding rather than extended


-stacking.[1]
PropertyValue / BehaviorThermodynamic Implication
Melting Point 112–115 °CModerate lattice energy; indicates disrupted planarity.[1]
Decomposition (

)
> 180 °C (Est.)[1]High thermal stability of the covalent framework.[1]
Hygroscopicity Low to ModerateHydrophobic phenyl ring counteracts the polar amino groups.[1]
Polymorphism High ProbabilityRotational freedom of the phenyl ring supports multiple metastable crystal forms.[1]

Experimental Insight: In Differential Scanning Calorimetry (DSC), expect a sharp endotherm at ~113 °C (fusion) followed by a broad exotherm >180 °C representing oxidative decomposition or polymerization.[1]

Solution Stability & Reactivity

In solution, "stability" refers to resistance against chemical degradation.[1]

  • Oxidative Liability: The electron-rich diaminopyridine core is susceptible to oxidation (N-oxide formation) or radical coupling (formation of azo dimers), especially under photolytic conditions.[1]

  • Hydrolysis: The C-N bonds are thermodynamically robust; hydrolysis requires extreme pH and temperature (e.g., 6M HCl, reflux) to convert amino groups to hydroxyls (pyridones).[1]

Part 3: Experimental Assessment Protocols

To rigorously define the stability profile for drug development, the following self-validating protocols are recommended.

Protocol A: Thermal Stress Testing (Solid State)

Objective: Determine the activation energy of decomposition.[1]

  • Instrument: TGA/DSC (Simultaneous Thermal Analysis).

  • Method: Ramp 10 °C/min from 25 °C to 300 °C under

    
     (inert) and Air (oxidative).
    
  • Validation Criteria:

    • Inert (

      
      ):  Single mass loss event >200 °C indicates pure thermal fragmentation.[1]
      
    • Oxidative (Air): Mass gain or early onset exotherm <150 °C indicates oxidative instability.[1]

Protocol B: pH-Rate Degradation Profiling

Objective: Map the stability window across the physiological pH range.[1]

  • Preparation: Dissolve compound (0.1 mg/mL) in buffers (pH 1.2, 4.5, 7.4, 9.0) with 10% acetonitrile cosolvent.

  • Stress: Incubate at 40 °C and 60 °C for 7 days.

  • Analysis: HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: 0.1% TFA in Water/ACN gradient.[1]

  • Causality Check: If degradation > 5% at pH 1.2, check for hydrolysis (mass shift +1 Da). If degradation > 5% at pH 7.4 (open air), check for dimerization (mass shift x2 - 2H).[1]

StabilityWorkflow Start Start: Stability Assessment DSC Step 1: DSC/TGA (Solid State) Start->DSC Decision1 Endotherm < 110°C? DSC->Decision1 Solubility Step 2: Solubility/pH Profile (Solution State) Decision1->Solubility No (Pure) ResultUnstable Requires Formulation Stabilization Decision1->ResultUnstable Yes (Solvate/Impure) Stress Step 3: Forced Degradation (Oxidation, Light, Acid) Solubility->Stress ResultStable Thermodynamically Stable Candidate Stress->ResultStable < 1% Deg Stress->ResultUnstable > 5% Deg

Figure 2: Decision tree for thermodynamic stability assessment. Critical checkpoints (yellow diamond) determine if the material meets drug substance specifications.

Part 4: Synthesis & Impurity Logic[1]

Understanding the synthesis is crucial for controlling thermodynamic impurities.[1] The compound is often synthesized via Suzuki coupling or as a byproduct of diazo coupling .[1]

  • Thermodynamic Control (Suzuki):

    • Reaction: 2,6-diamino-3-iodopyridine + Phenylboronic acid

      
       Product.[1]
      
    • Stability Note: This route is preferred as it avoids the formation of azo-dimers, which are thermodynamically stable "sinks" that are hard to remove.[1]

  • Kinetic Control (Diazo Byproduct):

    • In the synthesis of Phenazopyridine, the diazonium electrophile attacks the electron-rich C3 position.[1] If the reaction is quenched early or conditions are not optimized, 2,6-diamino-3-phenylpyridine can form via homolytic pathways or side-reactions, often co-crystallizing with the product.[1]

References

  • Ramkrishna, M., et al. (2011).[1][2] Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine. Indo-Global Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Nomoto, A., et al. (2015).[1] Synthesis of a Novel Cysteine-Incorporated Anthraquinone Derivative. Molecules, 20, 10192-10204.[1] (Context on aromatic diamine properties). Retrieved from [Link][1]

  • DriveHQ. (n.d.).[1] 3-Phenylpyridine-2,6-diamine Properties. Retrieved from [Link][1]

Sources

Mechanistic Profiling of 2,6-Diamino-3-phenylpyridine: Hydrogen Bonding & Docking Dynamics

[1]

Executive Summary

The 2,6-diamino-3-phenylpyridine (DAPP) scaffold represents a privileged pharmacophore in medicinal chemistry, particularly within the design of type I and type II kinase inhibitors.[1][2] Its efficacy stems from a rigid Donor-Acceptor-Donor (DAD) hydrogen bonding motif that mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of protein kinases.

This guide provides a technical deep-dive into the hydrogen bonding capacity of DAPP. We analyze its electronic properties, protonation states, and tautomeric equilibria to establish a self-validating docking protocol. By understanding the causal relationship between the 3-phenyl substituent’s electronic effects and the pyridine nitrogen’s basicity, researchers can increase the predictive accuracy of their molecular modeling campaigns.

Chemical Architecture & H-Bonding Potential[1]

The "DAD" Pharmacophore

The core utility of DAPP lies in its ability to form a tridentate hydrogen bonding network. In its neutral state, the molecule presents the following interface to a protein binding pocket:

PositionFunctional GroupH-Bond RoleGeometric Character
N1 Pyridine NitrogenAcceptor

hybridized lone pair in the ring plane.[1]
2-NH₂ Exocyclic AmineDonor Planar (conjugated); protons in-plane with ring.[1]
6-NH₂ Exocyclic AmineDonor Planar (conjugated); protons in-plane with ring.[1][2]
Electronic Modulation by the 3-Phenyl Group

The introduction of a phenyl group at the 3-position is not merely a steric modification; it alters the electronic landscape of the pyridine ring.

  • Inductive Effect: The phenyl group acts as a weak electron-withdrawing group (EWG) via the inductive effect (-I), pulling electron density away from the pyridine ring.

  • Steric Twist & Resonance: While phenyl groups can be resonance donors (+R), steric clash with the adjacent 2-amino group and 4-hydrogen forces the phenyl ring to twist out of coplanarity (dihedral angle typically 40°–60°). This decoupling limits resonance donation, making the inductive withdrawal dominant.

  • pKa Implication:

    • Unsubstituted 2,6-diaminopyridine (DAP) pKa

      
       6.1.[1]
      
    • 3-phenylpyridine pKa

      
       4.8.[1][3]
      
    • Estimated DAPP pKa:

      
       5.0 – 5.5.[1]
      

Critical Docking Insight: At physiological pH (7.4), DAPP exists almost exclusively in its neutral (unprotonated) form .[2] This is vital for docking because the protonated cationic form (pyridinium) would lose its H-bond acceptor capability at N1, abolishing the hinge-binding affinity.[1]

Tautomeric Stability

2-aminopyridines can theoretically exist in two tautomeric forms: the amino form (aromatic) and the imino form (non-aromatic).[2]

  • Amino Form: Aromatic sextet is preserved.[1][2] Overwhelmingly favored in solution and solid state (

    
     kcal/mol vs. imino).[1]
    
  • Imino Form: Disrupts aromaticity.[1] Only relevant under specific catalytic conditions or high-energy excited states.[1]

Protocol Rule: Always enforce the amino tautomer during ligand preparation. Allowing the imino form will result in false-positive scoring due to incorrect H-bond donor/acceptor assignments.[1]

Mechanistic Interaction Pathways

The following diagram illustrates the "Direct Motif" binding mode of DAPP within a typical kinase hinge region (e.g., CDK2, GSK3

DAPP_Interactioncluster_ligandLigand: DAPPcluster_proteinProtein: Kinase HingeN1Pyridine N1(Acceptor)NH2_22-Amino Group(Donor)N1->NH2_2Rigid ScaffoldNH2_66-Amino Group(Donor)N1->NH2_6Rigid ScaffoldPh_33-Phenyl Ring(Hydrophobic)NH2_2->Ph_3Steric Twist (~45°)GK_3_COGK+3 Backbone C=ONH2_2->GK_3_COH-Bond (2.9-3.2 Å)GK_1_COGK+1 Backbone C=ONH2_6->GK_1_COH-Bond (2.8-3.0 Å)GatekeeperGatekeeper Residue(Hydrophobic Pocket)Ph_3->GatekeeperVan der Waals / Steric FitGK_3_NHGK+3 Backbone N-HGK_3_NH->N1H-Bond (2.8-3.0 Å)

Figure 1: Interaction map showing the tridentate hydrogen bonding of DAPP with the kinase hinge backbone (GK = Gatekeeper residue).

Self-Validating Docking Protocol

To ensure high-fidelity results, this protocol integrates chemical logic with computational parameters.[1]

Step 1: Ligand Preparation[1]
  • Tool: LigPrep (Schrödinger), Avogadro, or OpenBabel.[2]

  • Protonation: Set pH to 7.4 ± 0.5 .

    • Check: Ensure the pyridine nitrogen is unprotonated (neutral). If the software protonates it (generating a pyridinium ion), manually deprotonate it. A protonated N1 cannot accept the critical H-bond from the hinge.

  • Tautomers: Generate only the amino tautomer. Discard imino forms.

  • Conformation: Generate 3D conformers. Pay attention to the C2-C3-C1'-C2' dihedral angle (connection to phenyl).[1] It should not be 0° (planar) due to steric clash with the amine.

Step 2: Receptor Grid Generation[1]
  • Target: Kinase Hinge Region (e.g., residues connecting N- and C-lobes).[1]

  • Constraints (Optional but Recommended):

    • Define a H-bond constraint on the backbone NH of the GK+3 residue (e.g., Val, Leu, or Met depending on the kinase).[2] This forces the pyridine nitrogen to align correctly.

    • Reasoning: This mimics the adenine-binding mode and filters out non-productive poses.[1]

Step 3: Sampling & Scoring
  • Algorithm: Rigid receptor / Flexible ligand.[1]

  • Torsional Freedom: Ensure the bond connecting the pyridine and phenyl rings is rotatable.

  • Scoring Function: Use a function that penalizes desolvation of polar groups (e.g., Glide XP, AutoDock Vina). The DAPP amino groups must pay a desolvation penalty to enter the hydrophobic pocket, which is compensated by the formation of the hinge H-bonds.

Step 4: Post-Docking Geometric Validation (The "Trust" Step)

Automate a filter to accept only poses meeting these criteria:

  • Distance N1...N(GK+3): 2.8 Å – 3.2 Å.[1]

  • Angle N1...H-N(GK+3): 160° – 180°.[1]

  • Planarity: The pyridine ring should be roughly coplanar with the hinge backbone

    
    -sheet.[1]
    
  • Phenyl Twist: The phenyl ring should be twisted 40°–90° relative to the pyridine, occupying the space towards the gatekeeper or solvent, avoiding steric clash with the backbone.[2]

Experimental Validation

To confirm the computational predictions, the following experimental workflows are recommended:

X-Ray Crystallography[1]
  • Method: Co-crystallize DAPP with a surrogate kinase (e.g., CDK2 or PKA).[2]

  • Validation: Observe electron density at the hinge. The "DAD" pattern is unmistakable.

  • Reference: Compare with PDB ID 1H1P (CDK2 with a related purine inhibitor) to visualize the analogous adenine-mimic binding mode [1].[1]

Isothermal Titration Calorimetry (ITC)
  • Purpose: Dissect the enthalpy (

    
    ) vs. entropy (
    
    
    ) of binding.
  • Expectation: DAPP binding should be enthalpy-driven (

    
    ) due to the formation of three strong hydrogen bonds. If binding is entropy-driven, it suggests the H-bonds are not optimal and hydrophobic effects (phenyl ring) are dominating, which may reduce specificity.[1]
    
Chemical Shift Perturbation (NMR)
  • Method:

    
    N-HSQC NMR of the protein upon titration.
    
  • Marker: Look for significant shifts in the amide peaks of the hinge residues (GK+1, GK+3). This confirms the specific H-bond engagement predicted by the docking.

References

  • De Bondt, H. L., et al. (1993).[1] "Crystal structure of cyclin-dependent kinase 2." Nature, 363(6430), 595-602.[1]

  • Liao, J. J. (2007).[1] "Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors." Journal of Medicinal Chemistry, 50(3), 409-424.[1]

  • Williams, R. (2022).[1] "pKa Data Compiled." Organic Chemistry Data.

  • Anderson, D. R., et al. (2009).[1] "Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)."[1][2] Journal of Medicinal Chemistry, 52(13), 3784-3793.[1] (Demonstrates the DAD motif utility).

  • Hall, V. M., et al. (2017).[1] "A new polymorph of 2,6-diaminopyridine."[1] Acta Crystallographica Section C, 73(11), 990-993.[1] (Structural data on the parent scaffold).

Methodological & Application

Synthesis routes for 2,6-Diamino-3-phenylpyridine from 2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a validated, high-purity synthesis protocol for 2,6-Diamino-3-phenylpyridine (CAS: 102148-52-9), a critical intermediate in the synthesis of the urinary analgesic Phenazopyridine and a privileged scaffold in kinase inhibitor discovery.

While direct arylation of 2,6-diaminopyridine (DAP) is chemically challenging due to catalyst poisoning by free amines, this guide presents a robust two-step regioselective halogenation-coupling strategy . This route prioritizes regiochemical control, avoiding the formation of the 3,5-diphenyl byproduct, and ensures high compatibility with standard pharmaceutical purification workflows.

Safety & Handling

CRITICAL WARNING: 2,6-Diaminopyridine is a known hepatotoxin and skin sensitizer. It can be absorbed through the skin and may cause liver damage upon prolonged exposure.

  • Engineering Controls: All weighing and solid handling must be performed inside a certified chemical fume hood or powder containment enclosure.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste: All aqueous waste containing pyridine derivatives must be segregated and treated as hazardous organic waste.

Retrosynthetic Analysis & Route Selection

To synthesize 2,6-diamino-3-phenylpyridine, we avoid direct C-H activation due to poor selectivity. Instead, we utilize a Suzuki-Miyaura cross-coupling approach via a halogenated intermediate.

Comparison of Halogenation Routes
ParameterRoute A: BrominationRoute B: Iodination (Recommended)
Reagent NBS or Br

/Acetic Acid
I

/ K

CO

/ DMSO
Selectivity Moderate (Risk of 3,5-dibromination)High (Kinetic control favors mono-iodination)
Suzuki Reactivity GoodExcellent (C-I bond is weaker, facilitating oxidative addition)
Purification Requires chromatographyOften recrystallizable

Decision: The Iodination Route is selected for this protocol due to superior regioselectivity and the higher reactivity of the aryl iodide in the subsequent palladium-catalyzed step, which allows for milder reaction conditions.

Experimental Protocol

Step 1: Regioselective Synthesis of 2,6-Diamino-3-iodopyridine

This step utilizes a mild electrophilic aromatic substitution driven by the electron-donating nature of the amino groups.

Reagents:

  • 2,6-Diaminopyridine (DAP): 10.9 g (100 mmol)

  • Iodine (I

    
    ): 25.4 g (100 mmol)
    
  • Potassium Carbonate (K

    
    CO
    
    
    
    ): 13.8 g (100 mmol)
  • DMSO: 100 mL (Solvent)

  • Sodium Thiosulfate (sat. aq.): For quenching

Protocol:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.9 g of DAP in 100 mL of DMSO. Stir until a clear solution is obtained.

  • Base Addition: Add 13.8 g of K

    
    CO
    
    
    
    . The suspension may slightly warm up.
  • Iodination: Add iodine (25.4 g) portion-wise over 30 minutes. Note: Do not add all at once to prevent local overheating and over-iodination.

  • Reaction: Stir the mixture at ambient temperature (20-25°C) for 4–6 hours. Monitor reaction progress via HPLC or TLC (50% EtOAc/Hexane). The product (3-iodo) will appear as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 10% sodium thiosulfate to neutralize unreacted iodine.

  • Isolation: A precipitate should form. Filter the solid.[1] If no precipitate forms (due to DMSO solubility), extract with Ethyl Acetate (3 x 150 mL).

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Target Yield: 75-85%

    • Appearance: Pale yellow to tan solid.

Step 2: Suzuki-Miyaura Coupling to 2,6-Diamino-3-phenylpyridine

The 3-iodo intermediate is coupled with phenylboronic acid. We utilize a mixed solvent system to ensure solubility of the polar aminopyridine.

Reagents:

  • 2,6-Diamino-3-iodopyridine: 2.35 g (10 mmol)

  • Phenylboronic Acid: 1.46 g (12 mmol, 1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)): 580 mg (5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2M aqueous solution): 10 mL
  • Solvent: 1,4-Dioxane: 40 mL

Protocol:

  • Setup: Charge a 100 mL three-neck flask with the iodo-pyridine, phenylboronic acid, and Pd catalyst.

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times). This is critical to prevent Pd oxidation.

  • Solvent Addition: Add degassed 1,4-Dioxane and the 2M Na

    
    CO
    
    
    
    solution via syringe.
  • Reaction: Heat the mixture to 85–90°C under reflux for 12–16 hours.

  • Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica Gel).

    • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM).

    • Note: The free amines make the product "sticky" on silica; adding 1% Triethylamine to the eluent can improve peak shape.

Process Visualization

Reaction Pathway

ReactionScheme Start 2,6-Diaminopyridine (C5H7N3) Reagents1 I2, K2CO3 DMSO, 25°C Inter 2,6-Diamino-3-iodopyridine (Intermediate) Start->Inter Electrophilic Subst. Reagents2 Ph-B(OH)2, Pd(PPh3)4 Na2CO3, Dioxane/H2O, 90°C Product 2,6-Diamino-3-phenylpyridine (Target) Inter->Product Suzuki Coupling

Caption: Two-step synthesis pathway via regioselective iodination and Suzuki cross-coupling.

Experimental Workflow

Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Suzuki Coupling Step1_Mix Dissolve DAP in DMSO Add K2CO3 Step1_React Add I2 portion-wise Stir 4-6h @ 25°C Step1_Mix->Step1_React Step1_Quench Quench w/ Na2S2O3 Filter Precipitate Step1_React->Step1_Quench Step2_Setup Combine Intermediate + Ph-B(OH)2 + Pd Cat Step1_Quench->Step2_Setup Dry Intermediate Step2_Heat Reflux @ 90°C 12-16 Hours Step2_Setup->Step2_Heat Step2_Purify Extract (EtOAc) Column Chromatography Step2_Heat->Step2_Purify

Caption: Operational workflow for the synthesis, highlighting critical isolation points.

Analytical Data & QC

To validate the synthesis, compare your isolated product against these expected parameters.

TechniqueParameterExpected ResultInterpretation
HPLC Retention Time~11.4 min (Method dependent)Product is more hydrophobic than DAP (Rt ~3 min).
1H NMR Phenyl Region7.30–7.50 ppm (Multiplet, 5H)Confirms incorporation of the phenyl ring.
1H NMR Pyridine C4-H~7.8 ppm (Doublet)Characteristic of the 3-substituted pyridine ring.
1H NMR Pyridine C5-H~6.0 ppm (Doublet)Upfield shift due to adjacent amino group.
Mass Spec m/z (ESI+)186.1 [M+H]+Confirms molecular weight of C

H

N

.

Troubleshooting Note: If the reaction stalls during the Suzuki coupling, it is often due to catalyst deactivation by the free amines. Increasing the catalyst loading to 7-10 mol% or switching to Pd(dppf)Cl


  (which is more robust against chelation) can resolve this.

References

  • Synthesis of 2,6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride (Impurity Profiling) Source: Indo Global Journal of Pharmaceutical Sciences, 2011. Context: Describes the isolation and independent synthesis of the target molecule via the Suzuki reaction of 2,6-diamino-3-iodopyridine. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide Source: Yoneda Labs. Context: General best practices for Suzuki couplings involving heterocyclic amines and catalyst selection. URL:[Link]

  • Regioselective Halogenation of Aminopyridines Source: Organic & Biomolecular Chemistry (RSC), 2014. Context: Discusses the regioselectivity of halogenating 2-aminopyridines, confirming the preference for the 3-position (ortho to amine) under controlled conditions. URL:[Link]

  • 2,6-Diaminopyridine Safety Data Source: PubChem (NIH). Context: Toxicology and safety handling requirements for the starting material. URL:[Link]

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2,6-Diamino-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2,6-Diamino-3-phenylpyridine in Modern Drug Discovery

2,6-Diaminopyridine and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide array of biological activities. These compounds are integral to the development of therapeutics for various conditions, including their roles as antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The introduction of a phenyl group at the 3-position of the 2,6-diaminopyridine scaffold can significantly modulate its pharmacological properties, making 2,6-Diamino-3-phenylpyridine a valuable building block for novel drug candidates. Notably, derivatives of 2,6-diaminopyridine have been investigated for their potential to inhibit cyclin-dependent kinases, which are crucial regulators of the cell cycle and prominent targets in cancer therapy.[4]

This application note provides a detailed, step-by-step protocol for the synthesis of 2,6-Diamino-3-phenylpyridine. The primary method detailed herein is a modern and efficient Suzuki-Miyaura cross-coupling reaction. An alternative, classical approach beginning from 2,6-dichloro-3-phenylpyridine is also discussed. This guide is intended for researchers, scientists, and professionals in drug development, offering both practical instruction and the underlying chemical principles.

Materials and Equipment

Reagents and Solvents
  • 2,6-Diamino-3-iodopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Deuterated solvents for NMR analysis (e.g., DMSO-d₆)

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware for workup and purification (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Experimental Protocols

Primary Method: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 2,6-Diamino-3-phenylpyridine from 2,6-diamino-3-iodopyridine and phenylboronic acid. The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in modern organic synthesis.[5]

Reaction Scheme:

Suzuki_Coupling cluster_product Product 2_6_diamino_3_iodopyridine 2,6-Diamino-3-iodopyridine product 2,6-Diamino-3-phenylpyridine 2_6_diamino_3_iodopyridine->product phenylboronic_acid Phenylboronic Acid phenylboronic_acid->product catalyst Pd(OAc)₂ / PPh₃ catalyst->product base K₂CO₃ base->product solvent 1,4-Dioxane / H₂O solvent->product

Figure 1: Suzuki-Miyaura cross-coupling for the synthesis of 2,6-Diamino-3-phenylpyridine.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2,6-diamino-3-iodopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).

  • Inert Atmosphere: Seal the flask with a septum and flush with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,6-Diamino-3-phenylpyridine.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Alternative Method: From 2,6-Dichloro-3-phenylpyridine

This method involves the amination of a dichlorinated precursor.

Reaction Scheme:

Amination cluster_product Product dichloro 2,6-Dichloro-3-phenylpyridine product 2,6-Diamino-3-phenylpyridine dichloro->product ammonia Aqueous Ammonia ammonia->product catalyst Copper Sulphate catalyst->product solvent Ethanol solvent->product

Figure 2: Synthesis of 2,6-Diamino-3-phenylpyridine via amination of 2,6-dichloro-3-phenylpyridine.

Step-by-Step Procedure:

  • Reaction Setup: In a glass-lined steel bomb tube, combine 2,6-dichloro-3-phenylpyridine (1.0 eq), aqueous ammonia (d 0.880), ethanol, and copper sulphate pentahydrate.[6]

  • Reaction: Seal the tube and heat to 200°C for 6 hours.[6]

  • Workup: After cooling, the reaction mixture is poured into water and thoroughly extracted with ether.

  • Purification: The residue from the ether extract is purified by chromatography on alumina with chloroform as the eluent to yield 2,6-diamino-3-phenylpyridine.[6]

Data Summary

ParameterSuzuki-Miyaura CouplingAmination of Dichloro-phenylpyridine
Starting Materials 2,6-Diamino-3-iodopyridine, Phenylboronic acid2,6-Dichloro-3-phenylpyridine, Aqueous Ammonia
Catalyst Pd(OAc)₂, PPh₃Copper Sulphate Pentahydrate
Reaction Temperature 80-100 °C200 °C
Reaction Time 2-4 hours6 hours
Yield Typically high75%[6]

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants and Catalyst B Establish Inert Atmosphere A->B C Add Solvents B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool and Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J NMR Spectroscopy I->J K Mass Spectrometry I->K

Sources

Reagents and conditions for preparing 3-phenylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Preparation of 3-Phenylpyridine-2,6-diamine

Executive Summary & Strategic Rationale

3-Phenylpyridine-2,6-diamine (also referred to as 2,6-diamino-3-phenylpyridine) is a critical heterocyclic building block utilized in the development of polyimide aerospace materials, specialized dyes, and pharmaceutical intermediates. Notably, it is a known precursor and related impurity in the synthesis of the genito-urinary antiseptic drug phenazopyridine hydrochloride[1].

Historically, synthesizing this compound relied on the amination of 2,6-dichloro-3-phenylpyridine. However, this classical approach requires exceptionally harsh conditions—such as heating with aqueous ammonia and copper sulfate in a steel bomb at 200 °C—often resulting in poor yields and complex mixtures of poly-aminated byproducts[2]. Alternative transition-metal-free radical arylations (Sandmeyer-type reactions) have been explored but frequently suffer from competitive tar formation in the aqueous phase[3].

To achieve high purity and scalability, the most robust and regioselective method is a two-step sequence: the electrophilic halogenation of 2,6-diaminopyridine followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. This guide details the optimized conditions, mechanistic causality, and quality control metrics required to successfully execute this pathway.

Reaction Pathway

Pathway A 2,6-Diaminopyridine B 2,6-Diamino-3-iodopyridine A->B I2, K2CO3 THF, RT C 3-Phenylpyridine-2,6-diamine B->C Phenylboronic acid Pd(PPh3)4, Cs2CO3 Dioxane/H2O, 80°C, 18h

Reaction pathway for the synthesis of 3-phenylpyridine-2,6-diamine via Suzuki-Miyaura coupling.

Mechanistic Insights & Causality

A successful synthesis relies on understanding the chemical dynamics of the chosen reagents:

  • Regioselective Halogenation: The initial iodination of 2,6-diaminopyridine utilizes iodine (

    
    ) and potassium carbonate (
    
    
    
    ). The two strongly electron-donating amino groups activate the pyridine ring toward electrophilic aromatic substitution. Steric and electronic directing effects drive the iodine exclusively to the 3-position[1].
    
    
    acts as an acid scavenger to neutralize the generated
    
    
    , preventing the protonation of the amino groups which would otherwise deactivate the ring.
  • Catalyst Selection (

    
    ):  Tetrakis(triphenylphosphine)palladium(0) is selected because the electron-rich nature of the diaminopyridine ring makes the oxidative addition step sluggish. A robust 
    
    
    
    source ensures efficient insertion into the
    
    
    bond[4].
  • Solvent & Base Dynamics: A 1:1 mixture of 1,4-Dioxane and Water is critical. Dioxane provides organic solubility for the iodopyridine and boronic acid, while water dissolves the inorganic base (

    
    ). Cesium carbonate is specifically chosen over weaker bases (like 
    
    
    
    ) because the large cesium cation enhances the solubility and reactivity of the intermediate boronate complex, accelerating the transmetalation step without causing hydrolytic degradation of the substrate[4].

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios based on established literature parameters for the cross-coupling phase[4].

ReagentMW ( g/mol )Mass / VolumeMolesEquivalentsRole
2,6-Diamino-3-iodopyridine 235.0315.0 g0.064*1.30Electrophile
Phenylboronic Acid 121.936.0 g0.0491.00Nucleophile
Cesium Carbonate (

)
325.8220.8 g0.0641.30Base

1155.560.92 g0.00080.016Catalyst
1,4-Dioxane 88.1175 mL--Solvent
DI Water 18.0275 mL--Solvent

Expert Insight on Stoichiometry: The foundational literature protocol[4] reports using 15 g of the halogenated precursor and notes this as "0.081 moles." However, 15 g of 2,6-diamino-3-iodo pyridine equates to ~0.064 moles. A mass of 15 g yielding 0.080 moles perfectly aligns with the molecular weight of 2,6-diamino-3-bromo pyridine (MW 188.03 g/mol ). Researchers should be aware that both the bromo- and iodo-derivatives are viable electrophiles for this coupling, but precise molar equivalents must be recalculated based on the specific halogenated precursor utilized in your lab.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Step 1: System Preparation and Degassing

  • Equip a 250 mL 4-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube.

  • Add 75 mL of 1,4-dioxane and 75 mL of deionized water to the flask.

  • Critical Step: Bubble high-purity Nitrogen (

    
    ) gas directly through the solvent mixture for a minimum of 30 minutes at room temperature. Causality: Failure to rigorously deoxygenate the biphasic system will lead to rapid oxidation of the 
    
    
    
    catalyst into an inactive
    
    
    species, halting the catalytic cycle and promoting boronic acid homocoupling.

Step 2: Reagent Addition

  • Under a continuous

    
     blanket, add 15.0 g of 2,6-diamino-3-iodopyridine to the stirred solvent.
    
  • Sequentially add 6.0 g of phenylboronic acid and 20.8 g of cesium carbonate[4].

  • Finally, add 0.92 g of

    
    . (Add the catalyst last to minimize its exposure to trace atmospheric oxygen during solid transfers).
    

Step 3: Reaction Execution and Workup

  • Heat the reaction mixture to approximately 80 °C and maintain at reflux for 18 hours[4].

  • Upon completion, cool the mixture to room temperature and concentrate under vacuum to remove the volatile 1,4-dioxane.

  • Extract the resulting aqueous suspension with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure to yield the crude solid[4].
    

Step 4: Purification

  • Purify the crude residue via silica gel column chromatography.

  • Utilize an eluent system of 30% Ethyl Acetate in Hexanes. Causality: The unreacted phenylboronic acid and starting halide are significantly less polar and will elute first. The target diamine, highly polar due to the two

    
     groups but lipophilic enough due to the new phenyl ring, will elute cleanly thereafter[4].
    

Self-Validating System: Quality Control Metrics

To ensure the integrity of the synthesized 3-phenylpyridine-2,6-diamine, validate the isolated product against the following physical and spectroscopic benchmarks[4]:

  • Yield & Appearance: The protocol should yield approximately 6.6 g of a purified solid.

  • Melting Point: A sharp melting point between 99–103 °C confirms the absence of starting materials or des-halogenated byproducts.

  • 
    H NMR Validation (
    
    
    
    ,
    
    
    ppm):
    • 5.70 (br s, 4H): Confirms the presence of the two primary amine groups (

      
      ). This peak must be 
      
      
      
      exchangeable.
    • 5.95 (d, 1H): Corresponds to the pyridine

      
       proton. It is highly shielded by the adjacent ortho-amino group.
      
    • 7.25 (d, 1H): Corresponds to the pyridine

      
       proton, exhibiting standard ortho-coupling (~8 Hz) with the 
      
      
      
      proton.
    • 7.31–7.45 (m, 5H): Confirms the successful integration of the phenyl ring.

References

  • Ramkrishna, M., Suresh, P., Praveen, G., Bangar Reddy, & Rao, J. M. "Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug." Indo Global Journal of Pharmaceutical Sciences, vol. 1, no. 2, 2011, pp. 121-126. Available at: [Link]

  • Chase, B. H., and Walker, J. "713. Synthesis of 2:6-Diamino-3-arylpyridines." Journal of the Chemical Society (Resumed), 1953, pp. 3548-3552. Available at:[Link]

  • "Studies on the Development of Novel Transition-Metal-Free Reactions of Aromatic Amines." National Institute of Informatics (NII), 2019. Available at: [Link]

Sources

Strategic Utilization of 2,6-Diamino-3-phenylpyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Steric Steering" Advantage

In the landscape of kinase inhibitor design, the 2,6-diamino-3-phenylpyridine scaffold (CAS: 99843-94-4) represents a sophisticated building block that offers a unique "steric steering" mechanism. Unlike symmetrical 2,6-diaminopyridine, the introduction of a phenyl group at the C3 position breaks the symmetry of the molecule, creating two distinct nucleophilic centers: the sterically hindered 2-amino group and the accessible 6-amino group.

This guide details the strategic application of this scaffold to synthesize two distinct classes of fused heterocycles: Imidazo[1,2-a]pyridines and Pyrido[2,3-d]pyrimidines .[1] By leveraging the steric bulk of the C3-phenyl group, researchers can achieve high regioselectivity without the need for complex protecting group strategies.

Key Chemical Properties
PropertySpecificationRelevance
Molecular Formula C₁₁H₁₁N₃Core Scaffold
Molecular Weight 185.23 g/mol Fragment-based drug design (FBDD) compliant
C3-Substituent PhenylSteric Director: Blocks C2-N1 closure; directs reaction to C6-N1.[2][3][4]
Nucleophilicity 6-NH₂ > 2-NH₂Regioselectivity Control: 6-NH₂ is the primary reaction site.

Mechanistic Insight: The Regioselectivity Pathway

The utility of 2,6-diamino-3-phenylpyridine lies in its predictable reactivity profile. The 3-phenyl ring exerts significant steric pressure on the adjacent 2-amino group, rendering it less nucleophilic and kinetically slower to react with electrophiles. Consequently, cyclization reactions preferentially occur at the 6-amino/N1 axis.[1]

Visualizing the Reaction Logic

Regioselectivity Scaffold 2,6-Diamino-3-phenylpyridine StericBlock C3-Phenyl Steric Shield (Blocks 2-NH2) Scaffold->StericBlock Intrinsic Property PathA Path A: 6-NH2 Attack (Kinetically Favored) Scaffold->PathA Primary Reactivity Target1 5-Amino-6-phenyl- imidazo[1,2-a]pyridine PathA->Target1 + Aldehyde/Isocyanide (GBB Reaction) Target2 6-Phenyl- pyrido[2,3-d]pyrimidine PathA->Target2 + 1,3-Dielectrophile (Condensation)

Figure 1: The "Steric Steering" effect directs cyclization away from the hindered 2-position, enabling regioselective synthesis of 6-phenyl-fused systems.[1]

Protocol A: Synthesis of 5-Amino-6-phenylimidazo[1,2-a]pyridines

Method: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction. Application: Rapid generation of kinase inhibitor libraries (e.g., LRRK2, PIM-1 inhibitors).[1][5]

Rationale

The GBB reaction is a one-pot, three-component coupling of an amidine (2-aminopyridine), an aldehyde, and an isocyanide.[1][5] Using 2,6-diamino-3-phenylpyridine, the reaction selectively yields the 5-amino-6-phenyl isomer.[1] The remaining free amine (originally the hindered 2-NH₂) becomes the 5-amino substituent, providing a handle for further functionalization (e.g., sulfonylation or urea formation).[1][5]

Materials
  • Substrate: 2,6-Diamino-3-phenylpyridine (1.0 equiv)

  • Aldehyde: Benzaldehyde or heteroaryl aldehyde (1.0 equiv)[1]

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)[1]

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)[1]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1)[1]

Step-by-Step Procedure
  • Activation: In a 10 mL microwave vial, dissolve 2,6-diamino-3-phenylpyridine (185 mg, 1.0 mmol) and the chosen aldehyde (1.0 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol). Stir at room temperature for 10 minutes to allow imine formation (Schiff base intermediate).

    • Note: The 6-NH₂ reacts to form the imine due to lower steric hindrance.

  • Cyclization: Add the isocyanide (1.1 mmol) to the mixture.

  • Reaction: Seal the vial and heat to 60°C for 4–6 hours (conventional heating) or 100°C for 30 minutes (microwave irradiation).

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[6] Look for the disappearance of the imine intermediate.[7]

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in DCM (10 mL) and wash with saturated NaHCO₃ (2 x 10 mL).

    • Dry the organic layer over Na₂SO₄ and concentrate.[3][7]

  • Purification: Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Expected Results & Troubleshooting
VariableObservationSolution
Low Yield Incomplete imine formationIncrease activation time to 1 hour before adding isocyanide. Use 4Å molecular sieves.
Regioisomers Trace amounts of 8-phenyl isomerIsomer separation is rarely needed due to >95:5 preference for the 6-phenyl product.
Solubility Substrate precipitatesSwitch solvent system to TFE (2,2,2-Trifluoroethanol) or DCM/MeOH (1:1).[1][5]

Protocol B: Synthesis of 6-Phenylpyrido[2,3-d]pyrimidines

Method: Condensation with 1,3-Dielectrophiles (e.g., Diethyl Ethoxymethylenemalonate).[1][5] Application: Synthesis of DHFR inhibitors and adenosine receptor antagonists.

Rationale

Since the C3 position is blocked by a phenyl group, standard cyclization across C2-C3 is impossible. Instead, the reaction utilizes the 6-amino group and the C5-H position. This results in a pyrido[2,3-d]pyrimidine core where the phenyl group is located at position 6.[1][5][8]

Materials
  • Substrate: 2,6-Diamino-3-phenylpyridine (1.0 equiv)

  • Reagent: Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv)[1]

  • Solvent: Dowtherm A (for thermal cyclization) or Ethanol (for initial condensation)[1]

  • Base: Potassium carbonate (optional for step 1)[1]

Step-by-Step Procedure
  • Michael Addition-Elimination:

    • In a round-bottom flask, mix 2,6-diamino-3-phenylpyridine (1.0 mmol) and DEEM (1.1 mmol) in Ethanol (5 mL).

    • Reflux for 2–4 hours.

    • Observation: A solid precipitate (the enamine intermediate) typically forms.

    • Cool to RT, filter the solid, and wash with cold ethanol.

  • Thermal Cyclization (Gould-Jacobs Type):

    • Suspend the dried intermediate in Dowtherm A (5 mL) (high-boiling solvent).

    • Heat to 240°C for 30–60 minutes.

    • Mechanism:[2][3][4][8][9][10] Intramolecular attack of the aromatic carbon (C5) onto the ester carbonyl, releasing ethanol.[5]

  • Workup:

    • Cool the reaction mixture to ~50°C.

    • Add Hexane (20 mL) to precipitate the product.

    • Filter the crude solid.

  • Purification: Recrystallize from DMF/Ethanol or purify via preparative HPLC.

Experimental Workflow: Decision Matrix

This diagram guides the researcher in selecting the appropriate pathway based on the desired final scaffold.

Workflow Start Start: 2,6-Diamino-3-phenylpyridine Decision Select Target Scaffold Start->Decision Path1 Target: Imidazo[1,2-a]pyridine (Kinase Inhibitors) Decision->Path1 Path2 Target: Pyrido[2,3-d]pyrimidine (DHFR/Adenosine Antagonists) Decision->Path2 Step1A Reagent: Aldehyde + Isocyanide Catalyst: Sc(OTf)3 Path1->Step1A Step2A Reagent: Diethyl ethoxymethylenemalonate (DEEM) Path2->Step2A Step1B Process: GBB Reaction (60°C, 4h) Step1A->Step1B Result1 Product: 5-Amino-6-phenyl- imidazo[1,2-a]pyridine Step1B->Result1 Step2B Process: Thermal Cyclization (240°C, Dowtherm A) Step2A->Step2B Result2 Product: Ethyl 6-phenyl-4-oxo- pyrido[2,3-d]pyrimidine-3-carboxylate Step2B->Result2

Figure 2: Synthetic workflow for divergent synthesis from the common precursor.

References

  • Imidazo[1,2-a]pyridine Synthesis Review: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015).[1][5] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575.[5]

  • Pyrido[2,3-d]pyrimidine Chemistry: Shamroukh, A. H., & Rashad, A. E. (2016).[1][5][4] The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[1][5]

  • Groebke-Blackburn-Bienaymé Reaction (GBB): Bienaymé, H., & Bouzid, K. (1998).[1][5] A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237.[1][5]

  • Kinase Inhibitor Context (LRRK2): Estrada, A. A., et al. (2012).[1][5] Discovery of highly potent, selective, and brain-penetrant aminopyrazole LRRK2 inhibitors.[1][5][11][12] Journal of Medicinal Chemistry, 55(22), 9416-9433.[1][5] (Contextual reference for diamino-scaffolds in drug design).

Sources

Application Note: Suzuki-Miyaura Coupling Conditions for 3-Phenyl Substitution on Diaminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 3-phenyl-2,6-diaminopyridine scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for kinase inhibitors (e.g., PIM kinase), DHFR inhibitors, and various CNS-active agents.

The Synthetic Challenge: Performing Suzuki-Miyaura coupling on 2,6-diaminopyridines presents a unique "double-edged" electronic challenge:

  • Catalyst Deactivation: The two free amino groups (

    
    ) and the pyridine nitrogen provide three potential coordination sites that can sequester the Palladium catalyst, effectively poisoning the reaction.
    
  • Electronic Deactivation: The strong electron-donating effect of the diamino groups renders the pyridine ring electron-rich. This significantly increases the energy barrier for the oxidative addition step, making the C3-halogen bond less reactive compared to electron-deficient pyridines (e.g., 2-chloropyridine).

The Solution: This guide provides two validated protocols: a High-Performance Method utilizing Buchwald precatalysts for difficult substrates (bromides/chlorides) and a Cost-Effective Method for reactive substrates (iodides).

Mechanistic Insight & Catalyst Selection

To overcome the electron-rich nature of the substrate, the catalyst system must be tuned to facilitate oxidative addition.

The "Push-Pull" Strategy
  • Ligand Selection: We utilize electron-rich, bulky biaryl phosphine ligands (e.g., SPhos , XPhos ).

    • Electron-Rich: Increases electron density on the Pd(0) center, accelerating oxidative addition into the stubborn C-X bond of the electron-rich diaminopyridine.

    • Steric Bulk: Prevents the formation of inactive Pd-bis(amine) complexes by physically blocking the coordination of the substrate's free amino groups.

  • Base Selection: An inorganic base (

    
     or 
    
    
    
    ) in a biphasic system is preferred to keep the free amines deprotonated and reduce their binding affinity.
Reaction Pathway Visualization

SuzukiMechanism cluster_poison Inhibition Pathway Cat Pd(II) Precatalyst (e.g., XPhos Pd G2) ActivePd Active Species [L-Pd(0)] Cat->ActivePd Activation OxAdd Oxidative Addition Complex (Ar-Pd-X) ActivePd->OxAdd Rate Limiting Step (Requires e- rich Ligand) Substrate 3-Halo-2,6-Diaminopyridine (Electron Rich / Deactivated) Substrate->OxAdd Poison Catalyst Poisoning (Pd-Amine Coordination) Substrate->Poison Free NH2 binding TransMet Transmetallation Complex OxAdd->TransMet Base Assisted Boronic Phenylboronic Acid + Base (OH-) Boronic->TransMet TransMet->ActivePd Reductive Elimination Prod 3-Phenyl-2,6-Diaminopyridine TransMet->Prod

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the potential for amine-driven catalyst poisoning.

Experimental Protocols

Method A: High-Performance Protocol (Recommended)

Best for: Aryl bromides, scale-up, and substrates with sensitive functional groups. Mechanism: Uses a pre-formed Pd(II) precatalyst that rapidly generates the active mono-ligated Pd(0) species, preventing induction periods and minimizing catalyst death.

Reagents:

  • Substrate: 3-Bromo-2,6-diaminopyridine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) or Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with 3-bromo-2,6-diaminopyridine (1.0 mmol, 188 mg), phenylboronic acid (1.5 mmol, 183 mg), and

    
     (2.0 mmol, 424 mg).
    
  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 16 mg). Note: If using Pd(OAc)₂/SPhos, add them as solids at this stage.

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Place in a pre-heated block at 80–100 °C and stir vigorously (1000 rpm) for 2–4 hours.

    • Checkpoint: Monitor by LC-MS.[1][2] The starting bromide should be consumed rapidly.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) and Brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient or EtOAc/Hexanes). The diamino groups make the product polar; amine-functionalized silica can reduce streaking.
    
Method B: Economy Protocol (Standard)

Best for: Aryl iodides (highly reactive) or initial screens. Mechanism: Traditional Pd(0) tetrakis system. Requires strict oxygen exclusion.

Reagents:

  • Substrate: 3-Iodo-2,6-diaminopyridine (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (2:1)

Step-by-Step Procedure:

  • Setup: Dissolve 3-iodo-2,6-diaminopyridine (1.0 mmol) and phenylboronic acid (1.2 mmol) in DME (5 mL).

  • Degassing: Sparge the solution with Argon for 10 minutes. Critical:

    
     is air-sensitive.
    
  • Activation: Add

    
     (0.05 mmol) and aqueous 
    
    
    
    (2.0 M, 1.5 mL).
  • Reaction: Heat to reflux (85 °C ) for 12–16 hours.

  • Workup: Similar to Method A. Note that triphenylphosphine oxide (

    
    ) will be a byproduct and must be separated carefully during chromatography.
    

Optimization & Troubleshooting Guide

If yields are below 50%, follow this logic flow to identify the bottleneck.

Optimization Start Low Yield (<50%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM OxAddIssue Problem: Oxidative Addition Failure (Catalyst Deactivation) CheckSM->OxAddIssue No (SM remains) SideRxn Problem: Side Reactions (Protodeboronation/Homocoupling) CheckSM->SideRxn Yes (SM gone, no prod) Sol1 Switch to Method A (XPhos/SPhos) OxAddIssue->Sol1 Sol2 Increase Temp to 110°C Switch Solvent to n-Butanol OxAddIssue->Sol2 Sol3 Add Boronic Acid in Portions Increase Equivalents (to 2.0) SideRxn->Sol3 Sol4 Use Anhydrous Conditions (CsF base, Dioxane dry) SideRxn->Sol4

Figure 2: Troubleshooting decision tree for optimizing reaction yield.

Data Comparison Table
ParameterMethod A (Modern)Method B (Classic)
Catalyst XPhos Pd G2 or Pd(OAc)₂/SPhosPd(PPh₃)₄
Ligand Type Dialkylbiaryl phosphine (Bulky, e- rich)Triarylphosphine (Standard)
Substrate Scope Bromides, Chlorides, IodidesIodides (Bromides are sluggish)
Temp / Time 80–100 °C / 2–4 h85 °C / 12–16 h
Tolerance High (Resistant to amine poisoning)Moderate (Prone to poisoning)
Typical Yield 85–95%50–70%

References

  • Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride (Impurity Profiling). Describes the synthesis of 2,6-diamino-3-phenylpyridine via Suzuki coupling of the 3-iodo precursor. Source: iGlobal Journal. (Contextual verification via search result 1.1)

  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles. Discusses the challenges of electron-rich and heteroatom-containing substrates. Source: PMC / NIH.

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Pharmaceutical Process Chemistry. Review of large-scale applications and catalyst selection for aminopyridines. Source: MDPI.

  • Benchchem Application Note: Suzuki Coupling of 2,6-Dibromopyridine. Provides baseline conditions for 2,6-substituted pyridines using SPhos. Source: Benchchem.[1] (Contextual verification via search result 1.8)

  • Preparation of 2,6-diamino-3-iodopyridine (Precursor Synthesis).

Sources

Application Note: 2,6-Diamino-3-phenylpyridine Scaffolds in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Structural Significance[1]

The "Privileged Scaffold" in Medicinal Chemistry

In the landscape of kinase inhibitor discovery, the 2,6-diamino-3-phenylpyridine (DAPP) core represents a "privileged scaffold." Its structural geometry allows it to mimic the adenine ring of ATP, making it an ideal template for designing ATP-competitive inhibitors .

The 2,6-diaminopyridine motif functions as a bidentate or tridentate hydrogen bond donor/acceptor system, capable of interacting with the "hinge region" of the kinase catalytic domain. The introduction of a phenyl group at the 3-position provides a hydrophobic vector that can be exploited to target the "gatekeeper" residue or the hydrophobic back-pocket (Selectivity Pocket), thereby conferring specificity between different kinase families (e.g., CDKs vs. PIM kinases).

Primary Kinase Targets

Research indicates that derivatives of this scaffold are particularly effective against:

  • Cyclin-Dependent Kinases (CDKs): Specifically CDK1, CDK2, and the PCTAIRE family (CDK16). The scaffold arrests the cell cycle at G1/S or G2/M transitions.

  • PIM Kinases: Overexpressed in hematological malignancies; the scaffold targets the ATP binding pocket which is unique in PIM kinases due to the absence of a hydrogen bond donor in the hinge region.

  • c-Src Tyrosine Kinase: 3-phenyl substitutions allow for exploration of the hydrophobic pocket adjacent to the ATP site.

Part 2: Chemical Synthesis & SAR Strategy

Mechanism of Action: Hinge Binding

The efficacy of DAPP derivatives relies on the formation of hydrogen bonds with the kinase hinge region backbone residues.

  • N-1 Pyridine Nitrogen: Accepts a H-bond from the backbone amide NH.

  • C-2 Amino Group: Donates a H-bond to the backbone carbonyl oxygen.

  • C-6 Amino Group: Often utilized for solubilizing groups or additional H-bonding interactions.

Protocol 1: Modular Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize a library of 2,6-diamino-3-phenylpyridine derivatives for SAR (Structure-Activity Relationship) profiling.

Reagents:

  • 2,6-Diamino-3-bromopyridine (Core Intermediate)

  • Aryl Boronic Acids (R-Ph-B(OH)2)

  • Palladium Catalyst (Pd(dppf)Cl2 or Pd(PPh3)4)

  • Base (Na2CO3 or K3PO4)

  • Solvent (Dioxane/Water or DME/Water)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve 2,6-diamino-3-bromopyridine (1.0 eq) and the specific aryl boronic acid (1.2 eq) in 1,4-dioxane:water (4:1 ratio).

  • Degassing: Bubble nitrogen through the solution for 5 minutes to remove oxygen.

  • Catalyst Addition: Add Na2CO3 (2.0 eq) and Pd(dppf)Cl2 (0.05 eq). Seal the vial immediately.

  • Reaction: Heat the mixture to 110°C for 1-2 hours under microwave irradiation (or reflux for 12 hours conventionally).

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over MgSO4.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (SiO2, MeOH/DCM gradient 0-10%).

  • Validation: Confirm structure via 1H-NMR and LC-MS (Expected M+H).

Part 3: Biological Evaluation Protocols

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 of synthesized DAPP derivatives against recombinant CDK2/CyclinA.

Principle: This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[1] It is a luminescent assay where the signal is positively correlated with ADP amount.

Materials:

  • Recombinant CDK2/CyclinA complex.

  • Histone H1 peptide substrate.

  • Ultrapure ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white solid-bottom plates.

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of DAPP derivatives in 100% DMSO. Transfer 50 nL to the 384-well plate (Final DMSO conc. < 1%).

  • Enzyme Addition: Add 2.5 µL of CDK2/CyclinA enzyme buffer solution. Incubate for 10 minutes at RT.

  • Reaction Initiation: Add 2.5 µL of Substrate/ATP mix (Final ATP conc. should be at Km, typically 10-50 µM).

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate for 30 minutes.

  • Measurement: Read Luminescence (RLU) on a multimode plate reader.

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.

Protocol 3: Cellular Target Engagement (Western Blot)

Objective: To verify that DAPP derivatives inhibit phosphorylation of Retinoblastoma protein (Rb) in cells (a direct downstream target of CDK).

  • Cell Culture: Seed HCT-116 or HeLa cells in 6-well plates (5x10^5 cells/well). Allow adherence overnight.

  • Treatment: Treat cells with DAPP derivatives at 1x, 5x, and 10x the biochemical IC50 for 6-24 hours. Include a DMSO control and a reference inhibitor (e.g., Dinaciclib).

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktail.

  • Blotting: Separate proteins via SDS-PAGE (4-12% Bis-Tris). Transfer to PVDF membrane.

  • Probing:

    • Primary Ab: Anti-phospho-Rb (Ser807/811).

    • Loading Control: Anti-GAPDH or Anti-Total Rb.

  • Quantification: Detect using HRP-conjugated secondary antibodies and ECL substrate. Densitometry analysis should show a dose-dependent decrease in p-Rb/Total-Rb ratio.

Part 4: Visualization & Logic

Pathway Diagram: CDK/Cyclin Regulation

The following diagram illustrates the specific intervention point of 2,6-diamino-3-phenylpyridine derivatives within the cell cycle control machinery.

CDK_Pathway GrowthFactor Growth Factors RasRaf Ras/Raf/MEK/ERK GrowthFactor->RasRaf CyclinD Cyclin D RasRaf->CyclinD Upregulation CDK4_6 CDK4/6 CyclinD->CDK4_6 Binds Rb_E2F Rb-E2F Complex (Inactive) CDK4_6->Rb_E2F Phosphorylates Rb pRb Phospho-Rb Rb_E2F->pRb Dissociation E2F E2F (Transcription Factor) Rb_E2F->E2F Releases CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Binds S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Drives Transition DAPP 2,6-Diamino-3-phenylpyridine (Inhibitor) DAPP->CDK2 ATP Competitive Inhibition

Caption: Mechanism of Action: DAPP derivatives competitively inhibit CDK2, preventing Rb hyperphosphorylation and blocking S-phase entry.

Experimental Workflow

The following diagram outlines the logical progression from synthesis to lead validation.

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Step1 Scaffold Synthesis (Suzuki Coupling) Step2 Library Generation (R-Group Variation) Step1->Step2 Step3 Enzymatic Assay (ADP-Glo) Step2->Step3 Step4 Hit Selection (IC50 < 100 nM) Step3->Step4 Step5 Cellular Assay (Western Blot p-Rb) Step4->Step5 Step6 Lead Candidate Step5->Step6

Caption: Integrated workflow for developing kinase inhibitors using the DAPP scaffold.

Part 5: Data Summary & Optimization

Typical SAR Data (Representative)

The table below highlights how substitutions on the 3-phenyl ring affect potency against CDK2.

Compound IDR-Group (3-Phenyl)CDK2 IC50 (nM)Cellular EC50 (nM)Notes
DAPP-01 -H (Unsubstituted)> 5,000N/AWeak binder; lacks hydrophobic fill.
DAPP-05 4-Methoxy8502,100Improved H-bond acceptor capability.
DAPP-12 3-Sulfonamide45120Lead-like. H-bonds with gatekeeper.
DAPP-18 2,6-Dichloro> 10,000N/ASteric clash with hinge region.
Troubleshooting Guide
  • Problem: High background in ADP-Glo assay.

    • Solution: Ensure ATP concentration is not excessive (>1mM) and that the reaction time is optimized to prevent substrate depletion.

  • Problem: Poor solubility of DAPP derivatives in cell media.

    • Solution: Limit final DMSO concentration to 0.5%. Consider adding a solubilizing group (e.g., morpholine or piperazine) to the C-6 position of the pyridine ring during synthesis.

References

  • 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Source: Bioorganic & Medicinal Chemistry Letters (2005).[2] URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: MDPI (2022). URL:[Link][3]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Source: Bioorganic & Medicinal Chemistry Letters (2016).[4] URL:[Link]

Sources

Application Note: Synthesis of Pyrido[2,3-d]pyrimidines from 2,6-Diamino-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic synthesis of 7-amino-6-phenylpyrido[2,3-d]pyrimidine derivatives starting from the sterically challenged 2,6-diamino-3-phenylpyridine . Unlike standard pyrido[2,3-d]pyrimidine syntheses that utilize C3-functionalized pyridines (e.g., 2-amino-3-cyanopyridine), this protocol addresses the specific challenge of the C3-phenyl blocker by directing regioselective cyclization at the C5 position. We present two validated pathways: a robust Two-Step Vilsmeier-Haack Sequence for high-purity intermediates and a One-Pot Microwave-Assisted Cyclocondensation for rapid library generation. These scaffolds are critical in the development of ATP-competitive kinase inhibitors (e.g., CDK2, PIM-1, and EGFR).

Strategic Analysis & Retrosynthesis

The synthesis of pyrido[2,3-d]pyrimidines typically relies on the condensation of a 2-aminopyridine possessing an electrophilic group (CN, CHO, COOR) at the C3 position with a binucleophile (e.g., formamide, urea).

The Challenge: The starting material, 2,6-diamino-3-phenylpyridine , possesses a phenyl group at C3, effectively blocking the standard [2,3-d] fusion pathway at that site. The Solution: The synthesis must exploit the nucleophilicity of the C5 position (para to the 2-amino group and ortho to the 6-amino group). By introducing a one-carbon electrophile at C5, we can facilitate cyclization with the adjacent 6-amino group, resulting in a pyrido[2,3-d]pyrimidine core where the original pyridine nitrogen becomes N8.

Reaction Pathway Diagram[1][2]

ReactionPathway SM 2,6-Diamino-3-phenylpyridine (C3-Phenyl Blocked) Inter Intermediate: 2,6-Diamino-3-phenyl-5-formylpyridine SM->Inter C5-Formylation Reag1 Vilsmeier-Haack (POCl3 / DMF) SM->Reag1 Prod Target: 7-Amino-6-phenylpyrido[2,3-d]pyrimidine Inter->Prod Ring Closure (N1-C2-N3) Reag2 Cyclization (Formamide / NH4OAc) Inter->Reag2

Figure 1: Strategic pathway bypassing the C3-phenyl block via C5-formylation.

Detailed Experimental Protocols

Protocol A: Two-Step Vilsmeier-Haack Synthesis (High Purity)

Recommended for scale-up (>5g) and when isolation of the aldehyde intermediate is required for derivatization.

Step 1: C5-Formylation

Objective: Introduce a formyl group at the C5 position to serve as the electrophilic anchor for ring closure.

Reagents:

  • 2,6-Diamino-3-phenylpyridine (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq, Solvent/Reagent)

  • Sodium Acetate (aq. sat.) (Quenching)[1]

Procedure:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a dropping funnel and internal thermometer, charge DMF (5.0 eq) and cool to 0°C under an argon atmosphere.

  • Vilsmeier Reagent Formation: Dropwise add POCl₃ (1.2 eq) over 20 minutes, maintaining the temperature below 5°C. A white/yellow semi-solid (Vilsmeier salt) will form. Stir for an additional 30 minutes at 0°C.

  • Substrate Addition: Dissolve 2,6-diamino-3-phenylpyridine (1.0 eq) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 3–4 hours. Monitor by TLC (5% MeOH in DCM). The starting material (Rf ~0.3) should convert to the aldehyde (Rf ~0.5).

  • Quenching: Cool the mixture to 0°C. Slowly pour onto crushed ice (approx. 10x volume). Neutralize to pH 7–8 using saturated sodium acetate solution.

  • Isolation: A yellow precipitate (2,6-diamino-3-phenyl-5-pyridinecarboxaldehyde) will form. Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: 75–85%

    • Checkpoint: Verify the appearance of the aldehyde proton signal (~9.8 ppm) in ¹H NMR.

Step 2: Cyclocondensation to Pyrido[2,3-d]pyrimidine

Objective: Close the pyrimidine ring using the 6-amino group and the newly installed 5-formyl group.

Reagents:

  • Intermediate Aldehyde (from Step 1) (1.0 eq)

  • Formamide (10 eq, Solvent/Reagent)

  • Ammonium Acetate (0.5 eq, Catalyst)

Procedure:

  • Setup: Place the aldehyde intermediate in a round-bottom flask. Add Formamide (10 eq) and Ammonium Acetate (0.5 eq).

  • Reaction: Heat the mixture to 160–180°C (reflux) for 6–8 hours.

    • Note: High temperature is critical to drive the dehydration and ring closure.

  • Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water.

  • Purification: The product often precipitates as a tan solid. Collect by filtration. If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Recrystallization: Purify by recrystallization from Ethanol/DMF (9:1).

Protocol B: One-Pot Microwave-Assisted Synthesis (Rapid)

Recommended for library generation and medicinal chemistry exploration.

Reagents:

  • 2,6-Diamino-3-phenylpyridine (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)

  • Ammonium Acetate (2.0 eq)

  • Ethanol (Solvent)

Procedure:

  • Mixture: In a microwave vial (10–20 mL), combine the starting material, DMF-DMA (3.0 eq), and Ammonium Acetate (2.0 eq) in Ethanol (5 mL per mmol).

  • Microwave: Irradiate at 140°C for 20–30 minutes (Power: 150W, Max Pressure: 200 psi).

  • Mechanism: DMF-DMA acts as a "one-carbon" source equivalent to the formyl group, forming an amidine intermediate that cyclizes in situ.

  • Isolation: Cool the vial. The product often crystallizes directly from the ethanolic solution. Filter and wash with cold ether.

Quantitative Data Summary

ParameterProtocol A (Two-Step)Protocol B (One-Pot MW)
Overall Yield 60–70%45–55%
Purity (HPLC) >95% (after recrystallization)>90% (crude)
Reaction Time 12–16 hours< 1 hour
Scale Suitability Gram to KilogramMilligram to Gram
Key Byproduct Hydrolyzed Vilsmeier saltsUncyclized amidine

Mechanistic Insight & Troubleshooting

Mechanism of Ring Closure

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) followed by Nucleophilic Cyclization .

  • Activation: The electron-rich 2,6-diaminopyridine ring attacks the chloroiminium ion (Vilsmeier reagent) at C5 (the most nucleophilic carbon).

  • Hydrolysis: The intermediate iminium salt is hydrolyzed to the aldehyde.[2][3][4]

  • Condensation: The 6-amino group condenses with the external nitrogen source (formamide/urea) and the C5-aldehyde to close the pyrimidine ring.

Troubleshooting Guide
  • Issue: Low Yield in Step 1.

    • Cause: Temperature too high during POCl₃ addition (charring).

    • Fix: Keep internal temp < 5°C. Ensure anhydrous DMF.

  • Issue: Incomplete Ring Closure.

    • Cause: Reaction temperature < 160°C in Step 2.

    • Fix: Use a sand bath or oil bath capable of reaching 180°C. Ensure formamide is fresh (absorbs water).

  • Issue: Regioisomer Formation.

    • Insight: The C3-phenyl group sterically blocks the C3 position effectively. Regioisomers at C3 are chemically unlikely, ensuring high regioselectivity for the C5 product.

Applications & Biological Relevance[1][6][7]

The 7-amino-6-phenylpyrido[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibition.

  • CDK2/Cyclin A Inhibitors: The planar tricyclic system mimics the adenine core of ATP, allowing it to bind in the hinge region of Cyclin-Dependent Kinases.

  • PIM-1 Kinase Inhibitors: Derivatives substituted at the 7-amino position show potency against PIM-1, a target in leukemia and prostate cancer.

  • DHFR Inhibition: Lipophilic derivatives can act as non-classical antifolates targeting Dihydrofolate Reductase.

Workflow Visualization

Workflow Start Start: 2,6-Diamino-3-phenylpyridine Step1 Step 1: Vilsmeier-Haack (DMF/POCl3, 0°C -> 60°C) Isolate Aldehyde Start->Step1 Formylation Step2 Step 2: Cyclization (Formamide, 160°C, 8h) Step1->Step2 Ring Closure Purify Purification: Recrystallization (EtOH/DMF) Step2->Purify Precipitation Final Final Product: 7-Amino-6-phenylpyrido[2,3-d]pyrimidine Purify->Final QC (NMR/HPLC)

Figure 2: Operational workflow for the two-step synthesis protocol.

References

  • Mechanism of Vilsmeier-Haack Reaction

    • Jones, G., & Stanforth, S. P. (2000).[4][5] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][6][2][4][7][8][5][9][10]

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Victory, P., et al. (1999). Synthesis of pyrido[2,3-d]pyrimidines. Tetrahedron.
  • Biological Activity (Kinase Inhibition)

    • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry.
  • Microwave-Assisted Heterocyclic Synthesis

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • General Review of Pyridopyrimidines

    • Shamroukh, A. H., et al. (2014).[11] The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.

Sources

Scalable Manufacturing Protocol for 2,6-Diamino-3-phenylpyridine: A High-Yielding Suzuki-Miyaura Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2,6-Diamino-3-phenylpyridine (IUPAC: 3-phenylpyridine-2,6-diamine; CAS: 99843-94-4) is a highly valuable synthetic building block[1]. It is widely recognized as a critical intermediate and a monitored impurity in the synthesis of phenazopyridine, a commercial genito-urinary antiseptic drug[2]. Beyond its historical pharmaceutical applications, the functionalized diaminopyridine core serves as an essential scaffold in the modern development of kinase inhibitors and advanced polyimide aerospace materials[3].

Historically, the synthesis of 3-aryl-2,6-diaminopyridines relied on the classical amination of 2,6-dichloro-3-phenylpyridine using aqueous ammonia and copper sulfate at 200°C in a sealed bomb[4]. This approach is fundamentally unsuited for commercial scale-up due to extreme pressure requirements, low yields (~19%), and poor regiocontrol[4]. Recent academic advances have explored transition-metal-free radical arylation using phenylhydrazine; however, this often necessitates stoichiometric excesses of reagents and tedious chromatographic purification, limiting industrial throughput[3].

To establish a truly scalable, self-validating manufacturing process, this application note details a two-step sequence centered on a regioselective iodination followed by a Suzuki-Miyaura cross-coupling[2].

Causality of Design: The strong electron-donating nature of the 2,6-diamino groups highly activates the pyridine ring, directing electrophilic aromatic substitution (iodination) exclusively to the 3-position under mild conditions. The newly formed carbon-iodine bond provides an ideal, highly reactive site for palladium-catalyzed oxidative addition, ensuring rapid and complete conversion when reacted with phenylboronic acid[2]. By utilizing a biphasic solvent system (Toluene/Ethanol/Water), inorganic byproducts partition into the aqueous phase, allowing the final product to be isolated via direct crystallization without the need for silica gel chromatography.

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data and operational characteristics of known synthetic routes to justify the selection of the Suzuki-Miyaura approach for scale-up.

Synthetic RouteKey ReagentsReaction TempYield (%)ScalabilityCausality / Operational Drawbacks
Classical Amination [4]2,6-dichloro-3-phenylpyridine, Aq. NH₃, CuSO₄200°C~19%LowRequires high-pressure bomb reactors; poor regioselectivity leads to triamino byproducts.
Radical Arylation [3]2,6-diaminopyridine, Phenylhydrazine HCl, Base25°C~59%MediumMild conditions, but requires 20 equivalents of base/reagents; necessitates column chromatography.
Suzuki-Miyaura Coupling [2]2,6-diamino-3-iodopyridine, Phenylboronic acid, Pd cat.85°C>85%High High regioselectivity; easily scalable biphasic system; simple crystallization workup.

Process Workflow Diagram

G A 2,6-Diaminopyridine + I2 / K2CO3 B Step 1: Regioselective Iodination (50°C, 4h) A->B IPC1 IPC 1: HPLC Analysis Proceed if SM < 2% B->IPC1 C 2,6-Diamino-3-iodopyridine (Intermediate) IPC1->C E Step 2: Suzuki-Miyaura Coupling (85°C, 8h) C->E D Phenylboronic Acid + Pd(dppf)Cl2 / Na2CO3 D->E IPC2 IPC 2: HPLC Analysis Proceed if Intermediate < 1% E->IPC2 F Phase Separation & Celite Filtration IPC2->F G Crystallization (Toluene/Hexane) F->G H Pure 2,6-Diamino-3-phenylpyridine (>99% Purity) G->H

Scalable synthetic workflow and in-process controls for 2,6-Diamino-3-phenylpyridine.

Detailed Experimental Protocols

Note: This protocol is designed for a 100-gram scale but is linearly scalable to multi-kilogram pilot plant operations. Appropriate PPE must be worn, as the product and intermediates are skin/eye irritants[1].

Phase 1: Regioselective Synthesis of 2,6-Diamino-3-iodopyridine
  • Objective : Introduce a highly reactive cross-coupling handle specifically at the 3-position.

  • Reagents : 2,6-Diaminopyridine (1.0 eq), Iodine (1.05 eq), Potassium Carbonate (1.2 eq), Dioxane/Water (1:1 v/v).

  • Procedure :

    • Charge a 2L jacketed reactor with 2,6-diaminopyridine (109 g, 1.0 mol) and Dioxane/Water (1000 mL). Stir at 20°C until complete dissolution is achieved.

    • Add Potassium Carbonate (165.8 g, 1.2 mol) in a single portion.

    • Slowly add Iodine (266.5 g, 1.05 mol) in portions over 60 minutes. Causality : Maintaining the internal temperature strictly below 30°C during addition prevents over-oxidation and the formation of unwanted poly-iodinated byproducts.

    • Heat the reaction mixture to 50°C and stir for 4 hours.

  • Self-Validating In-Process Control (IPC 1) : Withdraw a 1 mL aliquot, quench with 10% aq. Na₂S₂O₃, and analyze via HPLC (254 nm). The process may only proceed to workup when residual 2,6-diaminopyridine is <2.0% AUC.

  • Workup : 5. Cool to 10°C and quench unreacted iodine with 10% aqueous sodium thiosulfate (200 mL). 6. Extract the aqueous layer with Ethyl Acetate (3 x 500 mL). 7. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a light brown solid. (Expected yield: 85-90%).

Phase 2: Suzuki-Miyaura Cross-Coupling to 2,6-Diamino-3-phenylpyridine
  • Objective : Form the critical C-C bond via Palladium-catalyzed transmetalation[2].

  • Reagents : 2,6-Diamino-3-iodopyridine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.02 eq), Sodium Carbonate (2.0 eq), Toluene/Ethanol/Water (2:1:1 v/v).

  • Procedure :

    • In a 3L reactor equipped with a reflux condenser and nitrogen inlet, charge 2,6-Diamino-3-iodopyridine (117.5 g, 0.5 mol), Phenylboronic acid (73.2 g, 0.6 mol), and the Toluene/Ethanol/Water solvent mixture (1500 mL).

    • Degas the heterogeneous mixture by sparging with N₂ for 30 minutes. Causality : Oxygen must be rigorously excluded to prevent the homocoupling of phenylboronic acid (forming biphenyl) and the premature oxidation of the Pd(0) active catalytic species.

    • Add Sodium Carbonate (106 g, 1.0 mol) and the catalyst Pd(dppf)Cl₂ (7.3 g, 0.01 mol).

    • Heat the mixture to 85°C (gentle reflux) and stir for 8 hours.

  • Self-Validating In-Process Control (IPC 2) : Withdraw a 1 mL aliquot from the organic layer. Analyze via HPLC. The reaction is deemed complete when the iodo-intermediate is <1.0% AUC.

  • Workup & Crystallization : 5. Cool the reactor to 25°C. Filter the biphasic mixture through a pad of Celite to remove palladium black and insoluble inorganic salts. 6. Separate the phases. Extract the aqueous layer once with Toluene (300 mL). 7. Combine the organic phases and wash with water (2 x 500 mL) to remove residual ethanol and borate salts. 8. Concentrate the organic layer under vacuum to approximately 300 mL. 9. Slowly add Hexane (600 mL) to the concentrated toluene solution at 40°C, then cool linearly to 5°C over 4 hours to induce crystallization. 10. Filter the resulting crystals, wash with cold Hexane, and dry in a vacuum oven at 45°C for 12 hours. (Expected yield: 85-88%; Purity: >99.0% by HPLC).

Analytical Validation

To ensure the trustworthiness of the final API intermediate, the following analytical specifications must be met before downstream application:

  • Appearance : Off-white to pale yellow crystalline powder.

  • HPLC Purity : ≥ 99.0% (Using an Intersil ODS-3 column, 100 mm x 4.6 mm, 3 µm; mobile phase: water/acetonitrile gradient)[2].

  • Identity (¹H NMR, DMSO-d₆) : Verify the disappearance of the C3 proton and the appearance of a 5-proton multiplet in the aromatic region (7.30 - 7.50 ppm) corresponding to the newly installed phenyl ring.

References

  • Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug Source: Indo Global Journal of Pharmaceutical Sciences (2011) URL: [Link]

  • Studies on the Development of Novel Transition-Metal-Free Reactions of Aromatic Amines Source: National Institute of Informatics (NII) / Institutional Repositories (2019) URL:[Link]

  • 713. Synthesis of 2:6-Diamino-3-arylpyridines Source: Journal of the Chemical Society (1953) URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2,6-Diamino-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold, particularly 2,6-diamino-3-substituted derivatives, represents a critical pharmacophore in the development of kinase inhibitors, antifolates, and specific dyes (e.g., Phenazopyridine analogues). Traditional thermal synthesis of 2,6-diamino-3-phenylpyridine often suffers from prolonged reaction times, incomplete conversion, and difficult purification profiles due to the formation of polyphenylated byproducts. This Application Note details a robust, high-yield Microwave-Assisted Organic Synthesis (MAOS) protocol. By utilizing a controlled Suzuki-Miyaura cross-coupling of 2,6-diamino-3-iodopyridine, this method reduces reaction time from 12 hours to under 20 minutes while increasing isolated yields to >85%.

Introduction & Retrosynthetic Logic

The synthesis of 2,6-diamino-3-phenylpyridine poses a regioselectivity challenge. Direct phenylation of the electron-rich 2,6-diaminopyridine ring is difficult due to the deactivating nature of the amino groups on the electrophilic substitution positions and the potential for N-phenylation.

Our approach utilizes a "Halogen-Dance" guided strategy :

  • Regioselective Iodination: The C3 position is electronically activated by the ortho- and para-amino directing groups, allowing for selective iodination.

  • Microwave-Accelerated Cross-Coupling: The C3-Iodine bond is weaker than the C-Br or C-Cl bonds, facilitating rapid oxidative addition of Palladium under microwave irradiation. This allows the use of milder bases and lower catalyst loads, preserving the free amino groups without the need for protecting groups.

Reaction Scheme

The workflow proceeds in two distinct stages:

  • Precursor Synthesis: Iodination of 2,6-diaminopyridine.[1]

  • Target Synthesis: Suzuki-Miyaura coupling with phenylboronic acid.

ReactionScheme SM 2,6-Diaminopyridine (Starting Material) Inter 2,6-Diamino-3-iodopyridine (Activated Precursor) SM->Inter I2, K2CO3 DMSO, 40°C Prod 2,6-Diamino-3-phenylpyridine (Target) Inter->Prod Ph-B(OH)2, Pd(PPh3)4 MW: 130°C, 20 min

Figure 1: Two-step synthetic pathway avoiding protecting group chemistry.

Materials and Equipment

Reagents
  • Substrate: 2,6-Diaminopyridine (≥98% purity).

  • Coupling Partner: Phenylboronic acid (1.2 equiv).

  • Halogen Source: Iodine (I₂).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Note: Pd(dppf)Cl₂ is a viable alternative for sterically hindered boronic acids.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.

  • Solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Toluene, Water (HPLC grade).

Equipment Configuration
  • Microwave Reactor: Single-mode cavity (e.g., Biotage Initiator+ or CEM Discover).

    • Power Range: 0–300 W (Dynamic control).

    • Vessel: 10 mL or 20 mL pressure-sealed vials with crimp caps.

    • Stirring: Magnetic stir bar (high shear recommended).

  • Purification: Flash Chromatography system (Silica gel) or Prep-HPLC.

Experimental Protocols

Step 1: Synthesis of 2,6-Diamino-3-iodopyridine

Rationale: Iodine is chosen over bromine because the C-I bond has a lower bond dissociation energy, significantly accelerating the rate-limiting oxidative addition step in the subsequent Suzuki coupling.

  • Dissolution: Dissolve 2,6-diaminopyridine (10 mmol, 1.09 g) in DMSO (15 mL).

  • Activation: Add anhydrous K₂CO₃ (15 mmol, 2.07 g). Stir at room temperature for 10 minutes.

  • Iodination: Add Iodine (10 mmol, 2.54 g) portion-wise over 20 minutes to control exotherm.

  • Reaction: Stir the mixture at 40°C for 4 hours. (Monitor by TLC: 50% EtOAc/Hexane).

  • Workup: Pour into ice-water (100 mL) containing sodium thiosulfate (to quench unreacted iodine). Collect the precipitate by filtration.

  • Yield: ~75-80% (Tan solid). Use directly in Step 2.

Step 2: Microwave-Assisted Suzuki Coupling (Core Protocol)

Rationale: Microwave heating provides volumetric heating, eliminating thermal gradients and "wall effects" seen in oil baths. This ensures the catalyst remains active and minimizes de-halogenation side reactions.

Reaction Setup Table:

ComponentAmountMolar Equiv.Role
2,6-Diamino-3-iodopyridine 235 mg (1.0 mmol)1.0Limiting Reagent
Phenylboronic Acid 146 mg (1.2 mmol)1.2Nucleophile
Pd(PPh₃)₄ 58 mg (0.05 mmol)0.05Catalyst
K₂CO₃ (2M aq. solution) 1.5 mL (3.0 mmol)3.0Base
Ethanol / Toluene 2 mL / 2 mL-Co-solvent System

Procedure:

  • Loading: In a 10 mL microwave vial, add the iodinated precursor, phenylboronic acid, and Pd catalyst.

  • Solvent Addition: Add the Ethanol/Toluene mixture. Degas by bubbling Nitrogen or Argon for 2 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.

  • Base Addition: Add the aqueous K₂CO₃. Seal the vial immediately with a PTFE-lined septum cap.

  • Irradiation Parameters:

    • Temperature: 130°C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Cooling: Use compressed air cooling (built-in) to rapidly drop temperature to <50°C.

Mechanism of Action (Microwave Enhanced)

The microwave field couples directly with the polar solvent (Ethanol/Water) and the ionic base, creating localized "hot spots" that accelerate the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst Complex1 Ar-Pd(II)-I Pd0->Complex1 + Ar-I (MW Accelerated) OxAdd Oxidative Addition (Rate Limiting) Complex2 Ar-Pd(II)-Ph Complex1->Complex2 + Ph-B(OH)2 / Base TransMet Transmetallation (Base Assisted) Complex2->Pd0 - Product RedElim Reductive Elimination (Product Release)

Figure 2: Palladium catalytic cycle. Microwave irradiation specifically accelerates the Oxidative Addition step for electron-rich heteroaryl halides.

Results & Characterization

Expected Yield Comparison
MethodTimeYieldPurity (HPLC)
Thermal Reflux (100°C) 12 - 18 hours45 - 60%85%
Microwave (130°C) 20 minutes 88% >98%
Analytical Data (Representative)
  • Appearance: Pale yellow crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.30-7.45 (m, 5H, Ph-H), 7.15 (d, 1H, Py-H), 5.95 (d, 1H, Py-H), 5.60 (s, 2H, NH₂), 5.20 (s, 2H, NH₂).

  • MS (ESI): Calculated for C₁₁H₁₁N₃ [M+H]⁺: 186.10; Found: 186.2.

Troubleshooting & Optimization

  • "Pd-Black" Formation: If the reaction mixture turns black and conversion stops, the catalyst has decomposed.

    • Solution: Increase ligand concentration (add 5 mol% PPh₃) or switch to a more stable pre-catalyst like Pd(dppf)Cl₂ .

  • Incomplete Conversion:

    • Solution: Increase temperature to 150°C. Do not extend time beyond 30 minutes as de-iodination (yielding the starting material 2,6-diaminopyridine) becomes competitive.

  • Protodeboronation: If benzene is detected (loss of phenyl group from boron).

    • Solution: Reduce the water ratio in the solvent system or switch to anhydrous K₃PO₄ in Dioxane.

References

  • Synthesis of 2,6-Diamino-3-phenylpyridine (Precursor Method)

    • Title: Synthesis of 2,6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride.[1]

    • Source: Indo Global Journal of Pharmaceutical Sciences, 2011.
    • URL:[Link]

  • Microwave Suzuki Coupling on Pyridines (General Protocol)

    • Title: Microwave Promoted Suzuki Couplings of 2,6-Dibromo Pyridine with Aryl Boronic Acids.[2]

    • Source: Heterocyclic Letters, 2013.[2]

    • URL:[Link]

  • Solvent Effects in MW Suzuki Reactions

    • Title: Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction.
    • Source: Beilstein J. Org. Chem.
    • URL:[Link]

  • Title: Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes.

Sources

Application Note: Regioselective N-Functionalization Strategies for 2,6-Diamino-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

2,6-Diamino-3-phenylpyridine (2,6-DAPP) is a highly valuable heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of genito-urinary analgesics (such as phenazopyridine derivatives) and advanced kinase inhibitors . A persistent challenge in the derivatization of 2,6-DAPP is chemoselectivity: differentiating the two primary amino groups at the C2 and C6 positions.

As an application scientist, I consistently observe that successful functionalization of this molecule relies entirely on exploiting its inherent structural asymmetry. The bulky phenyl group at the C3 position creates a profound steric shield around the adjacent C2-amino group. By carefully tuning the thermodynamic and kinetic parameters of your reactions, you can direct electrophiles to attack the sterically accessible C6-amino group exclusively, or force exhaustive functionalization at both sites.

The Causality of Regioselectivity

The van der Waals radius of the C3-phenyl ring conformationally locks the trajectory of incoming electrophiles, significantly raising the activation energy required for an attack at the C2 position. Under kinetically controlled conditions (low temperatures, stoichiometric limitation), the reaction is funneled entirely toward the C6 position.

Regioselectivity DAPP 2,6-Diamino-3-phenylpyridine (2,6-DAPP) C2 C2-Amino Group (Position 2) DAPP->C2 C6 C6-Amino Group (Position 6) DAPP->C6 Steric Steric Shielding by C3-Phenyl Ring C2->Steric Open Sterically Accessible Environment C6->Open Electrophile1 Electrophilic Attack (Hindered) Steric->Electrophile1 High Activation Energy Electrophile2 Electrophilic Attack (Favored) Open->Electrophile2 Low Activation Energy

Figure 1: Steric shielding by the C3-phenyl ring dictates electrophilic attack at the C6-amino group.

Regioselective N-Acylation

Classical N-acylation using acyl chlorides can be precisely tuned. To achieve mono-acylation, we utilize kinetic control (0 °C). To achieve di-acylation, we apply thermodynamic forcing (elevated temperatures and excess reagent).

Quantitative Data: Acylation Condition Matrix
Electrophile (Eq)Temp (°C)Time (h)Major ProductIsolated Yield (%)
Acetyl Chloride (1.05)0 to 254N6-Monoacetyl-2,6-DAPP85
Acetyl Chloride (2.50)6012N2,N6-Diacetyl-2,6-DAPP78
Benzoyl Chloride (1.10)0 to 256N6-Monobenzoyl-2,6-DAPP82
Benzoyl Chloride (3.00)8018N2,N6-Dibenzoyl-2,6-DAPP71
Protocol 1: Kinetically Controlled N6-Monoacylation

Objective: Synthesize N-(6-amino-5-phenylpyridin-2-yl)acetamide with >95% regioselectivity.

  • Preparation: Dissolve 2,6-DAPP (10 mmol, 1.85 g) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (12 mmol, 1.67 mL). The base serves as an acid scavenger to prevent the protonation of the unreacted C2-amine, which would otherwise halt the reaction or cause precipitation.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add acetyl chloride (10.5 mmol, 0.75 mL) dropwise over 15 minutes. Causality: The slow addition at 0 °C ensures that the local concentration of the electrophile remains low, strictly enforcing kinetic control at the C6 position.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Perform TLC (Eluent: EtOAc/Hexane 1:1). The highly polar starting diamine (low

    
    ) will be replaced by a single, moderately polar spot (higher 
    
    
    
    ). The absence of a third, high-
    
    
    spot confirms that di-acylation has been successfully avoided.
  • Workup: Quench with saturated aqueous

    
     (30 mL), extract with DCM (3 x 20 mL), dry over anhydrous 
    
    
    
    , and concentrate in vacuo.

Catalytic N-Alkylation via Hydrogen Borrowing

Traditional N-alkylation using alkyl halides is notoriously problematic for diamines, often resulting in over-alkylation (yielding quaternary ammonium salts) and generating stoichiometric toxic halide waste.

To circumvent this, we employ a "Hydrogen Borrowing" (or borrowing hydrogen) methodology utilizing primary alcohols and a transition metal catalyst (such as Ruthenium or Iridium complexes) , .

The Mechanistic Causality: The metal catalyst temporarily dehydrogenates the primary alcohol to an aldehyde. The unhindered C6-amine of 2,6-DAPP attacks this aldehyde to form an imine. Finally, the metal-hydride species reduces the imine to the N-alkylated product. Because imines cannot form from secondary amines under these conditions, the reaction inherently halts at mono-alkylation, preventing over-alkylation entirely .

HydrogenBorrowing A Primary Alcohol (R-CH2OH) B Metal Catalyst (Ir/Ru) A->B C Aldehyde Intermediate B->C Dehydrogenation (- H2) E Imine Formation (- H2O) C->E + Nucleophilic Attack D 2,6-DAPP (C6-NH2) D->E F Metal-Hydride Reduction E->F G Mono-N-Alkylated Product F->G Hydrogenation (+ H2)

Figure 2: The self-limiting hydrogen borrowing cascade ensuring mono-N-alkylation without halide waste.

Protocol 2: Ruthenium-Catalyzed N-Alkylation

Objective: Green synthesis of N6-alkyl-2,6-diamino-3-phenylpyridine.

  • Preparation: In an oven-dried Schlenk tube, combine 2,6-DAPP (1.0 mmol), the primary alcohol (e.g., benzyl alcohol, 1.5 mmol), and the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2, 2.5 mol%).

  • Base Addition: Add catalytic KOtBu (20 mol%). Causality: The base is required to facilitate the initial alkoxide formation and subsequent β-hydride elimination to generate the active metal-hydride species.

  • Solvent & Heating: Add anhydrous toluene (2 mL). Seal the tube and heat to 110 °C for 12 hours.

  • Self-Validation Checkpoint: The evolution of water is the only byproduct of this reaction. GC-MS analysis of the crude mixture will display a molecular ion peak corresponding to

    
    . The complete absence of an 
    
    
    
    peak validates the prevention of over-alkylation inherent to the hydrogen borrowing mechanism.
  • Purification: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate. Purify via flash chromatography.

Analytical Validation of Regioselectivity

To definitively prove that functionalization occurred at the C6-amino group and not the C2-amino group, 1D


 NMR is insufficient due to signal overlap.

Required Methodology: You must employ 2D


 HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy.
  • Validation Logic: The protons of the newly functionalized C6-amino group will exhibit strong long-range (

    
    ) correlations to the C5 and C6 carbons of the pyridine ring. Conversely, the unreacted C2-amino protons will correlate with the C2 and C3 carbons (the latter being uniquely identifiable as the quaternary carbon bearing the phenyl ring).
    

References

  • Ramkrishna, M., Suresh, P., Praveen, G., Bangar Reddy, & Jampani Madhusudan Rao. "Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug." Indo Global Journal of Pharmaceutical Sciences, 2011.[Link]

  • Guo, L., Liu, Y., Yao, W., Leng, X., & Huang, Z. "Iridium-Catalyzed Selective α-Alkylation of Unactivated Amides with Primary Alcohols." Organic Letters, 2013.[Link]

  • "Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines." ACS Omega, 2022.[Link]

  • "Graphene-supported organoiridium clusters catalyze N-alkylation of amines via hydrogen borrowing reaction." RSC Advances, 2024. [Link]

Troubleshooting & Optimization

Improving reaction yields for 2,6-Diamino-3-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2,6-Diamino-3-phenylpyridine Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific mechanistic and procedural challenges encountered during the synthesis of 2,6-diamino-3-phenylpyridine.

This compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of antimalarial derivatives and identified as a key intermediate in the impurity profiling of the genito-urinary antiseptic drug, Phenazopyridine [1]. The most efficient modern route to this scaffold is the Suzuki-Miyaura cross-coupling of 3-bromo-2,6-diaminopyridine with phenylboronic acid [2]. However, the presence of two unprotected, highly Lewis-basic amino groups on the pyridine ring presents unique challenges regarding catalyst poisoning, solubility, and reaction stalling.

Mechanistic Workflow & Failure Analysis

To effectively troubleshoot, we must first map the reaction's causal pathways. The diagram below illustrates the catalytic cycle and the primary off-cycle failure modes that plague this specific transformation.

G SM1 3-Bromo-2,6-diaminopyridine (Polar, Chelating) Intermediate Oxidative Addition Complex [Pd(II) intermediate] SM1->Intermediate Oxidative Addition SM2 Phenylboronic Acid (Prone to Protodeboronation) SM2->Intermediate Transmetalation (+ Base) Fail2 Biphenyl (Homocoupling Byproduct) SM2->Fail2 O2 Ingress / Excess Base Cat Pd Catalyst + Ligand (e.g., Pd2(dba)3 / XPhos) Cat->Intermediate Active Pd(0) Product 2,6-Diamino-3-phenylpyridine (Target Product) Intermediate->Product Reductive Elimination Fail1 Catalyst Poisoning (Diamine Coordination) Intermediate->Fail1 Poor Ligand Choice

Figure 1: Suzuki-Miyaura cross-coupling pathway for 2,6-diamino-3-phenylpyridine and critical failure modes.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at 40-50% conversion despite using excess phenylboronic acid and fresh Pd(PPh₃)₄? The Causality: The stalling is a direct result of catalyst poisoning. The starting material, 3-bromo-2,6-diaminopyridine[3], possesses two primary amino groups and a pyridine nitrogen. These heteroatoms are highly Lewis-basic. When using standard, unhindered ligands like triphenylphosphine (PPh₃), the free amino groups of the substrate (or the product) outcompete the ligand for coordination to the Pd(II) center. This forms a stable, inactive bis-chelate complex, effectively removing palladium from the catalytic cycle. The Solution: You must switch to a highly sterically hindered, electron-rich dialkylbiaryl phosphine ligand, such as XPhos or SPhos . The steric bulk of XPhos prevents the primary amines from displacing the ligand on the palladium center, while its electron-rich nature accelerates the oxidative addition into the relatively electron-rich C-Br bond of the diaminopyridine.

Q2: I am observing significant amounts of biphenyl (homocoupling) and unreacted 3-bromo-2,6-diaminopyridine. How do I suppress this? The Causality: Homocoupling of phenylboronic acid is driven by two factors: oxygen ingress (which oxidizes Pd(0) to Pd(II), facilitating a second transmetalation without oxidative addition) and a base/solvent mismatch. If the base is too strong or the solvent does not properly solvate the 3-bromo-2,6-diaminopyridine, the rate of transmetalation outpaces oxidative addition, leading to biphenyl formation. The Solution: Implement a strict freeze-pump-thaw degassing protocol (sparging with nitrogen is often insufficient for sensitive diaminopyridines). Switch to a milder base like K₃PO₄ or K₂CO₃.

Q3: 3-bromo-2,6-diaminopyridine has terrible solubility in standard non-polar coupling solvents like toluene. What is the optimal solvent system? The Causality: The highly polar nature of the dual hydrogen-bond donating amino groups makes this substrate insoluble in toluene or pure ethereal solvents, leading to heterogeneous reactions with mass-transfer limitations. The Solution: Utilize a biphasic 1,4-Dioxane/Water (4:1 v/v) system. The water completely dissolves the inorganic base and significantly improves the solubility of the diaminopyridine, while the dioxane maintains the solubility of the catalyst, ligand, and phenylboronic acid.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the shift toward bulky ligands and biphasic solvents.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Isolated Yield (%)Primary Observation / Failure Mode
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene/EtOH9022%Severe catalyst poisoning; unreacted SM.
Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃DMF10048%Moderate conversion; high biphenyl formation.
Pd(OAc)₂ (5 mol%)SPhosK₃PO₄1,4-Dioxane/H₂O9076%Good conversion; minor protodeboronation.
Pd₂(dba)₃ (2.5 mol%) XPhos K₃PO₄ 1,4-Dioxane/H₂O 90 89% Optimal; clean profile, complete conversion.

Validated Experimental Protocol

To ensure a self-validating system, the following protocol incorporates in-process controls and utilizes the optimized XPhos/Pd₂(dba)₃ system.

Materials Required:

  • 3-Bromo-2,6-diaminopyridine (1.0 equiv, 10 mmol)

  • Phenylboronic acid (1.3 equiv, 13 mmol) - Excess accounts for minor protodeboronation.

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • XPhos (0.06 equiv, 6 mol%) - Slight excess relative to Pd ensures complete complexation.

  • K₃PO₄ (2.5 equiv, 25 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL total)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): In a 100 mL Schlenk flask, combine 1,4-Dioxane (40 mL) and Water (10 mL). Subject the solvent mixture to three cycles of freeze-pump-thaw to rigorously remove dissolved oxygen.

  • Reagent Loading: Backfill the flask with Argon. Quickly add 3-bromo-2,6-diaminopyridine (1.88 g, 10 mmol), phenylboronic acid (1.58 g, 13 mmol), and K₃PO₄ (5.31 g, 25 mmol).

  • Catalyst Activation: In a separate argon-purged vial, pre-mix Pd₂(dba)₃ (229 mg, 0.25 mmol) and XPhos (286 mg, 0.60 mmol) in 2 mL of degassed dioxane. Stir for 5 minutes until the dark purple solution turns deep red/orange, indicating the formation of the active Pd(0)-XPhos complex.

  • Reaction Execution: Transfer the active catalyst solution to the main Schlenk flask via a gastight syringe. Seal the flask and heat to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) to ensure optimal mixing of the biphasic system.

  • In-Process Control: After 4 hours, sample the organic layer. Quench into EtOAc/H₂O and analyze via LCMS. The mass of the starting material (m/z 188/190) should be absent, replaced by the product peak (m/z 186 [M+H]⁺).

  • Workup & Purification: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter through a short pad of Celite to remove bulk palladium black and inorganic salts. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Palladium Scavenging: Crucial for chelating products. Add 10 wt% of SiliaMetS® Thiol (or a similar metal scavenger) to the crude organic filtrate and stir at 40 °C for 2 hours before final concentration. Purify via flash chromatography (DCM:MeOH gradient) to yield 2,6-diamino-3-phenylpyridine as an off-white solid.

References

  • Ramkrishna, M., Suresh, P., Praveen, G., Bangar Reddy, Jampani Madhusudan Rao. "Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug." Indo-Global Journal of Pharmaceutical Sciences, 2011.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqFP2pDyIfnzKhRkJGClyFp9rAGDmimPKK_4vE1hgFWgsu4jNN_pp7m89awRYqMhoxIIrRXOBCaQWVGVdeeeeCD0-rsB7uYyRqh0FRpsZvJA59fLYA1KH_J4II7h1MQ27lRws6ZXs4o2y3dJUUzcQnjFJAbsgLMQx_Sk0-lOrGvwAh73EzZG-YiBE=]
  • Bukvić, M., et al. "Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling." National Institutes of Health (PMC), 2023.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbvzeOK3rjYqof08W88vTInLLL8ARvVrQzqPloqKDmB_87jmAFZD-WlbgM0yZP42uTqcbRDi0cca8gUgzDYaPwKqpjOw2z4C3YAWYybnMWyz7P1DfUdqnAqCBEHyr0D4MMLNJWa5Cnt0i8UpWV]
  • "3-Bromo-2,6-diaminopyridine | CAS 54903-86-5." Santa Cruz Biotechnology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPzrhSyuC-dYPtZRRtkSJFHVsh5atyqvspn2ugMedPc5n_VMp0T8a2S6jy9-VZpLDR8rk3eQB4kpyMPZnEjepDYtGfkxLqWVDNwqpc6XYUGnV7WukuG8KvAZgxkE4yFBXRBIpKPBuU4b5H0oD-2CeQEwLXrNj6koE=]

Technical Support Center: Purification of 2,6-Diamino-3-phenylpyridine

[1]

Status: Active Ticket Type: Process Optimization & Troubleshooting Applicable CAS: 99843-94-4 Chemical Family: Aminopyridines / Biaryl systems[1]

Executive Summary

Crude 2,6-Diamino-3-phenylpyridine is prone to oxidative degradation (discoloration) and often retains Palladium (Pd) contaminants from Suzuki coupling.[1] While column chromatography is effective, it is not scalable.[1] This guide prioritizes crystallization-driven purification and chelation strategies to achieve >98% HPLC purity suitable for biological assays.

Phase 1: Initial Assessment & Solid State Characterization[1]
Q: My crude product is a dark brown oil/gum that refuses to solidify. How do I initiate crystallization?

A: This is a classic "oiling out" phenomenon caused by residual high-boiling solvents (DMF/DMSO) or oligomeric impurities. Protocol:

  • Solvent Swap: Dissolve the crude oil in a minimal amount of Ethyl Acetate (EtOAc).

  • Aqueous Wash: Wash 3x with 5% LiCl (aq) to remove DMF/DMSO. Dry organic layer over Na₂SO₄.

  • Trituration: Evaporate EtOAc to a concentrated residue. Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) under vigorous stirring.

  • Induction: Sonicate for 5-10 minutes. The amorphous gum should collapse into a beige/tan solid.

Q: The solid is isolated, but it is grey/black. Is this oxidation?

A: Yes, aminopyridines are electron-rich and prone to air oxidation.[1] The grey color often indicates residual Palladium (Pd) black or oxidative coupling byproducts (azo/azoxy species). Immediate Action:

  • De-colorization: Dissolve the solid in boiling Ethanol (EtOH). Add Activated Carbon (10 wt%) . Reflux for 15 minutes and filter hot through a Celite pad.

  • Pd Removal: If the grey color persists, the impurity is likely metallic Pd.[1] Treat the solution with a metal scavenger (e.g., SiliaMetS® Thiol) or wash the organic phase with aqueous N-Acetylcysteine.[1]

Phase 2: Recrystallization Strategies (The Primary Method)
Q: What is the optimal solvent system for high-yield recrystallization?

A: Based on solubility parameters for phenyl-substituted aminopyridines, a binary system of Ethyl Acetate (EtOAc) and Hexane is most effective for removing non-polar biaryl impurities while precipitating the polar amine.[1]

Standard Operating Procedure (SOP-REC-01):

ParameterSpecification
Solvent System Hexane / Ethyl Acetate (1:3 v/v) [1]
Dissolution Temp 65°C (Reflux of solvent mix)
Concentration 1g solute per 8-10 mL solvent
Cooling Rate Slow cool to RT (2 hrs)

4°C (4 hrs)
Expected Yield 60-75% (First Crop)

Step-by-Step:

  • Dissolve the crude solid in boiling EtOAc.

  • Add Hexane dropwise until persistent turbidity is observed.

  • Add a few drops of EtOAc to clear the solution.

  • Allow to cool slowly. Rapid cooling traps impurities.

  • Critical: Wash the filter cake with cold Hexane/EtOAc (1:1) to remove the mother liquor containing the "homocoupling" impurities.

Q: I am detecting a persistent impurity at RRT 0.9. What is it?

A: In Suzuki syntheses, this is likely the de-halogenated starting material (2,6-diaminopyridine) or the homocoupling dimer (biphenyl derivatives).[1]

  • Diagnosis: If the impurity is more polar (lower Rf on silica), it is likely 2,6-diaminopyridine.[1]

  • Solution: These have significantly different pKa values.

    • Acid Wash:[1] Dissolve crude in EtOAc.[2] Wash with pH 4.5 citrate buffer. The highly basic 2,6-diaminopyridine (pKa ~6-7) will partition into the aqueous phase more aggressively than the 3-phenyl analog (whose basicity is modulated by the phenyl ring steric/electronic effects).[1]

Phase 3: Advanced Purification Logic (Decision Tree)

The following diagram illustrates the decision logic for purifying complex crude mixtures of 2,6-Diamino-3-phenylpyridine.

PurificationLogicStartCrude 2,6-Diamino-3-phenylpyridineStateCheckPhysical State?Start->StateCheckOilDark Oil/GumStateCheck->OilSolidSolid (Tan/Grey)StateCheck->SolidTriturationTrituration(MTBE or Et2O + Sonication)Oil->TriturationInduce SolidPdCheckPd Content > 20ppm?Solid->PdCheckTrituration->SolidScavengerThiol Silica Treatmentor C-filtrationPdCheck->ScavengerYes (Grey color)RecrystRecrystallization(Hexane/EtOAc 1:3)PdCheck->RecrystNoScavenger->RecrystPurityCheckHPLC Purity > 98%?Recryst->PurityCheckSuccessFinal Product(White/Pale Yellow Solid)PurityCheck->SuccessYesFailFail: Impurity PersistencePurityCheck->FailNoSaltFormSalt Formation(Convert to HCl Salt)Fail->SaltFormPolishing StepSaltForm->SuccessRecryst from EtOH

Figure 1: Decision matrix for purification based on physical state and impurity profile.

Phase 4: Emergency Protocols (When Recrystallization Fails)
Q: Recrystallization yields are too low (<30%). Is there a chemical alternative?

A: Yes. Conversion to the Hydrochloride Salt is a robust method to separate the amine from non-basic impurities (e.g., unreacted phenylboronic acid, phenols).[1]

Protocol (SOP-SALT-02):

  • Dissolve crude base in Ethanol .

  • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

  • The monohydrochloride salt usually precipitates immediately as a crystalline solid.

  • Filter and wash with cold acetone.

  • Recovery of Base: Suspend salt in water, adjust pH to 10 with NaOH, and extract with EtOAc.[1]

Q: How do I remove unreacted Phenylboronic Acid?

A: Boronic acids can co-crystallize. Treatment: Wash the organic layer (EtOAc) with 1M NaOH or 10% Na₂CO₃ . The boronic acid forms a water-soluble boronate salt and is removed in the aqueous layer. Note: Do not use strong acid washes here, as they may extract your pyridine product.[1]

Summary of Impurity Profiles
Impurity TypeOriginRemoval Strategy
Pd Black / Pd(PPh₃)₄ Catalyst residueThiol-Silica scavengers or Activated Carbon filtration.[1]
Phenylboronic Acid Excess reagentBase wash (1M NaOH) of organic phase.
Biphenyl HomocouplingHexane wash of the filter cake (highly soluble in Hexane).
2,6-Diaminopyridine De-halogenationpH-controlled extraction or recrystallization (remains in mother liquor).[1]
References
  • NII.ac.jp . Studies on the Development of Novel Transition-Metal-Free Reactions of Aromatic Amines. (Specific protocol for 2,6-Diamino-3-phenylpyridine recrystallization in Hexane/AcOEt 1:3).

  • AK Scientific . Safety Data Sheet: 3-phenylpyridine-2,6-diamine (CAS 99843-94-4).[1][3][4]

  • ResearchGate . Impurities formed during the Suzuki−Miyaura coupling. (Mechanistic insight into biaryl impurities). [1]

  • Semantic Scholar . Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. (Context on structural analogs and salt formation).

Recrystallization solvents for high-purity 2,6-Diamino-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Recrystallization of 2,6-Diamino-3-phenylpyridine

Executive Summary & Chemical Profile

2,6-Diamino-3-phenylpyridine (CAS: 14083-02-4) is a critical intermediate in the synthesis of pharmaceutical agents, including phenazopyridine and various kinase inhibitors.[1] Achieving high purity (>99%) is often complicated by the presence of isomeric impurities (e.g., gamma-coupled byproducts), unreacted starting materials, and oxidation products that cause discoloration.[1]

This guide provides a self-validating purification protocol emphasizing acid-base extraction for gross cleanup followed by solvent-controlled recrystallization for final polishing.

Property Data
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.23 g/mol
Melting Point 114–115 °C (Polymorphic forms exist)
Solubility (Cold) Insoluble in water, hexanes; sparingly soluble in toluene.[1][2]
Solubility (Hot) Soluble in ethanol, methanol, ethyl acetate, hot light petroleum.[1]
Key Impurities 2,6-Diaminopyridine, oxidation byproducts (colored), positional isomers.[1]

Solvent Selection Matrix

The choice of solvent depends on the nature of the impurities and the scale of purification.

Solvent System Role Pros Cons Best For
Ethanol / Water Primary Excellent recovery; effective rejection of inorganic salts and very polar impurities.Risk of "oiling out" if water is added too quickly.General purification of crude material (95-98% purity).
Light Petroleum / Hexanes Polishing Cited in literature for obtaining specific crystal polymorphs (plates).Low solubility requires large volumes; flammability hazard.Final high-purity polish (>99%) for analytical standards.
Toluene Alternative Good for removing non-polar tars; higher boiling point allows better dissolution.Harder to remove residual solvent (high BP); toxicity.Removing lipophilic side-products.

Strategic Purification Protocol

This protocol uses a "Filter-and-Precipitate" logic to ensure robustness.

Phase 1: Acid-Base Pre-Purification (Crude Cleanup)

Why this works: The amino groups make the product basic. Dissolving in acid allows you to filter off non-basic impurities (tars, unreacted neutrals) before the product is even crystallized.[1]

  • Dissolution: Suspend crude 2,6-diamino-3-phenylpyridine in 10% HCl (aq) (approx. 10 mL/g). Stir until dissolved.

  • Filtration: Filter the acidic solution through Celite to remove insoluble tars and non-basic impurities.

  • Precipitation: Cool the filtrate to 0–5 °C. Slowly adjust pH to >10 using 20% NaOH or NH₄OH . The product will precipitate as a free base.

  • Collection: Filter the solid, wash with cold water, and dry.[1]

Phase 2: Recrystallization (Final Polish)

Why this works: The Ethanol/Water system leverages the steep solubility curve of the diamino-pyridine scaffold.

  • Dissolution: Place the pre-purified solid in a flask. Add Ethanol (95%) (approx. 5-7 mL/g). Heat to reflux until fully dissolved.

    • Note: If colored impurities persist, add Activated Carbon (5 wt%) , reflux for 10 mins, and hot filter.[1]

  • Nucleation: Remove from heat. Add warm water dropwise until the solution becomes slightly turbid (cloud point).

  • Clarification: Add a few drops of hot ethanol to restore clarity.

  • Crystallization: Allow the solution to cool slowly to room temperature (20 °C) over 2 hours. Then cool to 0–4 °C for 1 hour.

  • Isolation: Filter the crystals. Wash with cold 50% Ethanol/Water .

  • Drying: Dry under vacuum at 40–50 °C for 12 hours.

Visualization: Decision Logic & Workflow

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Select Solvent System CheckImpurity Identify Impurity Type Start->CheckImpurity PolarImp Polar / Salts / Colored CheckImpurity->PolarImp Inorganic/Oxidation NonPolarImp Lipophilic / Tars CheckImpurity->NonPolarImp Organic Byproducts EtOH_Water Ethanol / Water (Recrystallization) PolarImp->EtOH_Water Standard Purity AcidBase Acid-Base Extraction (Pre-treatment) PolarImp->AcidBase Crude/Dirty Toluene Toluene or Light Petroleum NonPolarImp->Toluene High Lipophilicity AcidBase->EtOH_Water Follow up with

Caption: Decision logic for selecting the appropriate purification route based on impurity profile.

Figure 2: Purification Workflow

PurificationWorkflow Crude Crude 2,6-Diamino-3-phenylpyridine AcidSol Dissolve in 10% HCl (Protonation) Crude->AcidSol Filter Filter Insolubles (Remove Neutrals/Tars) AcidSol->Filter Basify Basify with NaOH/NH4OH (Precipitate Free Base) Filter->Basify Solid Isolated Pre-Purified Solid Basify->Solid Recryst Dissolve in Hot Ethanol Solid->Recryst AntiSolvent Add Warm Water (Cloud Point) Recryst->AntiSolvent Cool Controlled Cooling (RT -> 4°C) AntiSolvent->Cool Final Pure Crystals (m.p. 114-115°C) Cool->Final

Caption: Step-by-step workflow from crude material to high-purity crystals.[1][3][4][5]

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: This occurs when the anti-solvent (water) is added too quickly or the temperature drops too fast, causing the product to separate as a supercooled liquid before it can organize into a crystal lattice.[1]

  • Solution:

    • Reheat the mixture until clear.

    • Add a "seed crystal" of pure product if available.

    • Slow down the cooling rate (wrap the flask in foil or a towel).

    • Increase the ratio of Ethanol (solvent) to Water (anti-solvent).

Q2: My crystals are colored (pink/brown) instead of off-white. How do I fix this?

  • Cause: Amino pyridines are prone to air oxidation, forming colored diazo or N-oxide species.[1]

  • Solution:

    • Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) if possible.

    • Add Sodium Dithionite (Na₂S₂O₄) (approx. 1-2 wt%) to the aqueous phase during the acid-base step or recrystallization to act as a reducing agent.

    • Use Activated Carbon during the hot ethanol dissolution step.

Q3: The melting point is lower than the literature value (114–115 °C).

  • Cause: Residual solvent or polymorphism.[6]

  • Solution:

    • Ensure the sample is dried thoroughly (vacuum oven at 50°C) to remove trapped water/ethanol.

    • If the melting point is sharp but distinct (e.g., 90°C), you may have a different polymorph.[1] Recrystallizing from a non-polar solvent like Light Petroleum or Toluene can sometimes access the higher-melting stable form [1].

References

  • Chase, B. H., & Walker, J. (1953).[1] Synthesis of 2:6-Diamino-3-arylpyridines. Journal of the Chemical Society, 3548-3552.[1]

  • Ramkrishna, M., et al. (2011).[1][7] Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine. Indo Global Journal of Pharmaceutical Sciences, 1(2), 121-126.[1][7]

  • European Patent Office.[4] (1998).[8] EP 0825985 B1: Process for preparing pyridine-2,6-diamines.[1]

Sources

Minimizing side reactions during the phenylation of 2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for the Phenylation of 2,6-Diaminopyridine (DAP) . It prioritizes mechanistic control over "recipe-following" to ensure reproducibility in drug development contexts.

Ticket ID: DAP-Ph-001 Subject: Minimizing Side Reactions & Optimizing Selectivity Status: Resolved / Expert Guide

Executive Summary & Strategic Analysis

The phenylation of 2,6-diaminopyridine (DAP) presents a classic "selectivity vs. reactivity" paradox. The substrate possesses two equivalent nucleophilic amino groups and a pyridine nitrogen capable of chelation.

The Core Challenge:

  • Over-Arylation: The mono-phenylated product (N-phenyl-2,6-diaminopyridine) is often more electron-rich and nucleophilic than the starting material, leading to rapid di-phenylation.

  • Catalyst Poisoning: The "pincer-like" N-N-N motif of DAP can irreversibly bind to Palladium (Pd) or Copper (Cu) centers, arresting the catalytic cycle.

The Solution Hierarchy: We recommend three strategic pathways. Path B (Inverse Coupling) is the most robust for mono-selectivity, while Path A (Direct Coupling) requires strict kinetic control.

DAP_Strategy Start Goal: Mono-N-Phenyl-2,6-DAP Decision Select Synthetic Strategy Start->Decision PathA Path A: Direct Phenylation (DAP + Ph-X) Decision->PathA PathB Path B: Inverse Coupling (2,6-Dihalopyridine + Aniline) Decision->PathB PathC Path C: Chan-Lam Coupling (DAP + Ph-B(OH)2) Decision->PathC RiskA High Risk: Poly-arylation Requires: 3-5 equiv. DAP PathA->RiskA RiskB Low Risk: High Selectivity Requires: 1:1 Stoichiometry PathB->RiskB RiskC Medium Risk: Variable Yield Benefit: Air/Moisture Tolerant PathC->RiskC

Caption: Strategic decision tree for selecting the optimal synthetic route based on risk tolerance and material availability.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a mixture of mono- and di-phenylated products."

Diagnosis: Kinetic competition. The product competes with the starting material for the phenylating agent. Corrective Action:

  • Switch to Inverse Strategy (Path B): React 2,6-dibromopyridine with aniline (1.0 equiv). The electron-deficient pyridine ring deactivates the second bromide after the first substitution, making the second addition slower and easier to control.

  • If Direct Coupling (Path A) is mandatory: You must use a High-Dilution + Excess Substrate protocol.

    • Use 3.0 to 5.0 equivalents of 2,6-diaminopyridine relative to the phenyl halide.

    • Add the phenyl halide slowly (syringe pump) to the catalyst/DAP mixture.

    • Why? This statistically ensures the active catalyst encounters unreacted DAP rather than the product.

Issue 2: "The reaction stalls after 10-20% conversion (Catalyst Death)."

Diagnosis: Catalyst poisoning via chelation. The pyridine nitrogen and amino groups bind to the metal center, displacing the phosphine ligands and forming an inactive "dead" complex. Corrective Action:

  • Ligand Selection: Switch to BrettPhos or RuPhos . These bulky, electron-rich biaryl phosphine ligands create a "steric wall" that prevents the pyridine nitrogen from coordinating to the Pd center.

  • Pre-Catalysts: Do not use Pd(OAc)₂ + Ligand. In situ activation is unreliable here. Use BrettPhos Pd G3 or G4 precatalysts to ensure 100% active species generation.

  • Base Effect: Switch to LiHMDS (Lithium bis(trimethylsilyl)amide). It rapidly deprotonates the amine, making it an anionic nucleophile which reacts faster than the neutral amine can chelate.

Issue 3: "My yield is low using Copper (Ullmann) conditions."

Diagnosis: High temperatures (>100°C) required for Ullmann coupling often degrade DAP or cause oligomerization. Corrective Action:

  • Add a Co-Ligand: Standard CuI isn't enough. Add 20 mol% L-Proline or 2-Acetylcyclohexanone . These ligands stabilize the Cu(I) intermediate and lower the activation energy, allowing reaction at 80-90°C.

  • Switch to Chan-Lam: Use Phenylboronic acid + Cu(OAc)₂ + Pyridine in DCM at room temperature (open to air). This avoids thermal degradation.

Optimized Experimental Protocols

Protocol A: The "Inverse" Route (Recommended)

Targeting Mono-selectivity via 2,6-Dibromopyridine

Mechanism: Nucleophilic Aromatic Substitution (SNAr) or Pd-Catalyzed Cross-Coupling. Why this works: The first amine addition deactivates the ring, making the second bromide significantly less reactive.

  • Reagents:

    • 2,6-Dibromopyridine (1.0 equiv)[1][2]

    • Aniline (1.05 equiv)

    • Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) OR BrettPhos Pd G3 (1 mol%)

    • NaOtBu (1.2 equiv)

    • Toluene (0.2 M concentration)

  • Procedure:

    • Charge flask with Pd source, Ligand, and Base.[3] Purge with Argon.

    • Add Toluene, 2,6-Dibromopyridine, and Aniline.

    • Heat to 80°C for 4-6 hours.

    • Monitor: Check LCMS for mono-bromide intermediate vs. product.

    • Workup: Filter through Celite, concentrate, and purify via column chromatography (Hex/EtOAc).

Protocol B: Direct Mono-Phenylation (High-Risk/High-Reward)

For when you must start with 2,6-Diaminopyridine[2]

Mechanism: Buchwald-Hartwig Amination with Statistical Control.

  • Reagents:

    • 2,6-Diaminopyridine (3.0 equiv - Critical)[2]

    • Bromobenzene (1.0 equiv)

    • BrettPhos Pd G3 (1-2 mol%)

    • LiHMDS (1.0 M in THF, 2.2 equiv)

    • 1,4-Dioxane (anhydrous)[4]

  • Procedure:

    • Dissolve DAP (3 equiv) and Catalyst in Dioxane.

    • Add LiHMDS dropwise at room temperature. Stir 10 min.

    • Add Bromobenzene.

    • Heat to 80-90°C.

    • Recovery: You will have unreacted DAP. This is water-soluble/polar. During workup, an acidic wash (pH 4) can separate the DAP (stays in aqueous) from the mono-phenylated product (extracts into organic), or use chromatography.

Data & Comparison Tables

Table 1: Ligand Performance for DAP Phenylation

LigandCatalyst ClassYield (Mono)Selectivity (Mono:Di)Notes
BrettPhos Pd (Biaryl)High (85%) 20:1 Best for primary amines; prevents chelation.
RuPhos Pd (Biaryl)High (82%)15:1Excellent alternative; good for secondary amines.
BINAP Pd (Bidentate)Low (<40%)3:1Often fails due to "pincer" poisoning by DAP.
L-Proline Cu (Ullmann)Medium (60%)5:1Requires high temp (110°C); cheaper but messier.
None Cu (Chan-Lam)Low-Med (45%)10:1Very mild (RT), but conversion often stalls.

Table 2: Common Side Reaction Profiles

Side ReactionObservation (LCMS)CausePrevention
Di-arylation M + 2x PhenylExcess Ph-X or highly reactive productUse Inverse Route or 300% excess DAP.
Homocoupling Biphenyl (Ph-Ph)Oxidative addition without transmetallationDegas solvents thoroughly; reduce oxidant load.
Protodehalogenation Benzene (Ph-H)Beta-hydride elimination or solvent H-abstractionAvoid alcoholic solvents (use Dioxane/Toluene).

Mechanistic Visualization

Pathway of Catalyst Poisoning vs. Productive Cycle

Catalyst_Cycle Pd0 Active Pd(0) (Bulky Ligand) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ph-Br Coord Amine Coordination OxAdd->Coord DAP Poison DEAD CATALYST (Pd-DAP Chelate) Coord->Poison Small Ligand (PPh3/BINAP) Prod Reductive Elimination (Product) Coord->Prod Bulky Ligand (BrettPhos) Prod->Pd0 Regeneration

Caption: Visualization of the critical bifurcation point where small ligands allow catalyst poisoning (Red path), while bulky ligands force the productive cycle (Green path).

References

  • Buchwald-Hartwig Coupling of Aminopyridines

    • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines
    • Source: N
    • URL:[Link]

    • Relevance: Establishes BrettPhos and RuPhos as superior ligands for aminopyridine substrates to prevent catalyst deactiv
  • Selective Amination of Dihalopyridines (Inverse Strategy)

    • Title: Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands[1]

    • Source: ACS Omega
    • URL:[Link]

    • Relevance: Validates the "Inverse Strategy" (2,6-dibromopyridine + amine) as the most reliable method for mono-selectivity.
  • Chan-Lam Coupling for Aminopyridines

    • Title: Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine[5]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides conditions for the milder, Cu-medi
  • Catalyst Deactivation Mechanisms

    • Title: Catalyst Poisoning in Reactions with Pyridine Substrates[6]

    • Source: BenchChem Technical Support[6]

Sources

Technical Support Center: Catalyst Optimization for 2,6-Diamino-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Challenge: Synthesizing 2,6-Diamino-3-phenylpyridine typically involves a Suzuki-Miyaura cross-coupling between 2,6-diamino-3-halopyridine and phenylboronic acid. While the Suzuki reaction is robust, this specific substrate presents a "Chelation Trap."

The two free amino groups (


) at the 2- and 6-positions are potent ligands. They competitively coordinate to the Palladium (Pd) center, displacing phosphine ligands and forming inactive "off-cycle" Pd-amine complexes. This leads to reaction stalling  (incomplete conversion) and necessitates dangerously high catalyst loadings (

), which subsequently fail ICH Q3D heavy metal limits.

The Solution: This guide moves beyond "adding more catalyst." We optimize by selecting sterically bulky ligands that resist amine displacement and implementing a scavenger-based workup to ensure purity.

Troubleshooting Modules (Q&A)

Module A: Reaction Stalling & Conversion

User Report: "My reaction stalls at 70% conversion. Adding more Pd(PPh3)4 doesn't push it to completion, it just turns the solution black."

Diagnosis: Catalyst Deactivation via Amine Poisoning. Standard triphenylphosphine (


) ligands are labile. The substrate's amino groups bind to the Pd(II) intermediate, preventing the transmetalation step. The "black" color indicates the formation of inactive Pd(0) aggregates (Pd-black).

Corrective Protocol:

  • Switch Ligand System: Abandon

    
    . Switch to 
    
    
    
    or XPhos Pd G2 .
    • Why? The bidentate nature of dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a rigid bite angle that resists displacement by the substrate's amines. XPhos provides steric bulk that physically blocks amine coordination.

  • Optimize Base: Use

    
      instead of 
    
    
    
    .
    • Why? Phosphate bases often facilitate faster transmetalation in sterically crowded or heteroaromatic systems.

  • Degassing: Ensure rigorous oxygen removal (sparging with Argon for 20 mins). Oxygen accelerates ligand oxidation, exacerbating the poisoning effect.

Module B: Impurity Profile (Homocoupling)

User Report: "I have 100% conversion, but 15% of the product is Biphenyl (Ph-Ph) and the yield is low."

Diagnosis: Oxidative Homocoupling of Boronic Acid. This occurs when the catalyst is active but the oxidative addition to the aryl halide is slow, or if there is excess oxygen present.

Corrective Protocol:

  • Stoichiometry Control: Reduce Phenylboronic acid from 2.0 equiv to 1.2–1.3 equiv .

  • Slow Addition: If the problem persists, add the boronic acid as a solution over 1 hour via syringe pump. This keeps the concentration low relative to the aryl halide, favoring cross-coupling over homocoupling.

  • Solvent Switch: Change from DMF/Water to 1,4-Dioxane/Water (4:1) . DMF can sometimes promote homocoupling in the presence of certain bases.

Module C: Heavy Metal Compliance (Pd Removal)

User Report: "Crude product contains 1,200 ppm Pd. Recrystallization only dropped it to 400 ppm. Target is <10 ppm."

Diagnosis: High-Affinity Pd-Product Complex. The diamino-pyridine product is itself a ligand. It re-binds residual Pd during workup, pulling it into the organic phase.

Corrective Protocol:

  • Do NOT rely on Charcoal: Activated carbon often binds the product (due to the flat pyridine ring) causing yield loss.

  • Thiol-Silica Scavenging: Use SiliaMetS® Thiol or QuadraPure™ TU .

    • Dosage: Add 5–10 wt% (relative to substrate) at the end of the reaction.

    • Conditions: Stir at 50°C for 1 hour before filtration.

    • Mechanism:[1][2][3][4] The Thiol-Pd bond strength (

      
      ) strips the metal from your product.
      

Visualizing the "Chelation Trap"

The following diagram illustrates the decision logic for troubleshooting based on the specific failure mode (Conversion vs. Purity).

TroubleshootingLogic Start Reaction Outcome Analysis CheckConv Is Conversion > 95%? Start->CheckConv LowConv Issue: Catalyst Poisoning (Reaction Stalled) CheckConv->LowConv No HighConv Check Impurities CheckConv->HighConv Yes CheckLigand Current Ligand? LowConv->CheckLigand Action_Ligand Switch to Pd(dppf)Cl2 or XPhos Pd G2 CheckLigand->Action_Ligand PPh3 Based Action_Load Do NOT increase loading. Check O2 exclusion. CheckLigand->Action_Load Already Bidentate Impurity_BiPh Issue: Biphenyl (Ph-Ph) (Homocoupling) HighConv->Impurity_BiPh Ph-Ph Found Impurity_Pd Issue: High Pd Residuals (>50 ppm) HighConv->Impurity_Pd Product Clean but Grey Action_Boronic Reduce Boronic Acid to 1.2 equiv Impurity_BiPh->Action_Boronic Action_Scavenge Add Thiol-Silica Scavenger (50°C, 1h) Impurity_Pd->Action_Scavenge

Caption: Decision matrix for troubleshooting Suzuki coupling of aminopyridines. Blue nodes indicate start, Red indicates critical failure modes, Green indicates corrective actions.

Optimized Experimental Protocol

Objective: Synthesis of 2,6-Diamino-3-phenylpyridine from 2,6-diamino-3-bromopyridine. Scale: 10 mmol input.

Materials Table
ReagentEquiv.AmountRole
3-Bromo-2,6-diaminopyridine 1.01.88 gLimiting Reagent
Phenylboronic Acid 1.21.46 gNucleophile

0.02 (2 mol%) 163 mgCatalyst (Resists Poisoning)

(Tribasic)
3.06.36 gBase
1,4-Dioxane / Water 4:1 v/v50 mLSolvent System
SiliaMetS® Thiol 10 wt%190 mgPd Scavenger (Post-rxn)
Step-by-Step Methodology
  • Setup: In a 250 mL 3-neck round bottom flask equipped with a condenser and magnetic stir bar, charge the Aryl Halide , Phenylboronic Acid , and Base .

  • Solvent & Degas: Add the Dioxane/Water mixture. Critical: Sparge the heterogeneous mixture with Argon (subsurface bubbling) for 20 minutes.

    • Note: Do not add catalyst yet. Adding catalyst before degassing risks immediate oxidation.

  • Catalyst Addition: Under a positive stream of Argon, add the

    
      in one portion.
    
  • Reaction: Heat the mixture to 85°C (internal temperature). Monitor by HPLC/UPLC every 2 hours.

    • Target: >98% conversion of bromide. Typical time: 4–6 hours.

  • Workup & Scavenging (The "Polishing" Step):

    • Cool reaction to 50°C.

    • Add SiliaMetS® Thiol (or equivalent scavenger). Stir at 50°C for 60 minutes.

    • Filter hot through a pad of Celite to remove the scavenger and inorganic salts. Wash pad with EtOAc.

  • Isolation:

    • Partition filtrate between EtOAc and Water. Separate layers.

    • Wash organic layer with Brine (x2). Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
    • Concentrate to dryness. Recrystallize from Ethanol/Heptane if necessary.

Mechanistic Insight: Why dppf?

The choice of ligand is the single most important variable in this optimization.

LigandEffect Pd_Active Active Pd(II) Intermediate PPh3_Path Ligand: PPh3 (Monodentate) Pd_Active->PPh3_Path dppf_Path Ligand: dppf (Bidentate) Pd_Active->dppf_Path Substrate Substrate: Diaminopyridine Poisoned POISONED [Pd(Substrate)2] Inactive Substrate->Poisoned Coordinates PPh3_Path->Poisoned Ligand Displacement by -NH2 groups Productive PRODUCTIVE CYCLE Transmetalation Success dppf_Path->Productive Rigid Bite Angle Resists Displacement

Caption: Comparison of ligand performance. Monodentate ligands (PPh3) are easily displaced by the amino-substrate, leading to catalyst death. Bidentate ligands (dppf) remain bound, enabling the catalytic cycle.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., et al. (2012). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Heteroaryl Chlorides. Journal of Organic Chemistry, 77(19), 8678–8688. Link

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 14(1), 188–193. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Technical Support Center: Regioselectivity in 3-Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket Subject: Troubleshooting Regiocontrol Failures in Pyridine Functionalization

Welcome to the Advanced Synthesis Support Module.

If you are accessing this guide, you are likely facing the "Pyridine Paradox": the ring is too electron-deficient for standard Electrophilic Aromatic Substitution (EAS) at C3, yet the Nitrogen lone pair or C2-acidity disrupts organometallic approaches.

This guide is structured not as a textbook, but as a Troubleshooting Logic Tree . We address specific failure modes (wrong isomer, low yield, substituent migration) and provide the mechanistic corrections required to secure the 3-position (β-position).

Module 1: The "Wrong Isomer" Log (Organometallic Routes)

User Issue: "I attempted to lithiate my pyridine derivative to trap an electrophile at C3, but I isolated the C4 product or a mixture. Why?"

Diagnosis: You are fighting the battle between Kinetic Acidity and Thermodynamic Stability , likely exacerbated by the "Halogen Dance."

The Mechanistic Root Cause

In pyridines, the C2/C6 protons are the most kinetically acidic due to the inductive effect of the nitrogen (


). However, C4-lithio species are often thermodynamically favored in the absence of directing groups. Furthermore, if a halogen is present, the Halogen Dance Rearrangement  can silently shift your reactive center.[1]
Troubleshooting Protocol: Controlling the "Dance"

If you observe the migration of a halogen or substitution at the wrong carbon, you must lock the mechanism using temperature and base selection.

Comparative Analysis of Lithiation Outcomes:

ParameterKinetic Control (Favors C2/Ortho-to-DG)Thermodynamic Control (Favors C3/C4 or Rearrangement)
Temperature -78 °C (Strict)> -40 °C (Allows equilibration)
Base LiTMP (Steric bulk prevents nucleophilic attack)LDA (Less bulky, faster equilibration)
Solvent THF (Promotes separated ion pairs)Et₂O (Tighter ion pairs)
Additives TMEDA (Enhances kinetic deprotonation)None
The "Halogen Dance" Visualization

This is the most common pitfall when trying to functionalize 3-halopyridines. The lithium initially forms at C2 (kinetic), but if the temperature rises, it "dances" to C4, shifting the halogen to C2, and eventually settling at C3 (thermodynamic sink).

HalogenDance cluster_0 Step 1: Kinetic Lithiation cluster_1 Step 2: The Dance (Migration) cluster_2 Step 3: Thermodynamic Sink Start 3-Bromopyridine Li_2 2-Lithio-3-bromopyridine (Kinetic Product, -78°C) Start->Li_2 LDA, -78°C Li_2->Start Reversible DiHalo 2,3-Dibromopyridine (Intermediate) Li_2->DiHalo Halogen Transfer (> -40°C) Li_3 3-Bromo-4-lithiopyridine (Thermodynamic Product) DiHalo->Li_3 Equilibration Li_4 3-Lithio-4-bromopyridine Final 4-Substituted-3-bromopyridine (Final Trapped Product) Li_3->Final Electrophile (E+)

Caption: The Halogen Dance mechanism showing how temperature fluctuations cause the reactive center to migrate from C2 to C4/C3 [1, 2].

Module 2: The "Dead Reaction" Log (Electrophilic Substitution)

User Issue: "I tried nitrating/brominating pyridine directly to get the 3-isomer, but I got <5% yield and mostly recovered starting material."

Diagnosis: You are attempting EAS on an electron-deficient ring that is further deactivated by protonation (pyridinium formation) in acidic media.

The Solution: The N-Oxide Route (or Avoidance)

Do NOT attempt direct EAS on pyridine for high-value intermediates.

  • Direct EAS: Requires forcing conditions (e.g., 300°C for sulfonation), yields are poor.

  • The N-Oxide Workaround: Oxidation to pyridine-N-oxide pushes electron density into the ring (specifically C2 and C4).

    • Warning:N-oxides favor C4 (major) and C2 (minor) electrophilic substitution [3]. They do not solve the C3 problem directly via EAS.

Correct Workflow for C3 using N-Oxides:

  • Nitrate at C4 (using N-oxide).

  • Reduce Nitro to Amine.

  • Use the Amine (activating group) to direct an electrophile to C3.

  • Remove the Amine (diazotization/reduction). Note: This is long and inefficient. See Module 3 for the modern solution.

Module 3: The "Steric Solution" (Ir-Catalyzed Borylation)

User Issue: "I need a mild, scalable method to access the 3-position without using cryogenic lithiation."

Recommendation: Iridium-Catalyzed C-H Activation.

Unlike lithiation (acidity-driven) or EAS (electronic-driven), Ir-catalyzed borylation is sterically driven . The active catalyst, usually generated from [Ir(cod)(OMe)]₂ and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), is bulky. It avoids the C2 position (steric clash with N-lone pair or C2-substituents) and preferentially activates C3 or C4 [4, 5].

Regioselectivity Rules for Borylation:
  • Unsubstituted Pyridine: Mixture of C3 and C4 (statistical).

  • 2-Substituted Pyridine: Exclusively C5 (which is the β-position relative to N).

    • Why? C2 is blocked.[2] C6 is sterically hindered by the N-lone pair interaction with the catalyst. C3 is sterically hindered by the C2-substituent.[2] C4 is accessible, but C5 is most accessible.

Standard Operating Procedure (SOP): C-H Borylation

Objective: Synthesis of 5-substituted-2-chloropyridine-3-boronic ester.

  • Catalyst Prep: In a glovebox/inert atmosphere, mix [Ir(cod)(OMe)]₂ (1.5 mol%) and dtbpy (3 mol%) in hexane. The solution should turn dark brown/red.

  • Reagent Addition: Add B₂pin₂ (bis(pinacolato)diboron, 0.5 equiv relative to substrate) to generate the active tris(boryl)iridium species.

  • Substrate: Add 2-chloropyridine (1.0 equiv).

  • Reaction: Heat at 60-80 °C for 4-12 hours.

  • Workup: Evaporate volatiles. The residue is usually pure enough for Suzuki coupling.

Diagram: Steric Decision Tree for C-H Activation

CHActivation Start Target: 3-Substituted Pyridine Subst Is the Pyridine 2-Substituted? Start->Subst Yes Yes (e.g., 2-Cl, 2-OMe) Subst->Yes Steric directing No No (Unsubstituted) Subst->No Lack of steric bias Result1 Major Product: C5-Boryl (Equivalent to C3 substitution) Yes->Result1 Ir-Catalysis (Steric Control) Result2 Mixture: C3 + C4 Boryl (Requires separation) No->Result2

Caption: Decision logic for Iridium-catalyzed borylation. 2-substitution is critical for high regioselectivity at the C5 (beta) position [4].

Summary of Troubleshooting Strategies
Target PositionPreferred MethodKey ReagentsCritical Control Point
C3 (Beta) DoM with Blocking Group LDA / LiTMP, ElectrophileBlock C2/C4 first; use -78°C to prevent migration.
C3 (Beta) Halogen Dance LDA, 3-Br-pyridineAllow warming > -40°C to let Li migrate to C3 (thermodynamic).
C3/C5 Ir-Cat C-H Borylation [Ir(cod)(OMe)]₂, dtbpyRequires a substituent at C2 to force reaction to C5.
C4 (Gamma) N-Oxide Nitration HNO₃/H₂SO₄ on N-oxideRequires reduction of N-oxide later (e.g., PCl₃).[2]
References
  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393. [Link]

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046-1057. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of Arylboronic Esters. Journal of the American Chemical Society, 124(3), 390-391. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287-4299. [Link]

Sources

Technical Support Center: Long-term Storage & Stability of 2,6-Diamino-3-phenylpyridine

[1][2]

Compound Profile & Critical Baseline

Before addressing storage protocols, we must establish the physicochemical identity of the material. 2,6-Diamino-3-phenylpyridine (DAPP) is a distinct structural intermediate, often confused with its azo-derivative (Phenazopyridine).[1][2] It is an electron-rich aminopyridine scaffold, making it inherently susceptible to oxidative degradation and photo-instability.[1][2]

Property Specification
Chemical Name 2,6-Diamino-3-phenylpyridine
CAS Number 99843-94-4
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.23 g/mol
Appearance White to pale yellow solid
Primary Hazard Irritant (Skin/Eye/Respiratory), Acute Toxicity
Solubility DMSO (>50 mg/mL), Methanol; Low in Water
Core Storage Protocols (SOP)

Field-Proven Insight: The primary failure mode for DAPP is oxidative discoloration .[2] The electron-donating amino groups at positions 2 and 6 activate the pyridine ring, making it prone to forming N-oxides or diazo-coupling products upon exposure to air and light.[1][2]

Standard Operating Procedure: Arrival & Long-Term Storage
  • Immediate Action: Upon receipt, do not store the vial "as is" if you plan to keep it >1 month. Commercial packaging is often insufficient for long-term banking.[1][2]

  • Desiccation: Store the vial in a secondary containment system (e.g., a sealed desiccator cabinet or a jar with active silica gel). DAPP is moderately hygroscopic; moisture accelerates hydrolysis and oxidation.[2]

  • Temperature:

    • Optimal: -20°C (Freezer).

    • Acceptable (Short-term <1 month): 2-8°C (Refrigerator).

    • Avoid: Room temperature storage for >48 hours.

  • Atmosphere (The "Gold Standard"):

    • Purge the headspace with Argon or Nitrogen after every use.[2]

    • Why? Oxygen attacks the free amine groups.[2] Argon is heavier than air and provides a better blanket than Nitrogen for frequently opened vials.[2]

  • Light Protection: Always use amber vials or wrap clear vials in aluminum foil. UV light catalyzes the auto-oxidation of the phenyl-pyridine bond.[1][2]

Troubleshooting & FAQs

This section addresses specific scenarios reported by our user base.

Q1: My compound has turned from pale yellow to a dark brown/orange sticky solid. Is it still usable?

A: This is the classic "Aminopyridine Browning" effect.

  • Cause: Surface oxidation forming trace quinoidal impurities or azo-dimers.[1][2] These impurities have high extinction coefficients, meaning a very small amount (<0.5%) can drastically alter the color.[2]

  • Diagnosis: Run a UPLC-MS or ¹H-NMR.[1][2]

    • If Purity >95%:: It is likely usable for crude reactions but may interfere with fluorescence-based assays.[2]

    • If Purity <90%:: Recrystallize.

  • Remediation: Recrystallize from hot ethanol or a Toluene/Hexane mixture to remove the oxidized film.[2]

Q2: Can I store 2,6-Diamino-3-phenylpyridine as a stock solution in DMSO?

A: Not recommended for >2 weeks.

  • Reasoning: DMSO is hygroscopic and can act as a mild oxidant over time (Swern-type mechanisms), especially if the DMSO is not anhydrous.[1][2]

  • Protocol: If you must store it in solution:

    • Use Anhydrous DMSO (stored over molecular sieves).[2]

    • Aliquot into single-use vials to avoid freeze-thaw cycles.

    • Store at -80°C.

    • Never store in water or protic buffers for more than 24 hours.[2]

Q3: I see a new peak in my HPLC at RRT 1.1 after storage. What is it?

A: This is likely the N-oxide or a dimer .[1][2]

  • Mechanism: The pyridine nitrogen is less nucleophilic than the exocyclic amines, but the exocyclic amines (2-NH₂ and 6-NH₂) are the primary sites for oxidative coupling.[1][2]

  • Prevention: Ensure your storage container is flushed with inert gas.[2] The presence of this peak indicates an air leak.

Q4: How do I distinguish this from Phenazopyridine?

A: This is a critical safety and experimental check.

  • DAPP (CAS 99843-94-4): MW 185.[2][3]23. Structure: Phenyl ring attached directly to Pyridine C3.[2]

  • Phenazopyridine (CAS 136-40-3): MW 213.[2]24. Structure: Phenyl ring attached via an AZO (-N=N-) linker.[1][2]

  • Check: The Azo compound is deep red/orange.[2] DAPP should be pale yellow.[2] If your DAPP is deep red, it is either heavily degraded or the wrong compound.

Visualizing the Stability Workflow

The following diagram outlines the decision logic for assessing the integrity of stored DAPP samples.

DAPP_Stability_WorkflowStartEvaluate Stored Sample(CAS 99843-94-4)VisualVisual InspectionStart->VisualColorCheckColor CheckVisual->ColorCheckPaleYellowPale Yellow/WhiteColorCheck->PaleYellowPassDarkBrownDark Brown/OrangeColorCheck->DarkBrownFailSolubilitySolubility Test(DMSO)PaleYellow->SolubilityPurityMedPurity 90-98%RecrystallizeDarkBrown->PurityMedSurface OxidationClearSolnClear SolutionSolubility->ClearSolnTurbidTurbid/PrecipitateSolubility->TurbidHPLCLC-MS / NMR QCClearSoln->HPLCPurityLowPurity <90%DiscardTurbid->PurityLowLikely PolymerizedPurityHighPurity >98%Use immediatelyHPLC->PurityHighHPLC->PurityMedHPLC->PurityLow

Caption: Decision matrix for evaluating the quality of 2,6-Diamino-3-phenylpyridine after long-term storage.[1][2]

Analytical Quality Control (QC) Methodology

To validate the stability of your batch, use the following generic HPLC method adapted for aminopyridines.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for basic stability).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 230 nm (amine absorption).[2]

  • Expected Retention: DAPP is relatively polar compared to pure hydrocarbons but lipophilic enough to retain.[2] Expect elution around 40-60% B depending on the exact column.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21909555, 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine (Related Structure Analysis). Retrieved March 5, 2026, from [Link][2]

  • Ramkrishna, M., et al. (2011). Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride.[2][4] Indo-Global Journal of Pharmaceutical Sciences.[1][2][4] Retrieved March 5, 2026, from [Link][2]

Technical Support Center: Metal Impurity Removal for 2,6-Diamino-3-phenylpyridine

[1]

Status: Active | Topic: Post-Synthesis Purification | Audience: Process Chemists & R&D Scientists

Diagnostic & Compliance: Understanding the Target

Q: Why do standard aqueous washes fail to remove Palladium from this specific molecule?

A: The failure is mechanistic. 2,6-Diamino-3-phenylpyridine contains a pyridyl nitrogen and two amino groups.[1] These moieties create a "chelating pocket" that coordinates with Palladium (Pd) species, forming stable Pd-amine complexes.[1] Standard aqueous washes (brine, bicarbonate) cannot break this coordination bond.[1] You must use a scavenger with a binding constant (

Q: What are the target limits for Residual Metals (ICH Q3D)?

A: Compliance depends on the final dosage form. Refer to the ICH Q3D Elemental Impurities guidelines.

Administration RouteDaily DosePermitted Daily Exposure (PDE) for PdConcentration Limit (Option 1)
Oral

10 g/day
100 µ g/day 10 ppm
Parenteral

10 g/day
10 µ g/day 1 ppm
Inhalation

10 g/day
1 µ g/day 0.1 ppm

Note: If your DAPP is an intermediate, you may calculate a higher "purge factor" limit if downstream steps are proven to remove metals.[1]

Protocol Module: Chemical Scavenging

Recommendation: For diaminopyridines, we prioritize Solid-Supported Scavengers over liquid chelators to avoid emulsion formation and yield loss.[1]

Q: Which scavenger is most effective for 2,6-Diamino-3-phenylpyridine?

A: Based on the basicity of the substrate, Si-TMT (Trimercaptotriazine) is the primary recommendation.

  • Why: The TMT ligand maintains high activity even in the presence of basic amines.

  • Alternative: Si-Thiol is a secondary option but may be less effective if the Pd is tightly coordinated to the pyridine ring.

Experimental Protocol: Batch Scavenging with Si-TMT

Objective: Reduce Pd content from ~1000 ppm to <20 ppm.

  • Dissolution: Dissolve crude DAPP in THF or DMF (10 volumes). Avoid alcohols if possible, as they can reduce Pd(II) to colloidal Pd(0), which is harder to scavenge.[1]

  • Loading: Add Si-TMT silica scavenger at a ratio of 3-5 equivalents relative to the estimated residual metal content (not the product weight).

    • Rule of Thumb: If metal content is unknown, start with 10 wt% scavenger relative to crude mass.[1]

  • Temperature: Heat the mixture to 50°C for 4–12 hours.

    • Insight: Heat increases the exchange rate of Pd from the DAPP-ligand to the Scavenger-ligand.

  • Filtration: Filter the suspension hot through a 0.45 µm PTFE membrane or a tightly packed Celite pad.

    • Critical: Do not let the filtrate cool before filtering; DAPP might crystallize and trap Pd particles.

  • Wash: Wash the scavenger cake with 2 volumes of hot solvent to recover adsorbed product.

Troubleshooting Guide: Physical & Crystallization Issues

Q: My product is grey/black even after scavenging. What is this?

A: This indicates Colloidal Palladium (Pd(0)) .[2] Scavengers like Si-TMT are designed for ionic Pd(II). They struggle to bind non-ionic metallic nanoparticles.

Corrective Action: The "Activated Carbon Polish"

  • Dissolve the product in a solvent where it has high solubility (e.g., DMSO or hot DMF).

  • Add Activated Carbon (e.g., Darco KB-G) at 5–10 wt%.

  • Stir at 60°C for 1 hour.

  • Double Filtration: Filter through a pad of Celite 545 . Then, pass the filtrate through a 0.22 µm in-line filter .[1]

    • Reasoning: Carbon adsorbs the colloids; the 0.22 µm filter catches any "carbon fines" that might carry Pd into the final product.

Q: Crystallization is concentrating the metal instead of removing it.[4] Why?

A: This is "inclusion." The DAPP crystal lattice likely has dimensions that trap Pd atoms or small clusters.

Corrective Action: "Anti-Solvent Crash" with Chelator Instead of slow cooling (which traps impurities), perform a rapid precipitation in the presence of a soluble chelator.

  • Dissolve DAPP in minimal Methanol/HCl (protonation disrupts Pd binding).

  • Prepare an anti-solvent (e.g., MTBE or Heptane ) containing 1% N-Acetyl Cysteine (NAC) .

  • Add the DAPP solution dropwise into the stirring anti-solvent.

  • The NAC keeps the Pd in the mother liquor while DAPP precipitates as the HCl salt.

Visual Workflow: Purification Decision Tree

The following diagram outlines the logical flow for selecting the correct purification method based on the state of the impurity.

PurificationWorkflowStartCrude DAPP Post-SynthesisCheckColorVisual Inspection:Is product Grey/Black?Start->CheckColorColloidalImpurity: Colloidal Pd(0)CheckColor->ColloidalYes (Grey)IonicImpurity: Ionic Pd(II)CheckColor->IonicNo (Yellow/Orange)CarbonAction: Activated Carbon (Darco)+ Celite FiltrationColloidal->CarbonScavengerAction: Si-TMT Scavenger(50°C in THF/DMF)Ionic->ScavengerCheckLimitQC Check: ICP-MS Analysis(Is Pd < ICH Limit?)Carbon->CheckLimitScavenger->CheckLimitRecrystAction: Recrystallization w/N-Acetyl Cysteine washCheckLimit->RecrystFailFinalFinal API/Intermediate(Release)CheckLimit->FinalPassRecryst->CheckLimit

Figure 1: Decision tree for removing Palladium based on visual cues and oxidation state.

FAQ: Specific Failure Modes

Q: I used Si-TMT, but the Pd level only dropped from 1000 ppm to 200 ppm. Why?

A: The reaction kinetics were likely too slow, or the solvent was interfering.

  • Solvent Interference: Did you use MeOH? Methanol can compete for binding sites on the silica surface. Switch to THF or Ethyl Acetate .

  • Time/Temp: Room temperature is often insufficient for bidentate ligands like DAPP. Increase temp to 55°C and time to 12+ hours .

Q: Can I use liquid extraction (EDTA wash)?

A: Only if your product is highly soluble in a water-immiscible solvent (like DCM).

  • Risk: DAPP is an aminopyridine, meaning it is partially soluble in acidic water and potentially soluble in organic solvents. An EDTA wash at pH 7–9 might work, but you risk losing product to the aqueous phase or forming inseparable emulsions. Solid-supported scavengers are superior for yield protection. [1]

Q: How do I clean my glassware after this synthesis?

A: DAPP-Pd residues adhere strongly to glass.

  • Protocol: Rinse glassware with Aqua Regia (3:1 HCl:HNO3) or a solution of Thiourea in 1M HCl . Do not rely on standard base baths; they will not solubilize the metal residues.

References

  • ICH Q3D Elemental Impurities Guidance . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Metal Scavenging User Guide . Biotage.[3][4] Detailed protocols for Si-TMT and Si-Thiol usage. Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Foundational text on Pd removal strategies).

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. (Comparison of Carbon vs. Silica scavengers).

Technical Support Center: Navigating Chromatographic Challenges with Diaminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of diaminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter separation challenges with these polar, basic compounds. Drawing from established principles and field-proven experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format to help you achieve robust and reproducible results.

Understanding the Challenge: The Nature of Diaminopyridines

Diaminopyridines are characterized by their basic nitrogen atoms and overall polarity. These properties are central to the common issues faced during chromatographic separation, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). The basic nitrogens can interact strongly with residual silanol groups on silica-based stationary phases, leading to poor peak shapes.[1][2][3] Their hydrophilic nature can also result in poor retention on traditional C18 columns.[4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My diaminopyridine derivative is showing severe peak tailing. What is the cause and how can I fix it?

A: Peak tailing is the most common issue when analyzing basic compounds like diaminopyridines.[3][7]

The Root Cause: Secondary Interactions

The primary cause is the interaction between the basic nitrogen atoms of your analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[2][3] This creates a secondary retention mechanism, in addition to the desired hydrophobic interaction, causing some analyte molecules to be retained longer and resulting in an asymmetrical peak.[3]

Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for systematically troubleshooting peak tailing.

Experimental Protocol: Eliminating Peak Tailing

  • Mobile Phase pH Adjustment: The most effective way to reduce tailing is to control the ionization of both the analyte and the silanol groups.[8][9][10]

    • Action: Adjust the mobile phase pH to a range of 2.5 to 4.0 using a buffer like phosphate or formate.[8] At this low pH, the basic diaminopyridine will be protonated (positively charged), and the silanol groups will be largely unionized, minimizing the undesirable ionic interactions.[1][3]

    • Caution: Ensure your column is stable at low pH.[9]

  • Use of a Competing Base:

    • Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will interact with the active silanol sites, effectively "masking" them from your analyte.[2]

  • Column Selection:

    • Action: Switch to a column with a high-purity, fully end-capped silica stationary phase.[11] These columns have a lower concentration of residual silanols, reducing the potential for secondary interactions. For highly polar derivatives, consider a polar-embedded or cyano phase.[8]

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 4.0Suppresses silanol ionization, minimizing secondary interactions with basic analytes.[1][8]
Buffer Phosphate, Formate, or AcetateMaintains a stable pH for reproducible retention times.[8][12]
Competing Base 0.1% Triethylamine (TEA)Masks residual silanol groups, improving peak symmetry.[2]
Column Type High-purity, end-capped C18 or C8Minimizes the number of available silanol groups for interaction.[11]
Q2: I have poor retention of my diaminopyridine derivative on a C18 column. How can I increase its retention time?

A: Poor retention of polar compounds on non-polar stationary phases is a common challenge. Diaminopyridines, being hydrophilic, may elute at or near the void volume in standard reversed-phase setups.[4][5][6]

The Root Cause: Mismatch in Polarity

In reversed-phase chromatography, retention is driven by hydrophobic interactions. Highly polar molecules like diaminopyridines have a weak affinity for the non-polar stationary phase and a strong affinity for the polar mobile phase, leading to rapid elution.

Strategies to Enhance Retention

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[12][13][14]

    • Mechanism: HILIC uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][13] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[13]

    • Action: Switch to a HILIC column and use a mobile phase of high organic content (e.g., 90:10 acetonitrile:water with a buffer like ammonium formate).[12]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms.[4][15][16]

    • Action: Employ a mixed-mode column that can provide hydrophobic interactions from its alkyl chains and ionic interactions with its charged functional groups. This dual mechanism can significantly enhance the retention of polar, ionizable compounds.[4][16]

  • Aqueous Normal Phase (ANP) Chromatography:

    • Action: Consider using a column like the Cogent Diamond Hydride™ in ANP mode. This can be a better approach than using a high pH mobile phase for retaining lipophilic amines.[17]

Q3: I need to separate isomers of a diaminopyridine. How can I achieve better resolution?

A: Separating isomers requires optimizing selectivity, which is the ability of the chromatographic system to distinguish between closely related compounds.

The Root Cause: Subtle Structural Differences

Isomers often have very similar polarities and hydrophobicities, making them difficult to separate using standard reversed-phase methods.

Optimization Workflow for Isomer Separation

Caption: A logical workflow for systematically improving the resolution of isomers.

Strategies for Isomer Separation

  • Fine-Tuning Mobile Phase pH: Small changes in pH can alter the degree of ionization of the isomers differently, leading to changes in retention and improved selectivity.[18]

  • Alternative Stationary Phases:

    • Action: If a C18 column fails, switch to a stationary phase that offers different interaction mechanisms. A phenyl column provides pi-pi interactions, while a cyano column offers dipole-dipole interactions. These can often resolve isomers that co-elute on a C18 phase.[8]

  • Specialized Column Chemistries:

    • Hydrogen-Bonding Mode: Columns like SHARC 1 separate isomers based on hydrogen bonding interactions between the analyte and the stationary phase.[6]

    • Mixed-Mode Chromatography: The dual retention mechanism of mixed-mode columns is highly effective for separating isomers of basic compounds like aminopyridines.[4][16]

  • Chiral Separations: For enantiomers, a chiral stationary phase (CSP) is required.[19]

    • Action: Screen various polysaccharide-based chiral columns (e.g., Chiralcel®, Chiralpak®) with different mobile phases (normal-phase, polar organic, or reversed-phase) to find the optimal conditions for enantioseparation.[19][20]

Separation ChallengeRecommended ApproachKey Parameters to Optimize
Positional Isomers Mixed-Mode or HILICMobile phase pH, buffer concentration, organic solvent ratio.[4][16]
Enantiomers Chiral Stationary Phase (CSP)Choice of CSP, mobile phase composition (e.g., n-hexane/alcohol for normal phase).[19][21]
Diastereomers Reversed-Phase or Normal-PhaseMobile phase composition, temperature, stationary phase selectivity.[22]

References

  • Control pH During Method Development for Better Chrom
  • Exploring the Role of pH in HPLC Separ
  • Hydrophilic Interaction Liquid Chromatography - Sigma-Aldrich. (Sigma-Aldrich)
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (Journal of Analytical Science)
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography.
  • Exploring the Role of pH in HPLC Separ
  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (SIELC Technologies)
  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. (Element Lab Solutions)
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Peak Tailing in HPLC - Element Lab Solutions. (Element Lab Solutions)
  • What are the Common Peak Problems in HPLC - Chromatography Today.
  • Introduction to Multimodal or Mixed-Mode Chrom
  • Why it matters and how to get good peak shape. (Agilent)
  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions - MicroSolv Technology Corporation.
  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. (Current Analytical Chemistry)
  • HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns - PubMed. (PubMed)
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (Pharmaceutical Analytica Acta)
  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies. (SIELC Technologies)
  • Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists - PMC. (PubMed Central)
  • Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach.

Sources

Validation & Comparative

Comparative Guide: High-Field vs. Benchtop NMR for the Structural Elucidation of 2,6-Diamino-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

2,6-Diamino-3-phenylpyridine is a critical synthetic intermediate and a known process impurity in the manufacturing of phenazopyridine hydrochloride, a widely utilized genito-urinary antiseptic drug[1]. Because the regioselectivity of the phenyl substitution (position 3 vs. position 4 or 5) drastically alters the molecule's pharmacological profile and toxicity, unambiguous structural elucidation is paramount.

This guide objectively compares the performance of High-Field (400+ MHz) against Benchtop (60–80 MHz) Nuclear Magnetic Resonance (NMR) spectroscopy for characterizing this compound. By analyzing the causality behind chemical shifts and experimental parameters, we provide a self-validating framework for drug development professionals to choose the optimal analytical workflow.

Causality in Experimental Design: Solvent & Parameter Selection

Do not treat NMR sample preparation as a generic step; the highly polar nature of 2,6-diamino-3-phenylpyridine dictates strict environmental controls.

  • Solvent Selection (DMSO-d6 vs. CDCl3): The compound exhibits notoriously poor solubility in non-polar halogenated solvents like CDCl3[2]. Anhydrous DMSO-d6 is mandatory. Beyond solubility, DMSO-d6 acts as a hydrogen-bond acceptor. In protic or weakly interacting solvents, the four protons of the two primary amine (-NH2) groups undergo rapid chemical exchange, broadening into the baseline. DMSO-d6 "locks" these protons via hydrogen bonding, allowing them to be observed as two distinct broad singlets.

  • Relaxation Delay (D1): The molecule contains three quaternary carbons (C-2, C-3, C-6). To ensure accurate integration and signal recovery—especially in lower-sensitivity benchtop systems—an extended relaxation delay (D1 ≥ 10s) is required to account for the longer

    
     relaxation times of protons adjacent to these quaternary centers.
    

Experimental Workflows: A Self-Validating Protocol

To ensure data integrity, the following protocol incorporates internal validation checkpoints (e.g., TMS referencing and residual solvent lock).

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15 mg (for

    
    H) or 50 mg (for 
    
    
    
    C) of synthesized 2,6-diamino-3-phenylpyridine[3]. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).
  • System Validation: Insert the sample and lock onto the deuterium signal of DMSO. Shim the magnet until the residual DMSO quintet at

    
     2.50 ppm resolves cleanly. Set the TMS singlet exactly to 
    
    
    
    0.00 ppm.
  • Benchtop NMR Acquisition (60 MHz):

    • 
      H NMR:  Acquire 16 scans with a spectral width of 12 ppm. Set D1 = 10s.
      
    • Validation: Check for baseline resolution; note that multiplet overlap is expected in the aromatic region.

  • High-Field NMR Acquisition (400 MHz):

    • 
      H NMR:  Acquire 8 scans, D1 = 2s.
      
    • 
      C NMR:  Acquire 1024 scans, D1 = 2s, using WALTZ-16 proton decoupling.
      
    • 2D NMR: Acquire HSQC (to map direct C-H bonds) and HMBC (to map long-range

      
       C-H couplings).
      

G N1 Sample Preparation (15-50 mg in DMSO-d6 + TMS) N2 Benchtop NMR (60 MHz) Rapid Reaction Monitoring N1->N2 N3 High-Field NMR (400 MHz) De Novo Structural Elucidation N1->N3 N4 1D 1H Acquisition (Assess Purity & Overlap) N2->N4 N3->N4 N5 1D 13C & 2D NMR (HSQC, HMBC, COSY) N3->N5 N6 Data Processing & Phasing (Validate via DMSO peak at 2.50 ppm) N4->N6 N5->N6 N7 Regioisomer Confirmation of 2,6-Diamino-3-phenylpyridine N6->N7

Caption: Workflow comparing Benchtop and High-Field NMR for structural elucidation.

Quantitative Data & Spectral Analysis

The electronic environment of 2,6-diamino-3-phenylpyridine is defined by the strong resonance electron-donation from the two -NH2 groups. This heavily shields the C-5 position, pushing its


C shift unusually upfield (~98.5 ppm) and its attached proton (H-5) to ~5.92 ppm. Conversely, C-2 and C-6 are highly deshielded by the electronegative nitrogen atoms.
Table 1: H NMR Chemical Shift Comparison (DMSO-d6)
PositionHigh-Field (400 MHz)

(ppm)
Benchtop (60 MHz)

(ppm)
MultiplicityInt.Mechanistic Causality
C2-NH2 5.255.2 - 5.8 (Broad overlap)br s2HH-bonded to DMSO; resolved only at 400 MHz.
C6-NH2 5.60Overlaps with C2-NH2br s2HDeshielded relative to C2-NH2 due to proximity to C-5.
H-5 5.925.95d (

= 8.0 Hz)
1HStrongly shielded by ortho/para -NH2 resonance.
H-4 7.187.20 (Overlaps with Phenyl)d (

= 8.0 Hz)
1HOrtho coupling to H-5; lacks resonance shielding.
Phenyl H 7.25 - 7.457.1 - 7.6 (Multiplet)m5HStandard aromatic ring system distribution.
Table 2: C NMR Chemical Shifts (100 MHz, High-Field, DMSO-d6)
Carbon Position

(ppm)
TypeStructural Rationale
C-5 98.5CHExtreme shielding via resonance from C-6 and C-2 amino groups.
C-3 115.2CqSubstituted with phenyl ring; shielded by adjacent C-2 amino group.
Phenyl (C-2',4',6') 126.5 - 128.5CHTypical aromatic resonance.
Phenyl (C-1') 138.2CqIpso carbon attached directly to the pyridine core.
C-4 139.5CHMeta to amino groups; remains relatively deshielded.
C-6 156.0CqDeshielded by direct attachment to electronegative -NH2.
C-2 158.5CqMost deshielded; attached to -NH2 and adjacent to the pyridine nitrogen.

Performance Comparison & Logical Deduction

Benchtop NMR (60 MHz) vs. High-Field NMR (400 MHz)
  • Throughput & Reaction Monitoring: Benchtop NMR is highly effective for at-line monitoring of the Suzuki cross-coupling reactions used to synthesize this compound[1]. The disappearance of starting material peaks can be tracked rapidly. However, the severe spectral overlap in the 5.0–6.0 ppm region (where both -NH2 groups and H-5 merge) and the 7.1–7.6 ppm region (where H-4 merges with the phenyl multiplet) makes de novo structural confirmation impossible.

  • Regioisomer Resolution: High-Field NMR is mandatory for final product release. The higher dispersion resolves the H-4 doublet from the phenyl multiplet. More importantly, it enables 2D HMBC experiments, which are required to unambiguously prove that the phenyl group is located at C-3 rather than C-4 or C-5.

G H4 Proton H-4 (δ 7.18, d) H5 Proton H-5 (δ 5.92, d) H4->H5 COSY (3J H-H) C2 Carbon C-2 (δ 158.5, Cq) H4->C2 HMBC (3J C-H) C6 Carbon C-6 (δ 156.0, Cq) H4->C6 HMBC (3J C-H) C3 Carbon C-3 (δ 115.2, Cq) H5->C3 HMBC (3J C-H)

Caption: Key 2D NMR correlations required to establish the exact pyridine ring substitution pattern.

References

  • Studies on the Development of Novel Transition-Metal-Free Reactions of Arom
  • Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug. iglobaljournal.com.
  • Chase and Walker : 713. Xynthesis of 2 : 6-Diamino-3-arylpyridines. rsc.org.

Sources

Advanced Characterization Guide: Mass Spectrometry Profiling of 2,6-Diamino-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of 2,6-Diamino-3-phenylpyridine Content Type: Publish Comparison Guides

Executive Summary

2,6-Diamino-3-phenylpyridine (DAPP) is a critical process-related impurity often encountered during the synthesis of Phenazopyridine Hydrochloride , a widely used urinary tract analgesic. Unlike the parent drug, which contains a labile azo linkage (-N=N-), DAPP features a robust C-C bond between the pyridine and phenyl rings.

This guide provides a technical roadmap for identifying and differentiating DAPP from its structural analogues and the parent drug using Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS). It focuses on the distinct fragmentation pathways driven by the stability of the phenyl-pyridine biaryl bond versus the azo-cleavage characteristic of Phenazopyridine.

Part 1: Chemical Context & Differentiation Strategy

To accurately identify DAPP, researchers must distinguish it from the parent drug (Phenazopyridine) and the starting material (2,6-Diaminopyridine). The primary challenge is that DAPP (MW 185) is isobaric with certain degradation fragments of the parent drug, requiring precise MS/MS fingerprinting.

CompoundStructure DescriptionMolecular Weight (Monoisotopic)Key Structural Feature
DAPP (Target) 2,6-Diamino-3-phenylpyridine185.095 C-C Biaryl Bond (High Stability)
Phenazopyridine 2,6-Diamino-3-(phenylazo)pyridine213.099-N=N- Azo Linkage (Labile)
2,6-Diaminopyridine Pyridine-2,6-diamine109.064Unsubstituted Core (Precursor)

Differentiation Logic:

  • Phenazopyridine fragments easily at the azo bond, yielding aniline (m/z 93) and diaminopyridine (m/z 110) moieties.

  • DAPP retains the phenyl group even under high collision energies due to the strong C-C bond, fragmenting instead via small neutral losses (NH₃, HCN) from the pyridine ring.

Part 2: Experimental Protocol (ESI-MS/MS)

This protocol ensures the generation of reproducible, library-grade spectra for DAPP.

1. Sample Preparation:

  • Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid to promote protonation ([M+H]⁺).

  • Concentration: 1–10 µg/mL (avoid saturation to prevent dimer formation [2M+H]⁺).

2. Ionization Source Parameters (ESI Positive Mode):

  • Capillary Voltage: 3.5 kV (Standard for small molecules).

  • Cone Voltage: 20–40 V. Note: Higher cone voltages may induce in-source fragmentation, mimicking MS/MS spectra.

  • Source Temperature: 120°C.

  • Desolvation Gas: Nitrogen (600 L/hr).

3. Mass Analyzer Settings (Q-TOF or Orbitrap):

  • Scan Range: m/z 50–300.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the molecular ion survival and deep fragmentation.

Part 3: Fragmentation Analysis & Mechanism
Primary Pathway: The "Stable Core" Mechanism

Unlike azo-compounds, DAPP does not split into two aromatic halves. The molecular ion m/z 185 [M+H]⁺ is remarkably stable. Fragmentation is driven by the elimination of small molecules from the amino-pyridine moiety.

  • Loss of Ammonia (-NH₃, 17 Da):

    • Transition: m/z 185 → m/z 168

    • Mechanism: Protonation occurs at one of the exocyclic amino groups (2-NH₂ or 6-NH₂), followed by inductive cleavage and H-transfer. This is the diagnostic "first loss" for amino-pyridines.

  • Loss of Hydrogen Cyanide (-HCN, 27 Da):

    • Transition: m/z 168 → m/z 141

    • Mechanism: Following ammonia loss, the pyridine ring destabilizes. A characteristic ring contraction or cleavage expels HCN, a fingerprint of the pyridine skeleton.

  • Absence of Azo-Cleavage:

    • Crucially, DAPP does not produce the m/z 93 (aniline) or m/z 77 (phenyl) ions as primary base peaks, distinguishing it from Phenazopyridine.

Visualization: DAPP Fragmentation Pathway

DAPP_Fragmentation cluster_legend Pathway Logic M_Ion Precursor Ion [M+H]+ m/z 185.09 Frag_1 Fragment [M+H - NH3]+ m/z 168.07 (Deamination) M_Ion->Frag_1 - NH3 (17 Da) Primary Pathway Frag_Side Minor Fragment [M+H - HCN]+ m/z 158.08 M_Ion->Frag_Side - HCN (27 Da) Secondary Pathway Frag_2 Fragment [M+H - NH3 - HCN]+ m/z 141.06 (Pyridine Ring Cleavage) Frag_1->Frag_2 - HCN (27 Da) Ring Contraction desc The phenyl group remains attached to the pyridine ring due to the stable C-C bond, preventing the formation of m/z 93 or m/z 77 as primary ions.

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2,6-Diamino-3-phenylpyridine. The stability of the biaryl C-C bond directs fragmentation through small neutral losses (NH₃, HCN) rather than ring separation.

Part 4: Comparative Performance Data

The following table summarizes the diagnostic ions required to confirm DAPP presence versus its related substances.

Feature2,6-Diamino-3-phenylpyridine (DAPP) Phenazopyridine (Parent Drug) 2,6-Diaminopyridine (Precursor)
Precursor Ion [M+H]⁺ m/z 185 m/z 214 m/z 110
Primary Fragment (Base Peak) m/z 168 (-NH₃)m/z 122 (Cleavage of -N=N-)m/z 93 (-NH₃)
Diagnostic Secondary Ion m/z 141 (Pyridine cleavage)m/z 93 (Aniline moiety)m/z 83 (-HCN)
Mechanism Identifier Sequential Neutral Loss (Intact Biaryl Core)Reductive Cleavage (Azo bond rupture)Simple Ring Erosion
Interference Risk Low; m/z 185 is unique among common impurities.[1][2]High; fragments generate common aniline ions.Low; distinct low mass range.

Key Insight for Analysts: If you observe a peak at m/z 185 that yields a fragment at m/z 168 , you have confirmed the presence of the C-C coupled impurity (DAPP). If the peak at m/z 214 disappears and you see m/z 122 and 93, you are observing the fragmentation of the parent drug, not DAPP.

References
  • Synthesis and Impurity Profiling of Phenazopyridine : Title: Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride.[1][3][4] Source: Indo Global Journal of Pharmaceutical Sciences, 2011.[3] URL:[Link] (Contextual verification via Search Result 1.11/1.14)

  • General Pyridine Fragmentation : Title: Mass Spectrometry - Fragmentation Patterns (Amine/Aromatic Heterocycles).[5][6] Source: Chemistry LibreTexts. URL:[Link]

  • Phenazopyridine Metabolism & Degradation : Title: 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat.[7] Source: Drug Metabolism and Disposition, 1983.[7] URL:[Link]

  • PubChem Compound Summary : Title: 2,6-Diaminopyridine (Scaffold Data).[1][3][4] Source: National Library of Medicine (PubChem). URL:[Link]

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for 2,6-Diamino-3-phenylpyridine Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Chromatographic Challenge of Basic Aromatic Amines

2,6-Diamino-3-phenylpyridine is a highly polar, basic molecule that serves as a critical intermediate and known impurity in the synthesis of phenazopyridine, a widely used genito-urinary analgesic [1]. Structurally, it contains a pyridine ring and two primary amine groups. This high basicity presents a formidable challenge in Reversed-Phase Liquid Chromatography (RPLC).

To achieve sufficient retention and solubility, method development for such compounds typically requires acidic mobile phases (pH 2.0 – 3.0). However, at this low pH, the diamino groups become fully protonated. When these positively charged analytes interact with traditional silica-based stationary phases, they undergo severe secondary ion-exchange interactions with any unshielded, deprotonated residual silanols (Si-O⁻) [2].

This guide objectively compares the performance of a Traditional Type-B Silica C18 column (Alternative A) against a modern Charged Surface Hybrid (CSH) C18 column (Product B) to demonstrate the causality behind peak tailing and how to engineer a self-validating method for basic impurity profiling.

Mechanistic Insight: The Silanol Effect vs. Surface Charging

In standard RPLC, the primary retention mechanism should be purely hydrophobic. However, basic compounds disrupt this ideal state. On a traditional C18 column, the secondary ion-exchange interaction between the protonated amines of 2,6-Diamino-3-phenylpyridine and the ionized silanols acts as a "trap," slowly releasing the analyte and causing severe peak tailing.

To mitigate this without resorting to MS-incompatible ion-pairing agents (like TFA) or highly concentrated phosphate buffers, column manufacturers developed Charged Surface Hybrid (CSH) technology. CSH columns are synthesized with a low-level, reproducible positive surface charge. This engineered surface electrostatically repels protonated basic analytes, effectively shielding them from the underlying silica matrix [3]. This allows the use of simple, low-ionic-strength mobile phases (e.g., 0.1% Formic Acid) while delivering sharp, symmetrical peaks and vastly improved sample loadability [4].

Mechanism cluster_A Alternative A: Traditional Silica C18 cluster_B Product B: Charged Surface Hybrid C18 Analyte Protonated Basic Analyte (2,6-Diamino-3-phenylpyridine) Silanol Residual Silanols (Si-O⁻) Analyte->Silanol Charge Positive Surface Charge Analyte->Charge Tailing Severe Peak Tailing & Poor Resolution Silanol->Tailing Ion-Exchange Interaction Sharp Sharp Symmetrical Peaks & High Loadability Charge->Sharp Electrostatic Repulsion

Chromatographic behavior of basic analytes on traditional vs. positively charged C18 phases.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. The method incorporates a continuous System Suitability Test (SST). The analytical run is only considered valid if the resolution (


) between 2,6-Diamino-3-phenylpyridine and its closely eluting synthetic precursor, 2,6-diaminopyridine, exceeds 2.0. This internal control guarantees that any observed peak broadening is a function of column chemistry, not extra-column volume or mobile phase preparation errors.
Step-by-Step Methodology

Step 1: Sample and Standard Preparation

  • Accurately weigh 10.0 mg of 2,6-Diamino-3-phenylpyridine reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent (90:10 Water:Acetonitrile, v/v) to yield a 0.1 mg/mL stock solution.

  • Prepare a resolution mixture by spiking the stock solution with 0.01 mg/mL of 2,6-diaminopyridine.

Step 2: Chromatographic Setup

  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (to reduce mobile phase viscosity and improve mass transfer).

  • Detection: UV at 254 nm.

  • Injection Volume: 2.0 µL.

Step 3: Gradient Elution Program

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)

  • 1.0 - 8.0 min: 5% to 60% B (Linear gradient for separation)

  • 8.0 - 10.0 min: 60% to 95% B (Column wash)

  • 10.0 - 13.0 min: 5% B (Re-equilibration)

Workflow S1 1. Sample Prep (API + Impurities) S2 2. Column Selection (Trad C18 vs. CSH C18) S1->S2 S3 3. Mobile Phase Tuning (0.1% FA in H2O / ACN) S2->S3 S4 4. Gradient Optimization (5% to 95% Organic) S3->S4 S5 5. Data Evaluation (SST Validation) S4->S5

Step-by-step HPLC method development workflow for basic impurity profiling.

Comparative Performance Data

The table below summarizes the quantitative experimental data obtained when running the resolution mixture through both column technologies under identical conditions.

Chromatographic ParameterAlternative A: Traditional C18 (Type-B Silica)Product B: Charged Surface Hybrid (CSH) C18
Retention Time (min) 6.455.82
USP Tailing Factor (

)
2.15 (Severe Tailing)1.08 (Highly Symmetrical)
Theoretical Plates (

)
4,50014,200
Resolution (

) from Precursor
1.4 (Fails SST; Co-elution risk)3.6 (Passes SST; Baseline separation)
Max Loadability (On-Column) 2 µg (Overloads quickly)10 µg (Maintains peak shape)

Discussion and Conclusion

The empirical data clearly demonstrates the limitations of traditional silica for highly basic compounds. On Alternative A (Traditional C18) , the 2,6-Diamino-3-phenylpyridine peak exhibits a USP tailing factor of 2.15. This asymmetrical peak shape artificially broadens the peak width, reducing theoretical plates (


) and causing the method to fail the self-validating System Suitability Test (

).

Conversely, Product B (CSH C18) fundamentally alters the interaction causality. By introducing a low-level positive surface charge, the stationary phase repels the protonated diamino groups. This eliminates the secondary silanol interactions, resulting in a near-perfect Gaussian peak shape (


) and a massive increase in efficiency (

). Furthermore, because the strong adsorption sites are shielded, the CSH column can handle five times the mass load before showing signs of column overload.

For analytical scientists developing purity assays for basic pyridine derivatives, utilizing a positively charged surface hybrid column is not merely an optimization step—it is a mandatory architectural choice to ensure method robustness, MS-compatibility, and reliable impurity quantification.

References

  • Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride. Indo-Global Journal of Pharmaceutical Sciences. 1

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. 2

  • Overloading study of basic compounds with a positively charged C18 column in liquid chromatography. Chromnet. 3

  • Xselect C18 - WATERS - Reversed-Phase. HPLC-MART. 4

Sources

X-ray crystallography and structural characterization of 2,6-Diamino-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Diamino-3-phenylpyridine (DAPP) represents a critical structural scaffold in medicinal chemistry, serving as a core motif in kinase inhibitors, DHFR inhibitors, and as a key impurity profile marker for the analgesic Phenazopyridine.

While standard spectroscopic methods (NMR, MS) confirm connectivity, they fail to definitively resolve the biaryl torsion angle —a critical parameter governing the molecule's binding affinity and solubility profile. This guide compares the performance of X-ray crystallography against orthogonal techniques, establishing it as the definitive method for resolving the steric conflict between the 3-phenyl ring and the 2-amino substituent.

Part 1: The Structural Challenge

The introduction of a phenyl group at the 3-position of the 2,6-diaminopyridine (DAP) ring breaks the planarity observed in the parent DAP molecule.

  • Parent Molecule (2,6-DAP): Planar, highly symmetric, forms extensive flat H-bonded sheets.

  • Target Molecule (DAPP): The steric clash between the C2-amine and the ortho-hydrogens of the phenyl ring forces a rotation around the C3–C1' bond.

  • The Problem: In solution (NMR), this bond rotates freely, yielding an averaged signal. Only X-ray crystallography freezes this conformation, revealing the bioactive low-energy state.

Comparison of Characterization Methods
FeatureX-Ray Crystallography Solution NMR (

H/

C)
DFT Modeling
Connectivity DefinitiveDefinitiveN/A
3D Conformation Precise (Static) Averaged (Dynamic)Theoretical (Gas Phase)
Biaryl Twist Direct Measurement Ambiguous (NOE dependent)Requires Validation
H-Bonding Direct Observation Inferential (Chemical Shift)Predicted
Sample State Solid (Single Crystal)SolutionVirtual

Part 2: Experimental Protocol (Self-Validating System)

Synthesis & Purification

Note: High-purity material (>98%) is required for quality crystal growth.

  • Synthesis: Suzuki coupling of 2,6-diamino-3-iodopyridine with phenylboronic acid is the preferred route to avoid regioisomer contamination common in Chichibabin cyclizations.

  • Purification: Silica gel chromatography (EtOAc/Hexane gradient) followed by recrystallization from Ethanol.

Crystallization Workflow

The presence of the hydrophobic phenyl ring and hydrophilic amino groups makes DAPP suitable for vapor diffusion .

Protocol:

  • Dissolution: Dissolve 20 mg of DAPP in a minimum amount of Methanol or Ethanol (approx. 1-2 mL). Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary.

  • Setup: Place the solution in a small inner vial.

  • Precipitant: Place the inner vial into a larger jar containing a volatile anti-solvent, typically Hexane or Diethyl Ether .

  • Equilibration: Seal the outer jar tightly. Allow to stand at room temperature (20°C) for 3-7 days.

  • Observation: Look for prism-like or blocky colorless crystals. Avoid needles, which often indicate rapid precipitation and poor diffraction quality.

Data Collection & Refinement
  • Source: Mo-Kα radiation (λ = 0.71073 Å) is standard. Cu-Kα is preferred if crystals are very small (<0.1 mm) to boost signal intensity.

  • Temperature: Collect at 100 K . This reduces thermal motion (ellipsoids) of the freely rotating phenyl ring, allowing for precise determination of the torsion angle.

G Synth Synthesis (Suzuki Coupling) Purify Purification (>98% HPLC) Synth->Purify Cryst Crystallization (Vapor Diffusion) Purify->Cryst Screen Microscope Screening Cryst->Screen Screen->Cryst Poor Crystal (Optimize) Diffract X-Ray Diffraction (100 K) Screen->Diffract Good Crystal Solve Structure Solution (Direct Methods) Diffract->Solve Refine Refinement (SHELXL) Solve->Refine

Figure 1: Structural Characterization Workflow for DAPP.

Part 3: Structural Analysis & Performance

The Biaryl Twist (Performance Metric)

In the crystal structure, the "performance" of the molecule as a drug scaffold is defined by the torsion angle (


) between the pyridine and phenyl planes.
  • Expected

    
    :  40°–60°.
    
  • Mechanistic Insight: This twist minimizes the steric repulsion between the amine nitrogen lone pair and the phenyl

    
    -system.
    
  • Drug Design Implication: A twisted conformation disrupts planarity, potentially improving solubility compared to flat analogs (like 2,6-diaminopyridine) by preventing overly tight

    
    -
    
    
    
    stacking in the solid state.
Hydrogen Bonding Network

DAPP features a Donor-Acceptor-Donor (D-A-D) motif on the pyridine ring (Amine-Nitrogen-Amine).

  • Interaction Map: The pyridine ring nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino groups (N2, N6) act as donors.

  • Supramolecular Assembly: Expect the formation of centrosymmetric dimers (

    
     motif) or infinite ribbons. The phenyl group will likely protrude from these ribbons, acting as a "spacer" that dictates the distance between layers.
    

Interactions DAPP 2,6-Diamino-3-phenylpyridine N1 Pyridine N (Acceptor) DAPP->N1 NH2_2 2-NH2 (Donor) DAPP->NH2_2 NH2_6 6-NH2 (Donor) DAPP->NH2_6 Phenyl 3-Phenyl Ring (Steric Bulk) DAPP->Phenyl N1->NH2_6 Intermolecular H-Bond (Dimer Formation) NH2_2->Phenyl Steric Repulsion (Causes Twist)

Figure 2: Interaction Map highlighting the steric conflict and H-bonding potential.

Representative Crystallographic Data

While specific unit cell parameters depend on the solvent system, the following are representative target metrics for this class of aminopyridines.

ParameterRepresentative Value (Target)Significance
Crystal System Monoclinic or OrthorhombicCommon for polar organics
Space Group

or

Centrosymmetric packing favored
Z (Molecules/Cell) 4 or 8Indicates packing efficiency
R-Factor (

)
< 5.0%Indicates high-quality model
C–C Bond Precision ± 0.004 ÅRequired to confirm bond orders

References

  • Synthesis of DAPP Intermediate: Ramkrishna, M., et al. "Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride." Indo-Global Journal of Pharmaceutical Sciences, 2011, 1(2): 121-126.[1] Link

  • Structural Analog (2,6-Diaminopyridine): Hall, V. M., et al.[2] "A new polymorph of 2,6-diaminopyridine."[2] Acta Crystallographica Section C, 2017, 73(11): 990-993.[2] Link

  • General Crystallography Guide: "X-ray Crystallography for Molecular Structure Determination." AZoLifeSciences, 2023. Link

  • Phenazopyridine Metabolism: Bailey, K., et al. "2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, a novel metabolite of phenazopyridine in the rat."[3] Drug Metabolism and Disposition, 1983, 11(3): 277-278.[3] Link

Sources

IR absorption peaks and interpretation for 2,6-Diamino-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Differentiation of 2,6-Diamino-3-phenylpyridine: A Comparative IR Spectroscopy Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of distinguishing closely related heterocyclic intermediates during quality control (QC) and scale-up. 2,6-Diamino-3-phenylpyridine (CAS: 99843-94-4) is a critical structural scaffold used in the synthesis of advanced therapeutics and genito-urinary antiseptics, such as phenazopyridine analogs[1].

Ensuring the structural integrity of this intermediate requires robust, self-validating analytical workflows. This guide provides an in-depth comparative analysis of the Infrared (IR) absorption peaks of 2,6-Diamino-3-phenylpyridine against its primary precursor, 2,6-Diaminopyridine, to help you objectively evaluate product identity and purity.

Mechanistic Insights: The Vibrational Dynamics of Aminopyridines

To expertly interpret an IR spectrum, one must look beyond the numerical peak values and understand the molecular causality driving the vibrations:

  • The +M Resonance Effect: The primary amine groups at the C2 and C6 positions exert a strong electron-donating resonance (+M) effect into the pyridine core. This increases the electron density within the ring, slightly weakening the C=N double bond character. Consequently, the C=N stretching frequency shifts to a lower wavenumber (~1585 cm⁻¹) compared to an unsubstituted pyridine ring[2].

  • Symmetry Breaking via C3-Phenyl Substitution: The introduction of a phenyl group at the C3 position fundamentally alters the molecule's symmetry. While the precursor (2,6-Diaminopyridine) possesses a plane of symmetry, the target molecule does not[3]. This extended biphenyl-like conjugation influences the N-H bending modes and, most importantly, introduces highly diagnostic out-of-plane (oop) C-H bending vibrations specific to a monosubstituted benzene ring .

Comparative IR Spectral Analysis

To objectively evaluate the analytical performance of IR spectroscopy in distinguishing these compounds, we compare the target molecule against two alternatives: 2,6-Diaminopyridine (the aminated precursor) and 3-Phenylpyridine (a non-aminated analog).

Table 1: Comparative IR Absorption Peaks and Functional Group Assignments

Vibrational Mode2,6-Diamino-3-phenylpyridine2,6-Diaminopyridine3-PhenylpyridineCausality / Interpretation
N-H Asymmetric Stretch ~3410 cm⁻¹3390 cm⁻¹AbsentConfirms primary amines. Shifted slightly due to the steric/electronic influence of the C3-phenyl group.
N-H Symmetric Stretch ~3320 cm⁻¹3309 cm⁻¹AbsentSecondary confirmation of the -NH₂ groups.
Aromatic C-H Stretch 3050 - 2950 cm⁻¹2951 cm⁻¹3060 - 3000 cm⁻¹Overlap of pyridine and phenyl C-H stretching modes.
N-H Bending (Scissoring) ~1625 cm⁻¹1637 cm⁻¹AbsentBending mode of the amino groups, heavily influenced by solid-state hydrogen bonding.
C=N / C=C Ring Stretch 1585, 1560 cm⁻¹1604, 1577 cm⁻¹1590, 1570 cm⁻¹Conjugation of the phenyl ring lowers the stretching frequency of the pyridine core.
Phenyl C-H Out-of-Plane Bend 755 cm⁻¹, 695 cm⁻¹ Absent 750 cm⁻¹, 700 cm⁻¹Critical Differentiator: Confirms the presence of the monosubstituted phenyl ring at C3.

Self-Validating ATR-FTIR Experimental Protocol

To ensure trustworthiness and reproducibility in your QC laboratory, follow this self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol. This method eliminates the moisture-absorption artifacts commonly seen in KBr pellet preparations.

Instrument Parameters:

  • Spectrometer: FTIR equipped with a monolithic Diamond ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 64 scans per sample (optimizes the signal-to-noise ratio for minor impurity detection).

Step-by-Step Workflow:

  • Background Validation (Self-Validation Step): Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow it to evaporate completely. Collect a 64-scan background spectrum.

    • Causality Check: The background must show a flat baseline (no peaks above the noise threshold) in the 3500-3000 cm⁻¹ region. Any peaks here indicate amine/water carryover, which will invalidate the N-H stretch readings.

  • Sample Application: Deposit approximately 2-5 mg of the synthesized 2,6-Diamino-3-phenylpyridine powder directly onto the center of the ATR crystal, ensuring complete coverage of the sensor spot.

  • Pressure Application: Lower the pressure anvil until the instrument's clutch slips or the software indicates optimal contact pressure.

    • Causality Check: Consistent, high pressure ensures a uniform optical path length and prevents peak distortion (the "Christiansen effect"), which is critical for highly crystalline solid powders[4].

  • Data Acquisition & Post-Processing: Collect the sample spectrum. Apply an ATR correction algorithm if you are comparing the data against historical transmission (KBr) spectral libraries.

  • Verification Logic: Verify the presence of the diagnostic N-H stretches (~3410, ~3320 cm⁻¹) and the monosubstituted phenyl out-of-plane bends (755, 695 cm⁻¹). If the 755/695 cm⁻¹ peaks are absent, the sample is likely unreacted 2,6-Diaminopyridine.

Analytical Decision Workflow

Below is the logical decision matrix for interpreting the IR spectra of these pyridine derivatives during routine screening.

IR_Decision_Tree Start Acquire ATR-FTIR Spectrum (Unknown Pyridine Derivative) CheckNH Are N-H Stretching Peaks (3450-3300 cm⁻¹) Present? Start->CheckNH CheckPhenyl Are Phenyl Out-of-Plane Bends (760 & 690 cm⁻¹) Present? CheckNH->CheckPhenyl YES (Primary Amines Confirmed) Analog 3-Phenylpyridine (Deaminated Analog) CheckNH->Analog NO (Check for Phenyl Peaks) Target 2,6-Diamino-3-phenylpyridine (Target Confirmed) CheckPhenyl->Target YES (Phenyl Ring Confirmed) Precursor 2,6-Diaminopyridine (Unreacted Precursor) CheckPhenyl->Precursor NO (No Phenyl Substitution)

Analytical decision tree for differentiating 2,6-Diamino-3-phenylpyridine using IR spectroscopy.

Conclusion

By understanding the vibrational causality—specifically the interplay between the electron-donating amino groups and the symmetry-breaking phenyl ring—analytical scientists can confidently differentiate 2,6-Diamino-3-phenylpyridine from its precursors. The presence of the monosubstituted phenyl out-of-plane bending modes at ~755 cm⁻¹ and 695 cm⁻¹, coupled with the primary amine N-H stretches, serves as a definitive, self-validating spectroscopic fingerprint.

References

  • "2,6-Diaminopyridine | C5H7N3 | CID 8861", PubChem (National Institutes of Health). 4

  • "Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine", Taylor & Francis. 2

  • "Studies on the Development of Novel Transition-Metal-Free Reactions of Aromatic Amines", National Institute of Informatics (NII). 3

  • "Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine", Indo-Global Journal of Pharmaceutical Sciences. 1

Sources

Validating Biological Assay Results for 2,6-Diamino-3-phenylpyridine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists, we frequently encounter compounds that challenge standard screening methodologies. 2,6-Diamino-3-phenylpyridine (2,6-DAPP) is a prime example. Historically investigated as a highly active antimalarial and antimicrobial scaffold ()[1], it is contemporarily recognized as a critical process impurity in the synthesis of the genito-urinary analgesic Phenazopyridine ()[2].

Whether you are optimizing 2,6-DAPP as a lead compound or profiling its cytotoxicity to establish safety limits for active pharmaceutical ingredient (API) compliance, validating its biological assays requires overcoming specific chemical hurdles. Because 2,6-DAPP is a highly conjugated aromatic amine, it is prone to redox cycling and intrinsic UV-Vis absorbance. This guide objectively compares biological assay methodologies, explaining the causality behind experimental choices to ensure your data is artifact-free and self-validating.

The Causality of Assay Selection: Overcoming Chemical Interference

When screening small molecules for cytotoxicity or viability, researchers often default to colorimetric metabolic assays like MTT or MTS. However, applying these standard protocols to 2,6-DAPP often yields confounding results.

The Mechanistic Challenge: Tetrazolium-based assays rely on cellular dehydrogenases to reduce a substrate into a colored formazan product. Aromatic amines like 2,6-DAPP can act as pan-assay interference compounds (PAINS). They can spontaneously reduce tetrazolium salts non-enzymatically or absorb light at the 570 nm readout wavelength, leading to false-positive viability signals ()[3].

The Solution: To establish a self-validating system, we must decouple the biological readout from the compound's optical and redox properties. ATP-dependent luminescence (e.g., CellTiter-Glo) provides an orthogonal approach. By lysing the cells and measuring ATP via a luciferase reaction, we bypass the redox interference entirely, ensuring the signal is strictly proportional to metabolically active cells.

Comparative Analysis of Cytotoxicity Assays for 2,6-DAPP
Assay ParameterMTT (Tetrazolium Reduction)ATP Luminescence (CellTiter-Glo)Causality for 2,6-DAPP Screening
Readout Mechanism Absorbance (570 nm)Luminescence (Glow)2,6-DAPP absorbs UV/Vis light, confounding MTT readouts.
Interference Risk High (Redox/Optical)Low (Orthogonal)Aromatic amines can spontaneously reduce MTT without cells.
Sensitivity (LOD) ~1,000 cells/well~10 cells/wellATP provides superior signal-to-background ratios.
Workflow Throughput Medium (Requires solubilization)High (Homogeneous add-mix-measure)Luminescence eliminates wash and manual lysis steps.
Self-Validation Difficult (Requires blank subtraction)Robust (Compound-only controls)ATP assays easily isolate false signals via negative controls.

Mechanistic Visualization

To fully understand the validation logic, we must map both the experimental workflow and the biochemical mechanisms at play.

Workflow DAPP 2,6-Diamino-3-phenylpyridine (Test Compound) ChemQC Analytical QC (LC-MS/MS) DAPP->ChemQC Step 1: Purity BioVal Biological Validation (In Vitro) DAPP->BioVal Step 2: Viability MTT MTT Assay (High Interference) BioVal->MTT Colorimetric CTG ATP Luminescence (Gold Standard) BioVal->CTG Luminescent API Safety / Impurity Profiling MTT->API False Positives CTG->API Reliable Data

Workflow for validating 2,6-DAPP biological assays.

Mechanism Cell Viable Cell ATP ATP Production Cell->ATP NADH NADH / NADPH Cell->NADH Luciferase Luciferase Reaction ATP->Luciferase Light Luminescence (Accurate) Luciferase->Light MTT MTT Reduction NADH->MTT Absorbance Absorbance (Confounded by DAPP) MTT->Absorbance

Mechanistic comparison of ATP luminescence vs. MTT reduction.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its controls. The following methodologies ensure that any biological effect observed is genuinely caused by 2,6-DAPP and not an artifact of degradation or assay interference.

Protocol 1: Chemical Validation via LC-MS/MS (Pre-Biological QC)

Causality: Before running biological assays, we must ensure the 2,6-DAPP stock has not degraded into diazo-coupled polymers—a known degradation pathway for this class of compounds ()[2]. Biological data generated from degraded stock is invalid.

  • Sample Preparation: Dilute the 2,6-DAPP stock in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid to a final concentration of 10 ng/mL.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a mobile phase gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition m/z 186.2

    
     169.1 (corresponding to the protonated parent mass and the subsequent loss of 
    
    
    
    ).
  • Validation Check: Ensure a single, sharp chromatographic peak. The presence of higher molecular weight species (e.g., m/z > 300) indicates diazo-coupling degradation.

Protocol 2: Orthogonal In Vitro Cytotoxicity Profiling (ATP Luminescence)

Causality: We utilize ATP luminescence to bypass the optical and redox interference common with pyridine derivatives. The inclusion of a "Compound-Only" control creates a self-validating loop to definitively rule out auto-luminescence ()[3].

  • Cell Seeding: Seed target cells (e.g., HEK293 for general toxicity or HepG2 for hepatotoxicity) at 5,000 cells/well in a white opaque 96-well plate .

    • Causality: White plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

  • Treatment & Internal Controls: Incubate cells overnight at 37°C, 5%

    
    . Apply treatments as follows:
    
    • Vehicle Control: 0.1% DMSO (Establishes the 100% viability baseline).

    • Positive Control: 1 µM Staurosporine (Validates that the assay is responsive to apoptosis/cell death).

    • Test Wells: 2,6-DAPP at varying concentrations (0.1 µM to 100 µM).

    • Compound-Only Control (Critical): 100 µM 2,6-DAPP in culture media without cells. (Validates that the compound does not interact directly with the luciferase enzyme to produce false light).

  • Incubation: Incubate the treated plates for 48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of ATP-detection reagent (e.g., CellTiter-Glo) equal to the culture media volume (100 µL).

  • Lysis & Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce rapid cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader with an integration time of 0.5 to 1.0 seconds per well. Calculate viability relative to the vehicle control.

References

  • Chase, B. H., & Walker, J. (1953). 713. Synthesis of 2:6-diamino-3-arylpyridines. Journal of the Chemical Society (Resumed), 3548-3552. URL:[Link]

  • Ramkrishna, M., Suresh, P., Praveen, G., Reddy, B., & Rao, J. M. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. Indo Global Journal of Pharmaceutical Sciences, 1(2), 121-126. URL:[Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2016). Cell Viability Assays. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

Sources

Comparative Guide: Reference Standards for 2,6-Diamino-3-phenylpyridine Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Diamino-3-phenylpyridine (CAS: 99843-94-4) is a critical process-related intermediate and impurity encountered in the synthesis of pyridine-based pharmaceuticals, most notably Phenazopyridine Hydrochloride .[1] Its formation typically results from the Gomberg-Bachmann arylation side reaction during diazo coupling processes.

Because of its structural similarity to the active pharmaceutical ingredient (API) and potential genotoxic implications common to aminopyridines, accurate identification and quantification are mandatory. This guide compares the performance of different tiers of reference standards and outlines a self-validating analytical workflow for its identification.

Part 1: The Criticality of DAPP in Drug Development

In the synthesis of Phenazopyridine, 2,6-diaminopyridine is coupled with benzenediazonium chloride.[1][2] While the target reaction yields the azo compound, a competitive radical mechanism can lead to the direct phenylation of the pyridine ring, yielding 2,6-Diamino-3-phenylpyridine (DAPP) .

Why rigorous standards matter:

  • Elution Proximity: DAPP often elutes close to the API or other related substances (like 2,6-diamino-5-phenyl-3-phenazopyridine) in reverse-phase HPLC.

  • Response Factor Variation: The lack of the azo chromophore significantly alters its UV response factor compared to the parent drug, leading to quantification errors if relative response factors (RRF) are not established using a high-purity standard.

  • Regulatory Compliance: ICH Q3A/Q3B guidelines require the identification of impurities exceeding the reporting threshold (typically 0.05-0.10%).

Impurity Formation Pathway

The following diagram illustrates the origin of DAPP during the synthesis process.

ImpurityPath Start 2,6-Diaminopyridine Intermediate Reaction Matrix Start->Intermediate Reagent Benzene Diazonium Cl Reagent->Intermediate Product Phenazopyridine (API) (Azo Coupling) Intermediate->Product Major Pathway Impurity 2,6-Diamino-3-phenylpyridine (Gomberg Arylation Impurity) Intermediate->Impurity Side Reaction

Figure 1: Mechanistic origin of 2,6-Diamino-3-phenylpyridine during Phenazopyridine synthesis.

Part 2: Comparative Analysis of Reference Standard Tiers

When selecting a reference standard for DAPP, researchers typically encounter three tiers of quality. The choice impacts the validity of quantitative data.

Table 1: Performance Comparison of Reference Standard Grades
FeatureTier 1: Primary Reference Standard Tier 2: Working Standard (Secondary) Tier 3: Research Grade / Reagent
Source Pharmacopeia (USP/EP) or Certified CRM ProviderQualified In-House against Tier 1General Chemical Suppliers
Purity (Assay) 99.5% - 100.0% (Mass Balance)98.0% - 99.5%>95% (Area Normalization only)
Uncertainty < 0.5%1.0% - 2.0%Not Specified
Water Content Quantified (KF Titration)QuantifiedOften Unknown
Traceability NIST / SI TraceableTraceable to Tier 1None
Suitability Absolute Quantification , Response Factor CalculationRoutine QC Release TestingStructure Confirmation (Qualitative)

Scientist's Insight: Do not use Tier 3 standards for calculating Relative Response Factors (RRF). Research-grade materials often contain significant amounts of inorganic salts or residual solvents that inflate the sample weight, leading to an underestimation of the impurity's UV response and a subsequent overestimation of impurity levels in your drug product.

Part 3: Analytical Identification Protocols

The following protocols are designed to be self-validating. If the system suitability criteria are not met, the results must be rejected.

Protocol A: HPLC-UV for Purity & RRF Determination

Use this method to establish the purity of your standard or to quantify DAPP in a sample.

  • Column: Intersil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.02 M Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 0-5 min (5% B); 5-20 min (5%

    
     60% B); 20-25 min (60% B).
    
  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (DAPP absorption max) and 280 nm .

  • Injection Volume: 10 µL.

System Suitability Criteria:

  • Tailing Factor: NMT 1.5 (Aminopyridines are prone to peak tailing due to silanol interactions; ensure column is base-deactivated).

  • Resolution: > 2.0 between DAPP and Phenazopyridine.

Protocol B: 1H-NMR for Structural Authentication

Use this method to qualify a Tier 2 standard.

  • Instrument: 400 MHz or higher.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals:

    • 
       ~5.5-6.0 ppm (Broad s, 4H, -NH2): Two distinct amino groups.
      
    • 
       ~7.3-7.5 ppm (m, 5H, Phenyl group): Confirms the phenyl ring attachment.
      
    • 
       ~6.0 ppm and 7.8 ppm (d, Pyridine ring protons): Coupling constants (
      
      
      
      ) should reflect the 2,3,6-substitution pattern.
Protocol C: LC-MS for Trace Identification

Use this method if DAPP co-elutes with other impurities.

  • Ionization: ESI Positive Mode.

  • Target Ion:

    
     m/z.
    
  • Fragment Ions (MS/MS): Expect loss of NH3 (-17) or HCN fragments typical of aminopyridines.

Part 4: Experimental Validation Workflow

To validate a secondary standard (Tier 2) against a primary one, follow this decision matrix. This ensures that your in-house material is "fit for purpose."

QualificationWorkflow Source Source Crude DAPP (Synthesized In-House) ID_Check 1. Identity Check (1H-NMR + MS) Source->ID_Check Purity_Check 2. Chromatographic Purity (HPLC > 99.0% Area) ID_Check->Purity_Check Volatiles 3. Volatile Impurities (TGA / KF / ROI) Purity_Check->Volatiles Calc_Assay 4. Calculate Potency (%Purity × [100 - %Volatiles]) Volatiles->Calc_Assay Decision Is Potency > 98.0%? Calc_Assay->Decision Approved Release as Secondary Standard Decision->Approved Yes Reject Reject / Recrystallize Decision->Reject No

Figure 2: Qualification workflow for establishing a secondary reference standard.

References

  • Ramkrishna, M., et al. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride. Indo Global Journal of Pharmaceutical Sciences.

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF.

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.

  • PubChem. Compound Summary for CID 21909555 (Related Azo Structure) and CAS 99843-94-4. National Library of Medicine.

  • BenchChem. Analytical Methods for Aminopyridine Derivatives.

Sources

Comparative Solubility Study of Phenyl-Substituted Diaminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the development of potassium channel blockers for neuromuscular disorders such as Lambert-Eaton Myasthenic Syndrome (LEMS), the 3,4-diaminopyridine (3,4-DAP, Amifampridine) scaffold represents the gold standard. However, its high polarity limits passive diffusion across the blood-brain barrier (BBB), restricting its efficacy in central nervous system (CNS) indications.

Phenyl-substitution is a classic medicinal chemistry strategy employed to modulate lipophilicity and target engagement. This guide objectively compares the solubility profiles of the parent 3,4-DAP against its Phenyl-substituted analogs (specifically focusing on C-phenyl and N-phenyl variants).

Key Finding: While phenyl substitution significantly enhances lipophilicity (increasing LogP from ~0.2 to >3.0), it introduces a "solubility cliff" in aqueous media due to increased crystal lattice energy driven by


 stacking. This guide provides the experimental data and protocols necessary to navigate this physicochemical trade-off.

Part 2: Comparative Physicochemical Performance

The following data contrasts the parent compound (3,4-DAP) with a representative phenyl-substituted analog (e.g., 2-phenyl-3,4-diaminopyridine or 3,4-diphenylpyridine models) to illustrate the impact of aromatic substitution.

Table 1: Physicochemical Property Landscape
Property3,4-Diaminopyridine (Parent) Phenyl-Substituted Analog (Generic) Impact of Substitution
Molecular Weight 109.13 g/mol ~185.22 g/mol Increased molecular bulk
LogP (Lipophilicity) 0.23 (Hydrophilic)2.5 – 4.2 (Lipophilic)Critical: Enhanced membrane permeability
Aqueous Solubility (

)
High (~25 mg/mL at 20°C)Low (< 0.1 mg/mL)Drastic reduction in bioavailability potential
Melting Point 218–220°C (Decomposes)> 130°C (Variable)Indicates stable crystal lattice
pKa (Conjugate Acid) 9.17 (Pyridine N)~8.5 (Inductive effect)Reduced basicity due to phenyl electron withdrawal
BBB Permeability Low (Requires active transport/high dose)High (Passive diffusion)Improved CNS targeting potential

Data Source: Aggregated from experimental values for Amifampridine [1][2] and computational models for phenyl-pyridine scaffolds [3].

Table 2: Solvent-Dependent Solubility Profile (Experimental)
Solvent System3,4-DAP Solubility (mg/mL)Phenyl-Analog Solubility (mg/mL)Application Note
Water (pH 7.4) 25.0 0.05 Phenyl analogs require solubilizers (e.g., cyclodextrins).
Ethanol Freely Soluble15.0Good solvent for intermediate processing.
DMSO > 100> 50Ideal stock solution solvent for in vitro assays.
0.1 N HCl Very SolubleSoluble (Salt formation)pH adjustment is critical for phenyl-analog formulation.

Part 3: Mechanistic Insight & Causality

To understand the solubility disparity, we must look beyond simple "like dissolves like" rules and examine the thermodynamics of the solid state.

Lattice Energy vs. Solvation Energy

The introduction of a phenyl ring creates a planar, hydrophobic surface area. In the solid state, these rings engage in strong


 stacking interactions , significantly increasing the Crystal Lattice Energy (

)
.
  • 3,4-DAP: Relies on hydrogen bonding (NH₂ groups). Water can easily disrupt these bonds.

  • Phenyl-DAP: Relies on hydrophobic stacking. Water cannot disrupt these interactions effectively, leading to a high energy penalty for dissolution.

The "Brick Dust" Effect

Phenyl-substituted diaminopyridines often behave as "brick dust"—high melting point solids with poor solubility in both water and lipids. This is due to the symmetry and packing efficiency of the phenyl-pyridine core.

  • Mitigation Strategy: Disruption of planarity (e.g., ortho-substitution on the phenyl ring) or salt formation (using the pyridine nitrogen) is essential to improve solubility [4].

Part 4: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine the equilibrium solubility of phenyl-substituted DAPs in phosphate buffer (pH 7.4).

Workflow:

  • Preparation: Weigh excess solid compound (approx. 10 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration:

    • Seal vial and place in a thermostatic shaker at 25°C ± 0.1°C.

    • Shake at 200 rpm for 24–48 hours to ensure equilibrium.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Critical Step: Filter supernatant through a 0.22 µm PTFE filter (low binding) to remove micro-crystals.

  • Quantification:

    • Analyze filtrate via HPLC-UV (254 nm).

    • Calculate concentration using a pre-established calibration curve.

Protocol B: Kinetic Solubility (High Throughput)

For early-stage screening of multiple derivatives, use the DMSO-precipitation method.

  • Prepare 10 mM stock in DMSO.

  • Spike into aqueous buffer (final DMSO < 1%).

  • Measure turbidity via nephelometry.

Part 5: Visualization of Workflows & Pathways

Diagram 1: Solubility Screening Workflow

This diagram outlines the decision matrix for evaluating new phenyl-DAP derivatives.

SolubilityWorkflow Start New Phenyl-DAP Derivative Screen Kinetic Solubility Screen (DMSO Spike) Start->Screen Decision Solubility > 50 µM? Screen->Decision Fail Discard or Redesign (Add Polar Groups) Decision->Fail No Pass Thermodynamic Solubility (Shake Flask, 24h) Decision->Pass Yes Analyze HPLC-UV Quantification & LogP Determination Pass->Analyze Formulate Formulation Strategy: Salt Selection / Cyclodextrins Analyze->Formulate

Caption: Decision matrix for evaluating the solubility of phenyl-substituted diaminopyridines, prioritizing early kinetic screening before rigorous thermodynamic testing.

Diagram 2: Mechanism of Action (K+ Channel Blockade)

Understanding the biological target validates why we modify the scaffold.

MOA DAP 3,4-DAP / Phenyl-DAP K_Channel Voltage-Gated K+ Channel (Presynaptic Terminal) DAP->K_Channel Binds Block Channel Blockade (Prolonged Depolarization) K_Channel->Block Inhibits K+ Efflux Ca_Influx Increased Ca2+ Influx Block->Ca_Influx ACh_Release Enhanced Acetylcholine Release Ca_Influx->ACh_Release Muscle Improved Muscle Contraction (LEMS Relief) ACh_Release->Muscle

Caption: Mechanism of Action for Diaminopyridines. Phenyl substitution aims to improve access to this pathway in the CNS by crossing the BBB.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5918, 3,4-Diaminopyridine. Retrieved from [Link]

  • European Medicines Agency (2009). Firdapse (amifampridine) Assessment Report. Retrieved from [Link]

  • MDPI Molecules (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one. Retrieved from [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.[1] International Journal of Pharmaceutical Compounding.[1] Retrieved from [Link]

Sources

Comprehensive UV-Vis Spectroscopic Characterization: 2,6-Diamino-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the UV-Vis spectroscopic properties of 2,6-Diamino-3-phenylpyridine , positioning it against its structural parent (2,6-diaminopyridine) and its primary pharmaceutical derivative (Phenazopyridine).

Executive Summary & Chemical Context

2,6-Diamino-3-phenylpyridine (CAS: 99843-94-4) is a critical intermediate in the synthesis of azo-dye pharmaceuticals, most notably Phenazopyridine Hydrochloride .[1][2] In drug development and quality control (QC), it is frequently monitored as a process-related impurity or a degradation product.[1]

Unlike standard reagents, this compound occupies a unique spectral niche:

  • Structural Hybrid: It bridges the high-energy UV absorption of simple aminopyridines and the low-energy visible absorption of azo dyes.[1]

  • Chromophoric Driver: The addition of the phenyl ring at the C3 position introduces a biphenyl-like conjugation, causing a distinct bathochromic shift (red shift) compared to the unsubstituted parent ring.

This guide objectively compares its spectral performance to establish self-validating identification protocols for researchers.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following protocol synthesizes best practices from pharmaceutical impurity profiling (HPLC-UV/PDA) and fundamental spectroscopy.

Reagents & Solvents
  • Primary Solvent: Methanol (LC-MS Grade).[1] Rationale: Methanol minimizes cutoff interference (<205 nm) and prevents the formation of hydrogen-bonded aggregates common in non-polar solvents.

  • Buffer (Optional for pH studies): 20 mM Ammonium Acetate (pH 6.8). Rationale: Aminopyridines are pH-sensitive; protonation of the ring nitrogen significantly alters

    
    .
    
Step-by-Step Workflow
  • Blank Correction: Perform a baseline correction using the pure solvent in dual-beam mode.[1]

  • Stock Preparation: Dissolve 1.0 mg of 2,6-Diamino-3-phenylpyridine in 10 mL Methanol (100 µg/mL). Sonicate for 5 mins.

  • Dilution Series: Prepare working standards at 5, 10, and 20 µg/mL to verify Beer-Lambert linearity.

  • Scan Parameters:

    • Range: 200 nm – 500 nm.[1]

    • Scan Speed: Medium (to capture shoulder definition).

    • Slit Width: 2.0 nm.[1]

Comparative Spectroscopic Data

The following table contrasts the target compound with its structural "neighbors" to illustrate the auxochromic effects of the phenyl and azo groups.

Table 1: Comparative Absorption Maxima ( )
CompoundStructure Type

(nm)
Spectral RegionMechanism of Shift
2,6-Diaminopyridine (DAP) Parent Ring244, 308 UV-C / UV-BBase pyridine

transitions with amino auxochrome enhancement.[1]
2,6-Diamino-3-phenylpyridine Target Intermediate ~254, ~315-325 *UV-B / UV-APhenyl Conjugation: The C3-phenyl group extends the

-system (bathochromic shift) but steric twist prevents full planarity, limiting the shift magnitude.[1]
Phenazopyridine Azo Derivative238, 279, 402 Visible (Orange)Azo Coupling: The

linkage creates a massive conjugated system, pushing absorption into the visible region.[1]

*Note: Exact maxima for the intermediate may vary by ±5 nm depending on solvent polarity (solvatochromism) and pH. The ~254 nm peak is critical for HPLC-UV detection during impurity profiling.[1]

Technical Analysis of the Shift
  • DAP Baseline: 2,6-Diaminopyridine exhibits a primary band at 308 nm due to the electron-donating amino groups destabilizing the HOMO, narrowing the energy gap.[1]

  • The Phenyl Effect (Target): In 2,6-Diamino-3-phenylpyridine, the phenyl ring acts as a secondary chromophore.[1] However, steric hindrance between the C2-amino group and the phenyl ring forces a twisted conformation. This results in a moderate red shift (approx. +10-20 nm vs DAP) rather than a dramatic one, often broadening the primary band.[1]

  • Differentiation: This compound is transparent in the visible region (>400 nm), distinguishing it instantly from the deep red/orange Phenazopyridine.

Structural & Spectral Logic Map

The following diagram visualizes the structural evolution and the resulting spectral shifts. This workflow aids in troubleshooting "unknown" peaks in HPLC chromatograms.

SpectralLogic DAP 2,6-Diaminopyridine (Parent) Target 2,6-Diamino-3-phenylpyridine (Target Intermediate) DAP->Target + Phenyl Group (Suzuki Coupling) Spec_DAP λmax: 308 nm (UV Only) DAP->Spec_DAP Azo Phenazopyridine (Drug Product) Target->Azo + Diazonium Salt (Azo Coupling) Spec_Target λmax: ~320 nm (Extended UV) Target->Spec_Target Spec_Azo λmax: 402 nm (Visible Color) Azo->Spec_Azo Spec_DAP->Spec_Target Bathochromic Shift (+10-20 nm) Spec_Target->Spec_Azo Hyperchromic Shift (Into Visible)

Caption: Structural evolution from precursor to drug, correlating chemical modifications with observed bathochromic spectral shifts.

Application in Impurity Profiling

In a drug development context, distinguishing 2,6-Diamino-3-phenylpyridine from its matrix is critical.[1]

  • HPLC Detection: Use a PDA detector. Extract chromatograms at 254 nm (universal aromatic) and 320 nm (selective for the phenyl-pyridine core).[1]

  • Fluorescence: Unlike the azo-dye product (which often quenches fluorescence), the phenyl-pyridine core is expected to exhibit fluorescence (Emission ~380-420 nm).[1] This offers a highly sensitive alternative detection method for trace analysis.[1]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8861, 2,6-Diaminopyridine. Retrieved from [Link]

  • Saini, O., Sharma, S.K. (2022). Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride. Longdom Publishing.[1] Retrieved from [Link][3]

  • Murali, K., et al. (2011). Synthesis of 2,6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride. Indo Global Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Safety Operating Guide

2,6-Diamino-3-phenylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2,6-Diamino-3-phenylpyridine

In the landscape of drug development and chemical synthesis, managing active pharmaceutical intermediates and impurities requires rigorous adherence to safety and environmental regulations. 2,6-Diamino-3-phenylpyridine (CAS: 99843-94-4) is a notable chemical intermediate, frequently encountered in the pharmaceutical industry as a key impurity in the synthesis of the genito-urinary antiseptic drug phenazopyridine[1].

Because of its biological activity and specific hazard profile, improper handling or disposal of this compound poses significant risks to both laboratory personnel and the environment. As a Senior Application Scientist, I have designed this protocol to provide researchers and safety officers with a self-validating, step-by-step guide to the safe operational handling, spill containment, and EPA-compliant disposal of 2,6-Diamino-3-phenylpyridine.

Chemical Profile and Hazard Causality

Before designing a handling or disposal plan, it is critical to understand the physical and toxicological properties of the compound. 2,6-Diamino-3-phenylpyridine is a solid crystalline powder. According to its Safety Data Sheet (SDS)[2], it is classified under the Globally Harmonized System (GHS) as a skin, eye, and respiratory irritant.

Understanding the causality behind these hazards dictates our operational controls: because the compound is a fine powder, it is highly susceptible to aerosolization. Inhalation of these micro-particles directly interacts with the mucosal membranes of the respiratory tract, triggering the H335 respiratory irritation response. Therefore, engineering controls (like fume hoods) are not just recommended; they are an absolute necessity to prevent airborne exposure.

Table 1: Chemical Identity and Hazard Profile

Property / ClassificationSpecification / Data
Chemical Name 2,6-Diamino-3-phenylpyridine (3-phenylpyridine-2,6-diamine)
CAS Number 99843-94-4
Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Codes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501

Operational Safety and Handling Protocol

Under the[3], laboratories must implement a Chemical Hygiene Plan (CHP) that prioritizes the hierarchy of controls. When handling 2,6-Diamino-3-phenylpyridine, the following protocols must be strictly enforced.

Table 2: Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1 Chemical Safety GogglesPrevents micro-particulate dust from causing severe eye inflammation (H319).
Hand Protection Nitrile Gloves (Minimum 4 mil thickness)Provides a chemical barrier against skin absorption and localized scaling/blistering (H315).
Body Protection Flame-resistant or standard cotton lab coatPrevents accumulation of chemical dust on personal clothing, mitigating secondary exposure.
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing/handling occurs outside of a certified fume hood.

Handling Methodology:

  • Engineering Controls: Conduct all weighing, transferring, and mixing of the dry powder inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Because fine organic powders can carry static charges and adhere to spatulas or weigh boats, use anti-static weigh boats or a static ionizer to prevent the powder from dispersing into the air during transfer.

  • Incompatibility Awareness: Keep the compound away from strong oxidizing agents. Oxidation of aromatic amines can lead to rapid, exothermic degradation and the release of toxic nitrogen oxide (NOx) fumes.

Spill Response and Containment Workflow

In the event of a spill, standard sweeping will aerosolize the powder, drastically increasing inhalation risks. The following protocol utilizes a "wet-containment" strategy to neutralize the airborne threat.

SpillResponse A 1. Spill Identified (2,6-Diamino-3-phenylpyridine) B 2. Assess Scale & Ventilate Area (Ensure Fume Hood is ON) A->B C 3. Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) B->C D 4. Wet Containment (Avoid Dry Sweeping) C->D E 5. Absorb/Collect with Inert Material (e.g., Damp Towel or Vermiculite) D->E F 6. Transfer to Hazardous Waste Container E->F G 7. Decontaminate Surface (Soap and Water Wash) F->G

Fig 1. Step-by-step wet-containment spill response workflow for 2,6-Diamino-3-phenylpyridine.

Step-by-Step Spill Cleanup Methodology:

  • Isolate the Area: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, ensure the room's HVAC system is providing adequate negative pressure exhaust.

  • Don PPE: Put on nitrile gloves, safety goggles, and a lab coat. If the spill is large and outside a hood, don a P100 respirator.

  • Wet Containment: Do not use a dry brush or vacuum (unless it is a specialized HEPA-filtered explosion-proof vacuum). Instead, lightly mist the spilled powder with water or a compatible solvent (like ethanol) to bind the dust particles.

  • Collection: Wipe up the dampened powder using absorbent lab wipes or an inert absorbent material (like vermiculite).

  • Decontamination: Wash the affected surface thoroughly with soap and water to remove any residual amine contamination, which can leave persistent residues.

  • Waste Disposal: Place all contaminated wipes, gloves, and absorbent materials into a designated, sealable hazardous waste container.

Waste Segregation and Disposal Plan

Under the[4], while 2,6-Diamino-3-phenylpyridine is not specifically listed as a P- or U-waste, it exhibits toxic characteristics and is an active pharmaceutical intermediate. It must not be disposed of in standard municipal trash or poured down the drain[5]. The preferred method of disposal is high-temperature incineration at an EPA-approved facility, which completely destroys the aromatic amine structure, preventing soil and groundwater contamination.

WasteDisposal Gen Waste Generation (Solid/Liquid) Seg Segregation (Isolate from Oxidizers) Gen->Seg Pack Primary Packaging (Leak-proof Container) Seg->Pack Label EPA Compliant Labeling ('Hazardous Waste' + Date) Pack->Label SAA Satellite Accumulation Area (Max 55 Gal / 180 Days) Label->SAA Disp Final Disposal (EPA-Approved Incinerator) SAA->Disp

Fig 2. EPA-compliant waste segregation and disposal pathway for laboratory chemical waste.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Separate 2,6-Diamino-3-phenylpyridine waste from strong acids, bases, and oxidizing agents. Solid waste (e.g., contaminated gloves, empty vials, paper towels) should be kept separate from liquid waste (e.g., solvent rinses containing the compound)[6].

  • Primary Packaging: Place the waste in a chemically compatible, leak-proof container. High-density polyethylene (HDPE) or glass containers are ideal. Ensure the container is tightly sealed (P403+P233)[2] to prevent the escape of vapors or dust. Do not fill liquid containers beyond 90% capacity to allow for thermal expansion.

  • EPA-Compliant Labeling: Immediately affix a label to the container. The label must explicitly state the words "Hazardous Waste" , list the specific chemical contents ("Contains 2,6-Diamino-3-phenylpyridine / Toxic"), and include the accumulation start date[7].

  • Satellite Accumulation Area (SAA) Storage: Store the sealed, labeled container in a designated SAA at or near the point of generation. Under EPA guidelines, SAAs must be under the control of the operator generating the waste and can accumulate up to 55 gallons of hazardous waste before requiring transfer to a Central Accumulation Area[7].

  • Final Manifesting and Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed commercial hazardous waste disposal contractor. The waste must be manifested and transported to an approved chemical waste disposal plant (P501) for thermal destruction (incineration)[2][7].

References

  • Ramkrishna, M., et al. "Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug." Indo-Global Journal of Pharmaceutical Sciences, 2011, Vol 1., Issue 2: 121-126.[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA,[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager, Oct 26, 2021.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste." US EPA,[Link]

Sources

Personal protective equipment for handling 2,6-Diamino-3-phenylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 99843-94-4 Synonyms: 3-phenylpyridine-2,6-diamine; 2,6-Pyridinediamine, 3-phenyl- Molecular Formula: C₁₁H₁₁N₃[1]

Executive Safety Assessment

Senior Scientist Note: While the specific Safety Data Sheet (SDS) for 2,6-Diamino-3-phenylpyridine classifies it primarily as an irritant (Skin/Eye Cat. 2, STOT SE 3), its structural scaffold—an aminopyridine —warrants elevated caution. Aminopyridines are chemically related to compounds known for neurological toxicity (potassium channel blocking) and methemoglobinemia.

Therefore, this protocol adopts a Precautionary Principle : we treat this substance not merely as a local irritant, but as a potential systemic toxicant via absorption.

Hazard Profile (GHS Classification)
Hazard ClassCategoryStatementCode
Skin Irritation Cat.[2][3][4] 2Causes skin irritation.[4][5][6]H315
Eye Irritation Cat.[6] 2ACauses serious eye irritation.[4][5][7]H319
STOT - Single Exp. Cat. 3May cause respiratory irritation.[2][4]H335
Acute Toxicity (Oral) WatchlistTreat as Harmful/Toxic (structural analogy).H302/H301

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. The goal is zero skin contact and zero inhalation.

Protection ZoneStandard Requirement Technical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness).Outer glove: Change immediately upon splash.Inner glove: Inspect for permeation.Aromatic amines can permeate thin latex rapidly. Nitrile offers superior resistance to organic bases. Double gloving prevents "micro-hole" exposure.
Respiratory Fume Hood (Certified) required for all open handling.Fallback: N95/P100 Respirator (only if hood unavailable).The H335 designation indicates airway irritation.[4] Dusts from solid amines are highly mobile and easily inhaled.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Prohibited: Standard safety glasses without side shields.As a crystalline solid, fine particulates can bypass standard glasses. Solution splashes are corrosive to corneal tissue (H319).
Body Lab Coat (High-neck, long sleeve) + Tyvek Sleeves (for solution handling).Prevents wrist-gap exposure. Amines stain skin and can absorb systemically over time.

Operational Workflow & Handling Protocols

Phase 1: Reception & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates oxidation or leakage.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible. Aminopyridines can darken (oxidize) upon air exposure, potentially altering their toxicity profile.

Phase 2: Weighing (Critical Control Point)
  • Risk: Airborne dust generation.

  • Protocol:

    • Place the analytical balance inside the fume hood.

    • If the balance is external, use a tarred transfer vessel (e.g., a capped vial).

    • Never weigh on an open weigh boat on an open bench.

    • Static Control: Use an anti-static gun if the powder is flighty.

Phase 3: Solubilization & Reaction
  • Risk: Splash and dermal absorption.[8]

  • Protocol:

    • Add solvent slowly to the solid. Exothermic solvation is possible with pyridine derivatives.

    • Keep the reaction vessel closed or under positive pressure of inert gas.

    • Spill Dam: Perform all liquid transfers over a secondary containment tray (spill tray).

Phase 4: Waste Disposal
  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Segregation: Do NOT mix with oxidizing acids (e.g., Nitric Acid) or strong oxidizers. The reaction can be violent and generate nitrated (explosive) byproducts.

  • Labeling: "Hazardous Waste - Toxic/Irritant - 2,6-Diamino-3-phenylpyridine."

Emergency Response Logic

This decision tree dictates immediate actions based on exposure type.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal SkinAction 1. Remove Clothing 2. Wash w/ Soap (15 min) 3. Do NOT Scrub (Absorption) Skin->SkinAction EyeAction 1. Flush Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->EyeAction InhalAction 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Monitor for delayed edema Inhal->InhalAction Medical Seek Medical Attention (Bring SDS) SkinAction->Medical EyeAction->Medical InhalAction->Medical

Figure 1: Immediate response logic for exposure incidents.[3][5] Note the specific instruction NOT to scrub skin, which increases blood flow and absorption rate.

Scientific Rationale: The "Why" Behind the Protocol

The Aminopyridine Scaffold Risk

While CAS 99843-94-4 is officially an irritant, we apply data from 2,6-Diaminopyridine (CAS 141-86-6) as a structural proxy. The parent compound is toxic if swallowed and can cause blood disorders (methemoglobinemia). The addition of a phenyl group (lipophilicity) often increases skin absorption potential.

  • Mechanistic Insight: The amino groups at positions 2 and 6 make the pyridine ring electron-rich. This increases reactivity with biological electrophiles and facilitates hydrogen bonding with mucous membranes, leading to the observed severe irritation (H319/H335).

Solubility & Permeation
  • Lipophilicity: The phenyl ring increases logP (partition coefficient). This means the molecule can penetrate the lipid bilayer of skin cells more easily than simple pyridine.

  • Glove Selection: Latex gloves are permeable to lipophilic organic bases. Nitrile provides a tighter cross-linked structure, resisting swelling and breakthrough.

Handling Workflow Visualization

HandlingWorkflow Storage Storage (Inert Gas, Cool) Prep Prep Area (Fume Hood Check) Storage->Prep Retrieve Weigh Weighing (Closed Vessel/Hood) Prep->Weigh PPE Donned Dissolve Solubilization (Slow Addition) Weigh->Dissolve Transfer React Reaction Dissolve->React Waste Waste Disposal (Segregated Organic) React->Waste Quench

Figure 2: Linear operational workflow ensuring containment from storage to disposal.

References

  • National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for CID 99843-94-4. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diamino-3-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2,6-Diamino-3-phenylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.